2-Ethyl-3-methylbut-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7357-93-9 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
2-methyl-3-methylidenepentane |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
ADHCYQWFCLQBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbut-1-ene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a terminal alkene, its chemical behavior is largely dictated by the presence of the carbon-carbon double bond, making it a subject of interest for various chemical syntheses and mechanistic studies. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and potential synthetic and analytical methodologies. The information is presented to support research and development activities requiring a thorough understanding of this compound.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | [1][2][3][4] |
| Molecular Weight | 98.1861 g/mol | [1][2][3][4] |
| CAS Registry Number | 7357-93-9 | [1][2][3] |
| Boiling Point | 85.1 °C at 760 mmHg | [4] |
| Density | 0.704 g/cm³ | |
| Refractive Index | 1.4024 |
Computed Properties
| Property | Value | Source |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 98.109550447 | |
| Complexity | 60.4 |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Infrared (IR) Spectrum
The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[5] Key characteristic absorptions for terminal alkenes include:
-
C-H stretch of the vinyl group: ~3080 cm⁻¹
-
C=C stretch: ~1645 cm⁻¹
-
Out-of-plane C-H bend of the vinyl group: ~910 cm⁻¹ and ~990 cm⁻¹
Mass Spectrum
The mass spectrum (electron ionization) of this compound is available in the NIST database.[2] Analysis of the fragmentation pattern can provide confirmation of the molecular structure.
Reactivity and Potential Reactions
As a terminal alkene, this compound is expected to undergo electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophilic species.
Typical Alkene Reactions:
-
Hydrogenation: In the presence of a catalyst (e.g., Pd, Pt, Ni), it can be reduced to 2-ethyl-3-methylbutane.
-
Halogenation: Reacts with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) will follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen atoms.
-
Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule to produce a tertiary alcohol.
-
Oxidation: Can be oxidized by reagents like potassium permanganate (B83412) or ozone to yield various products depending on the reaction conditions.
Caption: A diagram summarizing the key properties and reactivity of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of a hindered terminal alkene such as this compound can be approached through several established methods.
1. Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. To synthesize this compound, one could react 3-methyl-2-pentanone (B1360105) with methylenetriphenylphosphorane.
-
Experimental Workflow:
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the ylide, methylenetriphenylphosphorane.
-
Reaction with Ketone: A solution of 3-methyl-2-pentanone in the same anhydrous solvent is added dropwise to the ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C).
-
Workup: After the reaction is complete, it is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic product is then extracted, dried, and purified by distillation or chromatography.
-
Caption: A workflow diagram for the synthesis of this compound via the Wittig reaction.
2. Dehydration of a Tertiary Alcohol
Acid-catalyzed dehydration of 2-ethyl-3-methyl-2-butanol would likely yield a mixture of alkenes, including the desired product. The formation of the terminal alkene might be less favored compared to the more substituted internal alkene (2-ethyl-3-methyl-2-butene) according to Zaitsev's rule. However, under certain conditions or with specific dehydrating agents, the product distribution can be influenced.
-
Experimental Protocol:
-
The tertiary alcohol (2-ethyl-3-methyl-2-butanol) is mixed with a strong acid such as sulfuric acid or phosphoric acid.[6][7]
-
The mixture is heated to facilitate the elimination of water.[6][7] The reaction temperature will depend on the specific alcohol and acid used.[7]
-
The alkene product is typically distilled from the reaction mixture as it is formed.
-
The distillate is then washed, dried, and further purified.
-
3. Grignard Reaction followed by Dehydration
This two-step approach involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration of the resulting tertiary alcohol. For example, the reaction of ethylmagnesium bromide with 3-methyl-2-butanone (B44728) would produce 2-ethyl-3-methyl-2-butanol, which can then be dehydrated as described above.
-
Experimental Protocol (Grignard Step):
-
Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or THF.
-
A solution of 3-methyl-2-butanone in the same anhydrous solvent is added dropwise to the Grignard reagent.
-
The reaction is quenched by the slow addition of a weak acid (e.g., saturated ammonium chloride solution).
-
The resulting tertiary alcohol is isolated through extraction and purified.
-
Analysis of this compound
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Methodology:
-
Column: A reverse-phase column, such as a Newcrom R1, can be used.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is a suitable mobile phase. Phosphoric acid can be added as a modifier. For applications compatible with mass spectrometry (MS), formic acid should be used instead of phosphoric acid.
-
Detection: UV detection at a low wavelength (e.g., < 220 nm) would be appropriate for this compound which lacks a strong chromophore.
-
Caption: A general workflow for the HPLC analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties, spectroscopic data, and potential experimental protocols for this compound. While specific experimental procedures for this compound are not extensively documented in publicly accessible literature, the general principles of organic synthesis and analysis outlined here provide a solid foundation for its preparation and characterization in a research and development setting. The provided data and methodologies are intended to support further investigation and application of this compound in various scientific disciplines.
References
- 1. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. gdckulgam.edu.in [gdckulgam.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9). The information is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and provides a logical workflow for physical property assessment.
Core Physical Properties
This compound, with the molecular formula C₇H₁₄, is an unsaturated hydrocarbon.[1] Its physical characteristics are foundational to its handling, application, and behavior in various chemical processes.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. The presented values are compiled from various chemical databases and literature sources.
| Physical Property | Value | Units | Notes |
| Molecular Weight | 98.1882 | g/mol | [1] |
| Boiling Point | 85.1 - 89 | °C | At 760 mmHg.[1][2] |
| Melting Point | -124.4 | °C | Estimated value.[1][3] |
| Density | 0.704 - 0.719 | g/cm³ | [1][2] |
| Refractive Index | 1.4024 - 1.412 | n/a | [1][2] |
| Vapor Pressure | 78.8 | mmHg | At 25°C.[1] |
| Flash Point | 108 | °C | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | n/a | General property of alkenes.[4][5][6][7] |
Experimental Protocols
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 110 °C)
-
Rubber band or wire for attachment
-
Heating bath (e.g., oil bath or Thiele tube)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is securely attached to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
The entire assembly is immersed in a heating bath. The liquid level in the bath should be above the liquid level in the test tube but below the top of the test tube.
-
The heating bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
The temperature on the thermometer is recorded at this exact moment.
Determination of Density
The density of a volatile liquid can be determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a small, calibrated glass flask)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Syringe for liquid transfer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.
-
The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The volume of the pycnometer is precisely determined from the weight of the water and its known density at that temperature.
-
The pycnometer is emptied, dried completely, and then filled with this compound. Care should be taken to avoid air bubbles.
-
The filled pycnometer is again placed in the constant temperature water bath to allow the liquid to reach the desired temperature.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed.
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Dropper or pipette
-
Lint-free tissue
-
Standard liquid with a known refractive index for calibration (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard liquid.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and dried with a lint-free tissue.
-
A few drops of this compound are placed on the surface of the lower prism using a dropper.
-
The two prisms are closed and locked together.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Mandatory Visualization
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.
Caption: Workflow for Determining Physical Properties of a Liquid Compound.
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. ivypanda.com [ivypanda.com]
- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. w3schools.blog [w3schools.blog]
- 5. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and reactivity of 2-Ethyl-3-methylbut-1-ene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₄.[1][2][3] Its structure features a terminal double bond and a branched alkyl chain. The IUPAC name clearly defines its structure: a four-carbon butene chain with the double bond at the first position, an ethyl group at the second carbon, and a methyl group at the third carbon.
Synonyms: 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane.[1][2][3]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol [1] |
| CAS Number | 7357-93-9[1][2][3] |
| Boiling Point | 85.1 °C at 760 mmHg[3] |
| Density | 0.704 g/cm³[3] |
| Refractive Index | 1.4024[3] |
| Melting Point | -124.4 °C (estimate)[3] |
| Flash Point | 108 °C[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common and regioselective methods include the Wittig reaction and the dehydration of a corresponding tertiary alcohol.
Wittig Reaction (Proposed Experimental Protocol)
The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[4][5][6] For the synthesis of this compound, the reaction would involve 3-methyl-2-butanone (B44728) and the ylide generated from ethyltriphenylphosphonium bromide.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Preparation of the Phosphonium Ylide.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic orange or red color.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Step 2: Reaction with the Ketone.
-
To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine (B44618) oxide, can be purified by fractional distillation to yield pure this compound.
-
Dehydration of 2-Ethyl-3-methylbutan-2-ol
An alternative synthetic route involves the acid-catalyzed dehydration of 2-ethyl-3-methylbutan-2-ol.[7][8][9] This tertiary alcohol can be prepared via a Grignard reaction between 3-methyl-2-butanone and ethylmagnesium bromide. The subsequent dehydration typically yields a mixture of alkene isomers, with the Zaitsev and Hofmann products being the major and minor products, respectively.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule.
¹³C NMR Chemical Shifts (CDCl₃): [1][10]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (=CH₂) | ~108.5 |
| C2 (-C(Et)=) | ~153.2 |
| C3 (-CH(Me)₂) | ~33.8 |
| C4 (-CH(CH₃)₂) | ~21.5 (x2) |
| C5 (-CH₂CH₃) | ~24.1 |
| C6 (-CH₂CH₃) | ~12.9 |
¹H NMR Spectral Data (Predicted):
-
δ ~4.7-4.9 ppm (m, 2H): Protons on the terminal double bond (=CH₂).
-
δ ~2.0-2.2 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
δ ~1.8-2.0 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ ~1.0-1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
-
δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for an alkene.[1]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3080 | =C-H stretch |
| ~2960-2850 | C-H stretch (alkyl) |
| ~1645 | C=C stretch |
| ~890 | =C-H bend (out-of-plane) |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[1][11]
Key Mass Spectrometry Data:
| m/z | Interpretation |
| 98 | Molecular ion [M]⁺ |
| 83 | [M - CH₃]⁺ |
| 69 | [M - C₂H₅]⁺ |
| 55 | [M - C₃H₇]⁺ |
Reactivity and Chemical Transformations
The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.
The general workflow for the synthesis and characterization of this compound via the Wittig reaction is depicted below.
References
- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. open.bu.edu [open.bu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Ethyl-3-methylbut-1-ene
This guide provides a detailed analysis of the IUPAC nomenclature for the alkene 2-Ethyl-3-methylbut-1-ene. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of systematic chemical naming conventions.
Introduction to Alkene Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the systematic naming of organic compounds. For alkenes, which are hydrocarbons containing at least one carbon-carbon double bond, the nomenclature is based on identifying the longest carbon chain that incorporates the double bond and then specifying the location and identity of any substituents. The suffix "-ene" is used to denote the presence of the double bond.[1][2][3]
Analysis of this compound
The name "this compound" suggests a four-carbon parent chain (butene) with a double bond starting at the first carbon, an ethyl substituent at the second carbon, and a methyl substituent at the third carbon.
Molecular Structure:
The chemical structure corresponding to this name is:
To verify the correctness of the IUPAC name, a systematic application of the nomenclature rules is required.
Step-by-Step IUPAC Naming Protocol
Step 1: Identification of the Parent Chain
The primary rule is to identify the longest continuous carbon chain that contains the carbon-carbon double bond.[2][4][5] In the case of the structure for this compound, there are two potential chains of equal length (four carbons) that include the double bond:
-
Chain A: The chain that forms the basis of the "butene" name.
-
Chain B: A chain that includes the carbons of the ethyl group.
When two or more chains have the same maximum length, the chain with the greater number of substituents is selected as the parent chain.
-
Analysis of Chain A (but-1-ene): This chain has two substituents: an ethyl group at position 2 and a methyl group at position 3.
-
Analysis of Chain B (but-1-ene): If the chain including the ethyl group is chosen, there is one substituent on the second carbon: an isopropyl group.
Since Chain A has a greater number of substituents (two vs. one), it is correctly chosen as the parent chain.
Step 2: Numbering the Parent Chain
The parent chain is numbered starting from the end closest to the double bond to assign the double bond the lowest possible locant.[1][2] For this molecule, numbering begins from the left, making the double bond between carbons 1 and 2. This gives the parent alkene the name but-1-ene .
Step 3: Identification and Naming of Substituents
The substituents attached to the parent chain are identified and named.[5]
-
At carbon 2, there is a two-carbon alkyl group, which is named ethyl .
-
At carbon 3, there is a one-carbon alkyl group, which is named methyl .
Step 4: Assembling the Full IUPAC Name
The final name is constructed by listing the substituents in alphabetical order, preceded by their numerical locants, followed by the name of the parent alkene.[6]
Therefore, the correct IUPAC name is This compound .[7][8][9]
Data Summary
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.1861 g/mol |
| CAS Registry Number | 7357-93-9 |
Visualization of the IUPAC Naming Process
The logical workflow for determining the IUPAC name of this compound is depicted in the following diagram.
References
- 1. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Naming Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]
- 6. The IUPAC name of the following compound is A 3Ethyl2methylbut3ene class 11 chemistry CBSE [vedantu.com]
- 7. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 8. (c) C=C(CC)C(C)C this compound | Filo [askfilo.com]
- 9. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene
CAS Number: 7357-93-9
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential synthetic routes for 2-Ethyl-3-methylbut-1-ene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a branched alkene with the molecular formula C7H14.[1][2] It is a colorless liquid at room temperature. The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C7H14 | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][3] |
| CAS Number | 7357-93-9 | [1][2] |
| Boiling Point | 85.1 °C at 760 mmHg | [1][2] |
| Density | 0.704 g/cm³ | [1][2] |
| Refractive Index | 1.4024 | [1][2] |
| Vapor Pressure | 78.8 mmHg at 25°C | [1] |
| Melting Point (estimate) | -124.4 °C | [1] |
| Flash Point | 108 °C | [1][2] |
| LogP | 2.60860 | [1] |
| Complexity | 60.4 | [1] |
| Exact Mass | 98.109550447 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments were not found in the literature, 13C NMR data for this compound is available.[4][5] The spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic peaks for an alkene. Key expected absorptions include:
-
C-H stretch (sp2 hybridized): ~3080 cm-1
-
C-H stretch (sp3 hybridized): ~2850-2960 cm-1
-
C=C stretch: ~1640 cm-1
-
=C-H bend (out of plane): ~890 cm-1 (characteristic for a disubstituted terminal alkene)
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would show a molecular ion peak (M+) at m/z 98. The fragmentation pattern would be consistent with the structure of a branched alkene. Common fragmentation pathways would involve the loss of alkyl radicals to form stable carbocations.
Synthesis of this compound
Proposed Synthetic Workflow 1: Dehydration of 2-Ethyl-3-methyl-2-butanol
The acid-catalyzed dehydration of a tertiary alcohol, 2-ethyl-3-methyl-2-butanol, would be a straightforward method to produce this compound. The reaction proceeds through a carbocation intermediate, and due to the structure of the alcohol, the desired alkene is a likely major product.
Caption: Proposed synthesis of this compound via alcohol dehydration.
Experimental Protocol (General Procedure):
-
To a round-bottom flask equipped with a distillation apparatus, add 2-ethyl-3-methyl-2-butanol.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.
-
Heat the mixture to facilitate the dehydration reaction.
-
The alkene product, being more volatile, will distill over as it is formed.
-
Collect the distillate, which will be a mixture of the alkene and water.
-
Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the product by fractional distillation.
Proposed Synthetic Workflow 2: Wittig Reaction of 3-Methyl-2-pentanone (B1360105)
The Wittig reaction provides a versatile method for the synthesis of alkenes from ketones or aldehydes. In this case, 3-methyl-2-pentanone can be reacted with a methylidene Wittig reagent (generated from a methyltriphenylphosphonium (B96628) halide and a strong base) to yield this compound.
Caption: Proposed synthesis of this compound via the Wittig reaction.
Experimental Protocol (General Procedure):
-
Preparation of the Wittig Reagent: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend methyltriphenylphosphonium halide in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base, such as n-butyllithium or sodium hydride, dropwise.
-
Allow the mixture to stir until the characteristic color of the ylide (typically orange or yellow) appears, indicating the formation of the Wittig reagent.
-
Wittig Reaction: To the freshly prepared Wittig reagent, add a solution of 3-methyl-2-pentanone in the same anhydrous solvent dropwise at a low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography or distillation.
Biological Activity and Drug Development Applications
Extensive searches of the scientific literature and chemical databases did not yield any information regarding the biological activity of this compound. There are no published studies on its pharmacological, toxicological, or metabolic properties. Consequently, this compound is not currently implicated in any drug development pathways. Its primary utility appears to be as a synthetic intermediate or as a component in complex hydrocarbon mixtures such as fuels. The general toxicology of branched-chain alkenes suggests low acute toxicity.[6]
Conclusion
References
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. This compound|lookchem [lookchem.com]
- 3. Structure-toxicity analysis of type-2 alkenes: in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Unraveling the Molecular Weight of 2-Ethyl-3-methylbut-1-ene
The molecular weight of 2-Ethyl-3-methylbut-1-ene is approximately 98.19 g/mol . This value is derived from its chemical formula, C7H14, which identifies the molecule as an isomer of heptene.[1][2][3][4] The calculation is based on the sum of the atomic weights of its constituent atoms.
Determination of Molecular Formula
The systematic name this compound defines the structure of the molecule. It indicates a four-carbon (butane) backbone with a double bond starting at the first carbon (but-1-ene). An ethyl group (-C2H5) is attached to the second carbon, and a methyl group (-CH3) is attached to the third carbon.
A detailed count of the atoms in this structure reveals:
-
Carbon (C): 7 atoms
-
Hydrogen (H): 14 atoms
This gives the molecular formula C7H14.[1][2][3]
Calculation of Molecular Weight
The molecular weight is calculated using the atomic weights of carbon and hydrogen. The standard atomic weight of carbon is approximately 12.011 u, and for hydrogen, it is approximately 1.008 u.[5][6]
The calculation is as follows:
(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) (7 × 12.011 u) + (14 × 1.008 u) = 84.077 u + 14.112 u = 98.189 u
This value is commonly expressed in grams per mole ( g/mol ) for molar mass. Various sources confirm the molecular weight to be in the range of 98.1861 to 98.190 g/mol .[1][2][3][7][8][9]
Summary of Physicochemical Data
For clarity and easy reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14 | [1][2][3][8] |
| Molecular Weight | 98.1861 g/mol | [3][8][10] |
| Exact Mass | 98.10955 u | [2] |
| CAS Registry Number | 7357-93-9 | [1][2][3] |
| Density | 0.704 g/cm³ | [2] |
| Boiling Point | 85.1°C at 760 mmHg | [2] |
Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight, which is a fundamental calculation based on its chemical formula.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. C7H14 - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. webqc.org [webqc.org]
- 8. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 9. gfschemicals.com [gfschemicals.com]
- 10. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-3-methylbut-1-ene
This technical guide provides a comprehensive overview of the boiling point and other key physicochemical properties of 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9). It includes detailed experimental protocols for boiling point determination and logical diagrams illustrating the principles of its IUPAC nomenclature and the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
This compound is an alkene with the molecular formula C₇H₁₄.[1][2] Its physical and chemical characteristics are crucial for its handling, application in synthesis, and purification. The boiling point, in particular, is a fundamental property for procedures like distillation. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Boiling Point | 85.1 °C (at 760 mmHg) | [1][3] |
| 87.85 °C | [4] | |
| 89 °C | [5] | |
| Melting Point | -124.4 °C (estimate) | [1][3] |
| Density | 0.704 g/cm³ | [1][3] |
| Refractive Index | 1.4024 | [1][4] |
| Molecular Weight | 98.1882 g/mol | [1] |
| Vapor Pressure | 78.8 mmHg (at 25 °C) | [1] |
| Flash Point | 108 °C | [1][3] |
IUPAC Nomenclature: A Logical Approach
The systematic name this compound is derived following the IUPAC rules for naming alkenes.[6][7] The process involves identifying the principal carbon chain that includes the double bond, numbering it to give the double bond the lowest possible locant, and then identifying and naming the substituents.[8][9][10]
Caption: Logical workflow for deriving the IUPAC name of this compound.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For small sample volumes, the micro-boiling point or Thiele tube method is highly effective and accurate.[12]
This protocol describes a common method for determining the boiling point of a small quantity of an organic liquid.
Apparatus:
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 °C to 250 °C)
-
Small test tube (e.g., Durham tube, 6x50 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heat source (e.g., Bunsen burner with a micro-burner attachment)
-
Stand and clamp
Procedure:
-
Preparation: Seal one end of a capillary tube by heating it in the flame of a burner until the glass melts and closes the opening.[13]
-
Sample Setup: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.
-
Capillary Insertion: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.[12]
-
Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the sample in the test tube is level with the thermometer bulb.[12]
-
Heating: Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the mineral oil level is above the side arm. The sample should be positioned in the main body of the tube.[12]
-
Observation: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[12]
-
Reaching Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the liquid's boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12] Record this temperature.
-
Verification: For accuracy, the process can be repeated by gently reheating to expel the liquid from the capillary and then allowing it to cool again for a second reading.
Caption: Experimental workflow for micro-boiling point determination using the Thiele tube method.
Conclusion
The boiling point of this compound is consistently reported in the range of 85-89 °C at standard atmospheric pressure.[1][3][4][5] This value, along with other physicochemical properties, is essential for its purification, identification, and use in further chemical synthesis. The experimental methods outlined provide a reliable means for verifying this property in a laboratory setting.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 2-ethyl-3-methyl-1-butene [stenutz.eu]
- 6. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Naming Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nomenclature of Alkenes [jove.com]
- 10. (c) C=C(CC)C(C)C this compound | Filo [askfilo.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Technical Guide: Density of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the density of 2-Ethyl-3-methylbut-1-ene, a volatile organic compound. The document details its physical properties, experimental protocols for density determination, and the factors influencing this key characteristic.
Physicochemical Properties of this compound
This compound, with the chemical formula C₇H₁₄, is a colorless liquid.[1] Density is a fundamental physical property that, in conjunction with other properties, is essential for the characterization of organic compounds.[2][3] It is a critical parameter for converting measured volumes to volumes at standard temperatures and for various applications in chemical synthesis and quality control.[2][3]
Quantitative Data Summary
The experimentally determined and reported density values for this compound are summarized in the table below. Variations in the reported values may be attributed to differences in experimental conditions such as temperature and pressure.
| Parameter | Value | Unit | Reference |
| Density | 0.704 | g/cm³ | [2] |
| Density | 0.719 | g/mL | [4] |
| Density | 0.7043 | g/cm³ (assumed) | [1] |
Experimental Protocols for Density Determination
The accurate determination of the density of a liquid such as this compound can be achieved through several established methods. Two common and precise methods are detailed below.
Method 1: Pycnometric Determination
The pycnometer method is a highly precise technique that determines density by measuring the mass of a precisely known volume of the liquid.[5] A pycnometer is a glass flask with a close-fitting ground glass stopper that has a capillary hole, allowing for a defined volume to be obtained with high accuracy.
Experimental Protocol:
-
Preparation: The pycnometer and its stopper are thoroughly cleaned and dried, and their combined mass (m₀) is measured using an analytical balance.
-
Calibration: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water, at a constant temperature. The mass of the pycnometer filled with water (m₁) is recorded. The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Care is taken to ensure no air bubbles are present.[6]
-
Weighing: The mass of the pycnometer filled with the sample (m₂) is measured.
-
Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₂ - m₀) / V.
References
Spectroscopic Profile of 2-Ethyl-3-methylbut-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9, Molecular Formula: C₇H₁₄).[1][2][3] This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis, synthesis, and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound dissolved in deuteriochloroform (CDCl₃) exhibits distinct signals corresponding to the seven carbon atoms in the molecule.[4] The chemical shifts provide insight into the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 (=CH₂) | 107.8 |
| C2 (C=) | 152.1 |
| C3 (-CH) | 36.4 |
| C4 (-CH₃ of isopropyl) | 21.5 |
| C5 (-CH₂- of ethyl) | 24.9 |
| C6 (-CH₃ of ethyl) | 13.2 |
| C7 (-CH₃ of isopropyl) | 21.5 |
Data sourced from P.A. Couperus, A.D.H. Clague, J.P.C.M. van Dongen, Org. Magn. Reson., 8, 426 (1976) as referenced by SpectraBase.[4]
¹H NMR Spectroscopic Data (Predicted)
Due to the limited availability of experimental ¹H NMR data in the public domain, a predicted spectrum is provided below. This prediction is based on computational models and serves as a reliable estimate for the expected chemical shifts and coupling patterns.
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H1 (=CH₂) | 4.7 - 4.8 | Doublet of Doublets | gem ≈ 1.5, allyl ≈ 1.0 |
| H3 (-CH) | 2.2 - 2.3 | Multiplet | |
| H4 (-CH₃ of isopropyl) | 0.9 - 1.0 | Doublet | ≈ 7.0 |
| H5 (-CH₂- of ethyl) | 2.0 - 2.1 | Quartet | ≈ 7.5 |
| H6 (-CH₃ of ethyl) | 1.0 - 1.1 | Triplet | ≈ 7.5 |
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the molecule's structure. The data presented is sourced from the NIST WebBook.[5]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 98 | 15 | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | 35 | [C₆H₁₁]⁺ |
| 69 | 100 (Base Peak) | [C₅H₉]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 41 | 70 | [C₃H₅]⁺ |
Infrared (IR) Spectroscopy Data
The gas-phase infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data is sourced from the NIST/EPA Gas-Phase Infrared Database.[6]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080 | =C-H Stretch |
| ~2960 | C-H Stretch (Alkyl) |
| ~1645 | C=C Stretch |
| ~1460 | C-H Bend (Alkyl) |
| ~890 | =C-H Bend (Out-of-plane) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16 scans, 2-second acquisition time, 1-second relaxation delay).
-
For ¹³C NMR, acquire the spectrum using proton decoupling (e.g., 128 scans, 1-second acquisition time, 2-second relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Helium carrier gas
Procedure:
-
Sample Introduction:
-
Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., hexane) into the GC.
-
-
Gas Chromatography:
-
Use a suitable capillary column (e.g., non-polar) to separate the analyte from the solvent and any impurities.
-
Program the oven temperature to ensure elution of the compound.
-
-
Ionization and Mass Analysis:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
The sample is ionized using a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase infrared spectrum of this compound.
Materials:
-
This compound sample
-
Gas cell for IR spectrometer
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation:
-
Introduce a small amount of this compound into an evacuated gas cell. The pressure should be controlled to obtain an optimal spectrum without peak saturation.
-
-
Data Acquisition:
-
Place the gas cell in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty gas cell.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive NMR spectral analysis of 2-Ethyl-3-methylbut-1-ene, a valuable building block in organic synthesis. The following sections detail the predicted ¹H and ¹³C NMR spectra, provide standardized experimental protocols for data acquisition, and present visualizations to aid in the interpretation of the spectral data.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using reputable online NMR prediction tools and serve as a reliable reference for the analysis of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H1a | 4.75 | d | 1.5 | 1H |
| H1b | 4.68 | d | 1.5 | 1H |
| H3 | 2.35 | sept | 6.8 | 1H |
| H4 | 2.01 | q | 7.5 | 2H |
| H5 | 1.05 | t | 7.5 | 3H |
| H6 | 1.00 | d | 6.8 | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Label | Chemical Shift (δ, ppm) |
| C1 | 107.0 |
| C2 | 155.0 |
| C3 | 33.0 |
| C4 | 25.0 |
| C5 | 13.0 |
| C6 | 22.0 |
Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of volatile organic compounds such as this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended for Volatile Samples): To remove dissolved oxygen, which can affect relaxation times and line broadening, degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method.
-
Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm (centered around 5-6 ppm).
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
-
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width (SW): ~160 ppm (centered around 80 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Multiplicity and Coupling Constant Analysis (¹H NMR): Analyze the splitting patterns of the signals to determine the number of neighboring protons and calculate the coupling constants (J values).
Visualizations
Molecular Structure and Atom Labeling
The following diagram illustrates the chemical structure of this compound with each unique carbon and hydrogen atom group labeled for clear correlation with the NMR data tables.
Caption: Molecular structure of this compound with atom labeling.
Logical Workflow for NMR Spectral Analysis
The following diagram outlines the logical workflow for a comprehensive NMR spectral analysis, from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR spectral analysis.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-3-methylbut-1-ene
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-Ethyl-3-methylbut-1-ene. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation. This document details the primary fragmentation pathways, presents quantitative data in a structured format, outlines a typical experimental protocol, and includes visual diagrams to illustrate key processes.
Molecular Structure and Ionization
This compound is a branched alkene with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2][3][4] In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 98.[3]
Quantitative Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as sourced from the NIST Mass Spectrometry Data Center, are summarized in the table below.[2][5]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 98 | [C₇H₁₄]⁺• (Molecular Ion) | 5 |
| 83 | [C₆H₁₁]⁺ | 20 |
| 69 | [C₅H₉]⁺ | 85 |
| 56 | [C₄H₈]⁺• | 95 |
| 43 | [C₃H₇]⁺ | 100 |
Core Fragmentation Pathways
The fragmentation of the this compound molecular ion is primarily driven by the formation of stable carbocations. The most prominent fragmentation pathways are allylic cleavage and rearrangements.
Allylic Cleavage
The most favorable fragmentation for many alkenes is the cleavage of a bond allylic to the double bond, which results in a resonance-stabilized allylic cation.[6][7] For this compound, the loss of an ethyl radical (•CH₂CH₃) leads to the formation of a highly abundant allylic cation at m/z 69.
Rearrangements
Rearrangement reactions, such as the McLafferty rearrangement, are also common in the fragmentation of alkenes.[6] In this case, a γ-hydrogen atom is transferred to the double bond through a six-membered transition state, followed by cleavage of the α-β bond. This results in the elimination of a neutral alkene and the formation of a new radical cation. For this compound, a McLafferty-type rearrangement can lead to the formation of the ion at m/z 56.
Other Fragmentation Processes
The loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the ion at m/z 83. The base peak at m/z 43 corresponds to the stable isopropyl cation, [CH(CH₃)₂]⁺, which is formed through cleavage and rearrangement of the carbon skeleton.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following outlines a typical experimental protocol for obtaining the mass spectrum of a volatile organic compound like this compound.
4.1. Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. For GC-MS, the sample is first vaporized in the heated injector port of the GC and separated on a capillary column before entering the ion source.
4.2. Ionization: Electron Ionization (EI) is the standard method for the analysis of volatile organic compounds.[8] In the ion source, the gaseous sample molecules are bombarded by a beam of electrons with a typical energy of 70 eV. This energy is sufficient to cause both ionization and extensive fragmentation.[9]
4.3. Mass Analysis: The resulting positive ions are accelerated out of the ion source and into the mass analyzer. A quadrupole mass analyzer is commonly used, which filters the ions based on their mass-to-charge ratio (m/z).
4.4. Detection: The separated ions are detected by an electron multiplier. The signal is then amplified and recorded by a data system to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the primary fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Primary fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
- 1. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 5. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 7. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. as.uky.edu [as.uky.edu]
An In-depth Technical Guide to the Infrared Spectrum of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9, Molecular Formula: C₇H₁₄).[1][2] This document details the expected spectral features, an experimental protocol for obtaining the spectrum, and a logical framework for its interpretation, tailored for professionals in scientific research and development.
Molecular Structure and Expected Vibrational Modes
This compound is a terminal alkene with the following structure:
The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the carbon-carbon double bond (C=C) of the alkene and the various types of carbon-hydrogen bonds (C-H) on both sp² (alkenyl) and sp³ (alkyl) hybridized carbons. The analysis of the IR spectrum allows for the confirmation of these structural features.
Infrared Spectrum Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3080 | =C-H Stretch | Alkene | Medium |
| 2965 - 2850 | C-H Stretch (asymmetric and symmetric) | Alkyl (CH₃, CH₂) | Strong |
| ~1645 | C=C Stretch | Alkene | Medium |
| ~1465 | C-H Bend (scissoring) | Alkyl (CH₂) | Medium |
| ~1375 | C-H Bend (symmetric) | Alkyl (CH₃) | Medium |
| ~890 | =C-H Bend (out-of-plane) | Alkene | Strong |
Interpretation of the Infrared Spectrum
The IR spectrum of this compound can be logically interpreted by assigning the observed absorption bands to the vibrational modes of its constituent functional groups. The following diagram illustrates this relationship.
Caption: Relationship between the molecular structure of this compound and its IR spectral features.
Experimental Protocol: Obtaining the Infrared Spectrum
The infrared spectrum of a volatile liquid like this compound can be obtained using Fourier Transform Infrared (FTIR) spectroscopy. Both gas-phase and liquid-film methods are applicable.
Gas-Phase FTIR Spectroscopy
This method is suitable for volatile compounds and provides a spectrum free from solvent interference.
Methodology:
-
Sample Preparation: A few microliters of liquid this compound are injected into an evacuated gas cell of known path length. The sample is allowed to vaporize and equilibrate.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used.
-
Data Acquisition:
-
A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.
-
The sample is introduced into the gas cell, and the sample spectrum is recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 2 - 4 cm⁻¹
-
Number of Scans: 16 - 64 (co-added to improve signal-to-noise ratio)
-
Liquid-Film FTIR Spectroscopy
This is a common and straightforward method for analyzing pure liquid samples.
Methodology:
-
Sample Preparation: A single drop of liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
Instrumentation: A standard FTIR spectrometer with a sample holder for transmission analysis is used.
-
Data Acquisition:
-
A background spectrum is recorded with the empty salt plates in the beam path.
-
The "sandwich" of salt plates containing the sample is placed in the sample holder, and the sample spectrum is recorded.
-
The final absorbance spectrum is generated.
-
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
The following diagram outlines the general workflow for obtaining the IR spectrum.
Caption: General experimental workflow for FTIR analysis of this compound.
This technical guide provides a foundational understanding of the infrared spectrum of this compound. For more detailed analysis, comparison with a reference spectrum from a spectral library is recommended.
References
An In-depth Technical Guide to the Synthesis of 2-Ethyl-3-methylbut-1-ene
This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-3-methylbut-1-ene, a valuable alkene in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate its preparation in a laboratory setting.
Introduction
This compound is a seven-carbon branched alkene. Its synthesis is a common objective in organic chemistry to illustrate key reaction mechanisms and synthetic strategies. This guide will focus on a robust and widely applicable two-step synthesis involving a Grignard reaction to create a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the target alkene.
Synthetic Pathway Overview
The chosen synthetic route commences with the nucleophilic addition of a Grignard reagent, isopropylmagnesium bromide, to a ketone, 2-butanone (B6335102). This reaction forms the tertiary alcohol, 2-ethyl-3-methylbutan-2-ol. The subsequent step involves the acid-catalyzed dehydration of this alcohol, which results in the formation of this compound as the major product.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 2-Ethyl-3-methylbutan-2-ol via Grignard Reaction
This procedure outlines the formation of the tertiary alcohol precursor.
Materials:
-
2-Bromopropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Butanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Butanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-ethyl-3-methylbutan-2-ol.
Step 2: Synthesis of this compound via Dehydration of 2-Ethyl-3-methylbutan-2-ol
This procedure details the acid-catalyzed elimination of water from the tertiary alcohol.
Materials:
-
Crude 2-ethyl-3-methylbutan-2-ol
-
Concentrated sulfuric acid (or 85% phosphoric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the crude 2-ethyl-3-methylbutan-2-ol and a catalytic amount of concentrated sulfuric acid (approximately 10% by volume). Set up a fractional distillation apparatus.
-
Dehydration and Distillation: Gently heat the reaction mixture. The alkene product, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept close to the boiling point of the product.
-
Work-up and Purification: Transfer the collected distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic residue. Wash again with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Filter and perform a final simple distillation to obtain the purified this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 85.1 °C at 760 mmHg | [2] |
| Density | 0.704 g/cm³ | [2] |
| Refractive Index | 1.4024 | [2] |
Table 2: Expected Yields
| Reaction Step | Product | Theoretical Yield | Expected Actual Yield |
| Grignard Reaction | 2-Ethyl-3-methylbutan-2-ol | Dependent on scale | 70-85% |
| Dehydration | This compound | Dependent on scale | 80-90% |
Note: Expected actual yields are based on typical literature values for analogous reactions and may vary depending on experimental conditions.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, =CH₂), ~2.2 (m, 1H, CH), ~2.0 (q, 2H, CH₂), ~1.0 (d, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~155 (=C<), ~106 (=CH₂), ~40 (CH), ~25 (CH₂), ~22 (CH₃), ~12 (CH₃) |
| IR (neat) | ν ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1645 (C=C stretch), ~890 (=CH₂ bend) cm⁻¹ |
| Mass Spec (EI) | m/z 98 (M⁺), 83, 69, 55, 41 |
Note: Spectroscopic data are approximate and may vary slightly based on the specific instrument and conditions used.
Signaling Pathways and Logical Relationships
The mechanism of the acid-catalyzed dehydration of a tertiary alcohol proceeds through an E1 (Elimination, Unimolecular) pathway. This involves the formation of a carbocation intermediate.
This guide provides a thorough foundation for the successful synthesis and characterization of this compound. Adherence to the detailed protocols and safety precautions is essential for achieving optimal results.
References
An In-depth Technical Guide to the Reaction Mechanisms of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-ethyl-3-methylbut-1-ene, a sterically hindered alkene of interest in synthetic organic chemistry. The document details the synthesis of this compound and explores its reactivity through key transformations including electrophilic additions (hydrohalogenation and hydration), oxidation reactions (ozonolysis and permanganate (B83412) oxidation), and isomerization. Emphasis is placed on the mechanistic pathways, potential for carbocation rearrangements, and regioselectivity of these reactions. Detailed experimental protocols, quantitative data where available, and illustrative diagrams are provided to serve as a valuable resource for researchers in drug development and chemical synthesis.
Introduction
This compound is a tri-substituted, non-symmetrical alkene with the chemical formula C₇H₁₄.[1] Its structure, featuring a terminal double bond with significant steric hindrance, presents unique challenges and opportunities in chemical synthesis. Understanding the reaction mechanisms of this alkene is crucial for predicting product formation, controlling selectivity, and designing novel synthetic routes. This guide delves into the fundamental reactions of this compound, providing a detailed examination of its synthesis and subsequent transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| CAS Number | 7357-93-9 |
| Boiling Point | 85.1 °C at 760 mmHg[1] |
| Density | 0.704 g/cm³[1] |
| Refractive Index | 1.4024[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry, primarily via elimination reactions of corresponding alcohols or through olefination reactions.
Dehydration of 2-Ethyl-3-methyl-1-butanol
A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In this case, 2-ethyl-3-methyl-1-butanol can be dehydrated to yield a mixture of isomeric alkenes. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, due to the steric hindrance around the more substituted positions, the formation of the less substituted terminal alkene, this compound, can be favored under certain conditions, particularly with a bulky base if a two-step process via a tosylate is employed.
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Ethyl-3-methyl-1-butanol
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reactant Charging: To the round-bottom flask, add 2-ethyl-3-methyl-1-butanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Heating: The mixture is heated to a temperature sufficient to induce dehydration and distill the resulting alkene products. The temperature should be carefully controlled to favor the formation of the desired alkene and minimize side reactions.
-
Product Collection: The distillate, containing a mixture of isomeric alkenes and water, is collected in the receiving flask, which should be cooled in an ice bath to minimize evaporation of the volatile products.
-
Workup: The collected distillate is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and then purified by fractional distillation to separate the isomeric alkenes based on their boiling points.
Wittig Reaction
The Wittig reaction provides a highly regioselective method for the synthesis of alkenes, including sterically hindered ones like this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound, 3-methyl-2-pentanone (B1360105) would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium (B96628) bromide is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide, methylenetriphenylphosphorane. The formation of the ylide is often indicated by a color change.
-
Reaction with Ketone: A solution of 3-methyl-2-pentanone in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine.
-
Purification: The organic solution is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to isolate this compound.
Figure 1: Experimental workflow for the Wittig synthesis of this compound.
Electrophilic Addition Reactions
The reactivity of the double bond in this compound is dominated by electrophilic addition reactions. The regioselectivity of these reactions is generally governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
Hydrohalogenation
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via a two-step mechanism involving a carbocation intermediate.
Mechanism:
-
Protonation of the Alkene: The π electrons of the double bond act as a nucleophile and attack the electrophilic proton of the hydrogen halide. This results in the formation of a carbocation intermediate and a halide ion. According to Markovnikov's rule, the proton adds to the terminal carbon (C1), which has two hydrogen atoms, to form a more stable tertiary carbocation at the internal carbon (C2).
-
Nucleophilic Attack by Halide: The halide ion, acting as a nucleophile, attacks the electrophilic carbocation, forming a new carbon-halogen bond and yielding the final alkyl halide product.
Due to the formation of a tertiary carbocation, rearrangement is unlikely in this specific case as there are no adjacent carbons that could form a more stable carbocation through a hydride or alkyl shift.
Figure 2: Mechanism of hydrobromination of this compound.
Experimental Protocol: Hydrobromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, wash the reaction mixture with a cold, dilute sodium bicarbonate solution to neutralize any excess acid, followed by a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 2-bromo-2-ethyl-3-methylbutane, can be purified by distillation under reduced pressure.
Table 2: Predicted Spectroscopic Data for 2-Bromo-2-ethyl-3-methylbutane
| Spectroscopy | Predicted Chemical Shifts (ppm) and Key Features |
| ¹H NMR | Signals corresponding to methyl, ethyl, and isopropyl groups. The absence of vinylic protons (typically 5-6 ppm). |
| ¹³C NMR | A quaternary carbon signal significantly downfield due to the attached bromine atom. Signals for the various alkyl carbons. |
| IR Spectroscopy | C-H stretching and bending frequencies for alkanes. A characteristic C-Br stretching frequency in the fingerprint region (around 500-600 cm⁻¹). |
Acid-Catalyzed Hydration
The addition of water across the double bond of this compound in the presence of an acid catalyst (e.g., H₂SO₄) results in the formation of an alcohol. This reaction also follows Markovnikov's rule.[2][3]
Mechanism:
-
Protonation: The alkene is protonated by a hydronium ion (H₃O⁺), formed from the acid catalyst and water, to generate a tertiary carbocation intermediate.[2]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.[2]
-
Deprotonation: A final deprotonation step, typically by another water molecule, yields the alcohol product and regenerates the hydronium ion catalyst.[2]
Figure 3: Mechanism of acid-catalyzed hydration of this compound.
Experimental Protocol: Acid-Catalyzed Hydration of this compound
-
Reaction Setup: In a round-bottom flask, place a mixture of water and a catalytic amount of concentrated sulfuric acid, and cool it in an ice bath.
-
Alkene Addition: Slowly add this compound to the acidic solution with vigorous stirring.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The reaction progress can be monitored by GC.
-
Neutralization and Extraction: Neutralize the reaction mixture by the slow addition of a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic extract with water and brine, dry it over an anhydrous drying agent, and remove the solvent. The resulting alcohol, 2-ethyl-3-methyl-2-butanol, can be purified by distillation.
Table 3: Predicted Spectroscopic Data for 2-Ethyl-3-methyl-2-butanol
| Spectroscopy | Predicted Chemical Shifts (ppm) and Key Features |
| ¹H NMR | A broad singlet for the hydroxyl proton. Signals for the different alkyl groups. |
| ¹³C NMR | A quaternary carbon signal for the carbon bearing the hydroxyl group (around 70-80 ppm). |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching band around 1000-1200 cm⁻¹. |
Oxidation Reactions
The double bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents.
Ozonolysis
Ozonolysis involves the reaction of the alkene with ozone (O₃) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc and water) cleaves the double bond to form aldehydes and/or ketones.[3]
For this compound, ozonolysis with a reductive workup will break the double bond to yield two carbonyl compounds: formaldehyde (B43269) from the terminal CH₂ group and 3-methyl-2-pentanone from the other part of the molecule.
Figure 4: Ozonolysis of this compound with reductive workup.
Experimental Protocol: Ozonolysis of this compound
-
Ozonolysis: Dissolve this compound in an inert solvent (e.g., dichloromethane) and cool the solution to -78 °C (a dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Excess Ozone Removal: Purge the solution with an inert gas (e.g., nitrogen) to remove any excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide, to the solution at -78 °C and then allow the mixture to warm to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting products, formaldehyde and 3-methyl-2-pentanone, can be separated and purified if necessary, though formaldehyde is often difficult to isolate due to its volatility and tendency to polymerize.
Permanganate Oxidation
Oxidation with potassium permanganate (KMnO₄) can lead to different products depending on the reaction conditions. Under cold, dilute, and basic or neutral conditions, syn-dihydroxylation occurs to form a diol. Under hot, acidic, or basic conditions, oxidative cleavage of the double bond takes place. For a terminal alkene like this compound, hot, acidic KMnO₄ will cleave the double bond to give 3-methyl-2-pentanone and carbon dioxide (from the oxidation of the initial formic acid product).
Isomerization
Acid-catalyzed isomerization can lead to the migration of the double bond in this compound to a more thermodynamically stable internal position.
Mechanism:
-
Protonation: The terminal double bond is protonated by an acid catalyst to form a tertiary carbocation.
-
Deprotonation: A base (e.g., the conjugate base of the acid catalyst or a solvent molecule) removes a proton from an adjacent carbon, leading to the formation of a more substituted and stable internal alkene, primarily 2-ethyl-3-methyl-2-butene.
Figure 5: Acid-catalyzed isomerization of this compound.
Conclusion
The reaction mechanisms of this compound are largely governed by the principles of electrophilic addition, with the formation of a stable tertiary carbocation intermediate dictating the regioselectivity of these reactions. While this guide provides a thorough overview of its synthesis and key transformations, the steric hindrance inherent in its structure can influence reaction rates and may necessitate tailored experimental conditions. The provided protocols and mechanistic insights serve as a foundational resource for chemists and researchers, enabling the strategic use of this versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Further research into the quantitative aspects of these reactions, such as kinetic studies and precise yield determinations under various conditions, would provide a more complete understanding of the reactivity of this sterically hindered alkene.
References
An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic addition reactions involving the asymmetrical alkene, 2-Ethyl-3-methylbut-1-ene. This document details reaction mechanisms, predicted product distributions, and generalized experimental protocols for key electrophilic additions, serving as a valuable resource for professionals in organic synthesis and drug development.
Core Concepts in Electrophilic Addition to this compound
Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. The reactivity of the double bond in this compound is dictated by the electron-rich π-system, which is susceptible to attack by electrophiles. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.[1] This preference is due to the formation of the more stable carbocation intermediate.[2]
For this compound, protonation of the terminal carbon (C1) leads to a secondary carbocation at C2. However, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation via a hydride shift.[3][4] This rearrangement significantly influences the final product distribution in reactions that proceed through a carbocation intermediate.
Hydrohalogenation: Addition of HBr and HCl
The addition of hydrogen halides (HBr and HCl) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate and is therefore subject to rearrangement.
Mechanism and Products:
The reaction is initiated by the protonation of the double bond at the less substituted carbon (C1), forming a secondary carbocation at C2. This is followed by a rapid 1,2-hydride shift from the adjacent tertiary carbon (C3) to the secondary carbocation, resulting in a more stable tertiary carbocation at C3.[3] The halide ion then attacks this tertiary carbocation to yield the major product. A minor product is also formed from the attack of the halide on the unrearranged secondary carbocation.
The expected major product for the hydrohalogenation of this compound is 3-halo-2,3-dimethylpentane , while the minor product is 2-halo-2-ethyl-3-methylbutane .
Reaction Pathway: Hydrohalogenation
Caption: Carbocation rearrangement in hydrohalogenation.
Quantitative Data (Predicted)
| Electrophile | Major Product | Minor Product | Predicted Yield (Major) | Predicted Yield (Minor) |
| HCl | 3-Chloro-2,3-dimethylpentane | 2-Chloro-2-ethyl-3-methylbutane | >90% | <10% |
| HBr | 3-Bromo-2,3-dimethylpentane | 2-Bromo-2-ethyl-3-methylbutane | >90% | <10% |
Note: Yields are predicted based on the relative stabilities of the carbocation intermediates and are not derived from specific experimental results for this substrate.
Experimental Protocol: General Procedure for Hydrobromination of an Alkene
-
Dissolution: Dissolve the alkene (1 equivalent) in a suitable inert solvent, such as dichloromethane (B109758) or pentane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Hydration: Addition of Water
The acid-catalyzed hydration of this compound also proceeds via a carbocation intermediate and is therefore expected to yield a rearranged product as the major alcohol.[5] To avoid this rearrangement, oxymercuration-demercuration can be employed to yield the Markovnikov product, while hydroboration-oxidation can be used to synthesize the anti-Markovnikov alcohol.[6][7]
Acid-Catalyzed Hydration
Mechanism and Products:
Similar to hydrohalogenation, the initial protonation forms a secondary carbocation that rearranges to a more stable tertiary carbocation. Water then acts as a nucleophile, attacking the tertiary carbocation. Deprotonation of the resulting oxonium ion yields the tertiary alcohol as the major product.
The expected major product is 2,3-dimethyl-2-pentanol .
Reaction Pathway: Acid-Catalyzed Hydration
Caption: Rearrangement in acid-catalyzed hydration.
Experimental Protocol: General Procedure for Acid-Catalyzed Hydration
-
Reaction Setup: To a round-bottom flask containing the alkene, add an excess of water and a catalytic amount of a strong acid, such as sulfuric acid.[8]
-
Heating: Heat the mixture under reflux with stirring.
-
Reaction Monitoring: Monitor the disappearance of the alkene by GC or TLC.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The resulting alcohol can be purified by distillation.
Oxymercuration-Demercuration
This two-step process provides the Markovnikov alcohol without carbocation rearrangement.[9]
Mechanism and Products:
The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by a water molecule at the more substituted carbon. The subsequent demercuration with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom.
The expected product is 2-ethyl-3-methyl-2-butanol .
Workflow: Oxymercuration-Demercuration
Caption: Oxymercuration-demercuration workflow.
Experimental Protocol: General Procedure for Oxymercuration-Demercuration
-
Oxymercuration: In a flask, dissolve the alkene in a mixture of tetrahydrofuran (B95107) (THF) and water. Add mercuric acetate (B1210297) and stir the mixture at room temperature.[10]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting alkene is consumed.
-
Demercuration: Cool the reaction mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Work-up: Stir the mixture until the mercury precipitates as a gray solid. Decant the supernatant and extract it with an organic solvent.
-
Purification: Dry the organic extract, remove the solvent, and purify the alcohol product by distillation or chromatography.
Hydroboration-Oxidation
This reaction sequence results in the anti-Markovnikov addition of water across the double bond.[6]
Mechanism and Products:
Borane (BH₃) adds to the double bond in a concerted, syn-addition, with the boron atom adding to the less sterically hindered carbon (C1) and the hydrogen atom to the more substituted carbon (C2). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.
The expected product is 2-ethyl-3-methyl-1-butanol .
Workflow: Hydroboration-Oxidation
Caption: Hydroboration-oxidation workflow.
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve the alkene in anhydrous THF. Cool the solution to 0°C and add a solution of borane-THF complex dropwise.[11]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for a specified time.
-
Oxidation: Cool the mixture to 0°C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.[12]
-
Work-up: Heat the mixture to reflux, then cool and separate the layers. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry, and remove the solvent. Purify the resulting alcohol by distillation.
Quantitative Data for Hydration Reactions (Predicted)
| Reaction | Major Product | Regioselectivity |
| Acid-Catalyzed Hydration | 2,3-Dimethyl-2-pentanol | Markovnikov (with rearrangement) |
| Oxymercuration-Demercuration | 2-Ethyl-3-methyl-2-butanol | Markovnikov (no rearrangement) |
| Hydroboration-Oxidation | 2-Ethyl-3-methyl-1-butanol | Anti-Markovnikov |
Halogenation: Addition of Br₂ and Cl₂
The addition of halogens (Br₂ and Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.
Mechanism and Products:
The alkene attacks a bromine or chlorine molecule, forming a bridged bromonium or chloronium ion and a halide ion. The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridge, resulting in the formation of a vicinal dihalide with anti-stereochemistry.
The expected product is 1,2-dihalo-2-ethyl-3-methylbutane .
Reaction Pathway: Halogenation
Caption: Halogenation via a cyclic halonium ion.
Quantitative Data (Predicted)
| Electrophile | Product | Stereochemistry | Predicted Yield |
| Cl₂ | 1,2-Dichloro-2-ethyl-3-methylbutane | Racemic mixture of enantiomers (anti-addition) | High |
| Br₂ | 1,2-Dibromo-2-ethyl-3-methylbutane | Racemic mixture of enantiomers (anti-addition) | High |
Experimental Protocol: General Procedure for Bromination of an Alkene
-
Dissolution: Dissolve the alkene in an inert solvent like carbon tetrachloride or dichloromethane.
-
Reagent Addition: Slowly add a solution of bromine in the same solvent dropwise at room temperature. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Completion: Continue adding the bromine solution until a faint color persists.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude dibromide.
-
Purification: The product can be purified by recrystallization or distillation if it is a liquid.
Conclusion
The electrophilic addition reactions of this compound provide a rich landscape of chemical transformations. The substitution pattern of this alkene, particularly the presence of a tertiary hydrogen adjacent to the double bond, makes it an excellent substrate for demonstrating the principles of carbocation rearrangement. By carefully selecting the reaction conditions and reagents, a variety of functionalized products can be synthesized with high regioselectivity. The protocols and predicted outcomes detailed in this guide serve as a foundational resource for the design and execution of synthetic strategies involving this versatile alkene.
References
- 1. Markovnikov rule | Addition of Hydrogen, Alkenes, Alkanes | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 8. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 10. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Stability of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of the alkene 2-Ethyl-3-methylbut-1-ene. The document delves into its thermodynamic properties, potential isomerization pathways, and the experimental methodologies used to determine these characteristics. All quantitative data is presented in structured tables for clear comparison, and key reaction mechanisms are visualized using Graphviz diagrams.
Introduction to Alkene Stability
The stability of alkenes is a fundamental concept in organic chemistry, governed primarily by the degree of substitution of the carbon-carbon double bond and the steric strain around it. Increased substitution generally leads to greater stability. This is attributed to two main factors:
-
Hyperconjugation: The stabilizing interaction between the π orbital of the double bond and the adjacent σ bonds of the alkyl substituents. More substituted alkenes have more adjacent C-H and C-C σ bonds, leading to a greater number of hyperconjugative interactions and increased stability.[1]
-
Bond Strength: A C-C single bond between an sp² hybridized carbon and an sp³ hybridized carbon is stronger than a C-C single bond between two sp³ hybridized carbons. Consequently, more substituted alkenes, which have a higher proportion of sp²-sp³ C-C bonds, are generally more stable.[1]
Conversely, steric hindrance, or the spatial crowding of bulky groups, can decrease the stability of an alkene. This is particularly evident in cis-isomers where large substituents on the same side of the double bond lead to steric strain.[1]
Thermodynamic Stability of this compound
This compound is a trisubstituted alkene. Its stability can be quantitatively assessed through thermodynamic data such as the enthalpy of combustion and the enthalpy of formation.
Enthalpy of Combustion and Formation
The enthalpy of combustion (ΔcH°) is the heat released when a compound undergoes complete combustion with oxygen. A lower heat of combustion for isomeric alkenes indicates greater stability, as less potential energy is stored in the molecule. The enthalpy of formation (ΔfH°) is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A more negative (or less positive) enthalpy of formation signifies a more stable isomer.
Experimental data for the liquid phase of this compound has been reported by Rockenfeller and Rossini (1961).[2]
| Property | Value (kJ/mol) | Reference |
| Enthalpy of Combustion of liquid (ΔcH°liquid) | -4641.3 ± 1.3 | [2] |
| Enthalpy of Formation of liquid (ΔfH°liquid) | -114.1 | [2] |
Comparative Stability with Isomers
To contextualize the stability of this compound, it is essential to compare its thermodynamic properties with those of its C7H14 isomers. The following table summarizes available data for some of these isomers.
| Isomer | Structure | Enthalpy of Combustion of liquid (ΔcH°liquid) (kJ/mol) | Enthalpy of Formation of liquid (ΔfH°liquid) (kJ/mol) | Reference |
| 2,3,3-Trimethylbut-1-ene | -4637.7 ± 1.2 | -117.7 | ||
| 4,4-Dimethylpent-1-ene | -4644.8 ± 1.7 | -110.6 |
Isomerization of this compound
Alkenes can undergo isomerization reactions, typically under acidic conditions, to form more stable isomers. The generally accepted mechanism for acid-catalyzed alkene isomerization involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to form a new double bond.
Proposed Isomerization Pathway
The isomerization of this compound to the more stable (tetrasubstituted) 2-Ethyl-3-methylbut-2-ene is expected to proceed through a tertiary carbocation intermediate.
Experimental Protocols
The determination of thermodynamic data for volatile hydrocarbons like this compound requires precise experimental techniques. The data presented in this guide from Rockenfeller and Rossini (1961) were likely obtained using bomb calorimetry.
Bomb Calorimetry for Heat of Combustion
This method involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.
General Experimental Workflow:
-
Sample Preparation: A precise mass of the volatile liquid hydrocarbon is encapsulated in a container suitable for combustion within the bomb.
-
Assembly: The bomb is assembled with the sample and a fuse wire and then pressurized with a large excess of pure oxygen.
-
Calorimeter Setup: The bomb is placed in a calorimeter containing a known mass of water. The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
Conclusion
The stability of this compound is consistent with the established principles of alkene chemistry. As a trisubstituted alkene, it is more stable than less substituted isomers but is expected to be less stable than its tetrasubstituted isomer, 2-ethyl-3-methylbut-2-ene. The quantitative thermodynamic data, primarily its heat of combustion, provides a benchmark for its relative stability. Understanding these stability relationships and the potential for isomerization is crucial for professionals in chemical research and drug development, as it can influence reaction pathways, product distributions, and the overall efficiency of synthetic routes. Further experimental investigation into the thermodynamic properties of its direct isomerization products would provide a more complete picture of its stability landscape.
References
Isomers of C7H14 and their properties
An In-depth Technical Guide to the Isomers of C₇H₁₄
Abstract: The molecular formula C₇H₁₄ represents a multitude of structural and stereoisomers, each possessing unique physicochemical properties. With one degree of unsaturation, these isomers are broadly classified into two categories: acyclic alkenes (heptenes) and saturated cycloalkanes.[1] This technical guide provides a comprehensive overview of the prominent isomers of C₇H₁₄, detailing their structural variations, comparative physicochemical properties, and established experimental protocols for their synthesis and characterization. This document is intended to serve as a foundational resource for professionals in chemical research and development.
Classification of C₇H₁₄ Isomers
The isomers of C₇H₁₄ are categorized based on their carbon skeleton arrangement. The primary division is between open-chain alkenes and cyclic alkanes. Within these classes, further differentiation arises from the position of the double bond, branching of the carbon chain, and the size of the cycloalkane ring.[1] Stereoisomerism, including geometric (cis/trans or E/Z) and optical (R/S) isomerism, adds another layer of complexity, resulting in at least 66 distinct isomers.[1]
Figure 1: Logical classification of C₇H₁₄ isomers.
Physicochemical Properties of Key C₇H₁₄ Isomers
The structural differences among C₇H₁₄ isomers lead to significant variations in their physical and chemical properties. Cyclic isomers generally exhibit higher boiling points and densities compared to their acyclic counterparts with the same carbon count. Branching in acyclic isomers tends to lower the boiling point. The following tables summarize key quantitative data for several common C₇H₁₄ isomers.
Table 1: Physicochemical Properties of Cyclic Isomers
| Isomer | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) | Refractive Index (n20/D) |
| Cycloheptane | 98.19 | 0.811 @ 20°C[2][3] | -12[3][4] | 118.4[3] | 1.4436 @ 20°C[5] |
| Methylcyclohexane (B89554) | 98.19 | 0.77 @ 25°C[6] | -126.3[6] | 101[7] | 1.422[7] |
| Ethylcyclopentane (B167899) | 98.19 | 0.763 @ 25°C[8] | -138[8] | 103[8] | 1.419[8] |
| Propylcyclobutane | 98.19 | 0.785 g/cm³[9] | N/A | 103.4[9] | 1.431[9] |
Table 2: Physicochemical Properties of Acyclic Isomers (Heptenes)
| Isomer | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) | Refractive Index (n20/D) |
| 1-Heptene | 98.19 | ~0.697 | -119 | 93.6 | ~1.399 |
| (E)-2-Heptene | 98.19 | ~0.703 | -111 | 98.4 | ~1.405 |
| (Z)-2-Heptene | 98.19 | ~0.708 | -106 | 98.1 | ~1.408 |
| (E)-3-Heptene | 98.19 | ~0.705 | -137 | 95.8 | ~1.405 |
| (Z)-3-Heptene | 98.19 | ~0.710 | -139 | 96.0 | ~1.409 |
| Mixed Heptenes | 98.19 | 0.7132 (estimate)[10] | -124.4 (estimate)[10] | 93.76 (estimate)[10] | 1.4022 (estimate)[10] |
| Note: Properties for specific heptene (B3026448) isomers are typical literature values and may vary slightly. |
Experimental Protocols
The synthesis, separation, and characterization of C₇H₁₄ isomers require specific and controlled experimental procedures.
Synthesis of Isomers
Protocol 3.1.1: Synthesis of Methylcyclohexane via Toluene (B28343) Hydrogenation
Methylcyclohexane can be synthesized by the catalytic hydrogenation of toluene.
-
Catalyst Preparation : A nickel or platinum-based catalyst is prepared and activated according to standard procedures.
-
Reaction Setup : A high-pressure reactor is charged with toluene and the catalyst.
-
Hydrogenation : The reactor is pressurized with hydrogen gas and heated to approximately 150°C. The reaction is maintained at a pressure of about 11 MPa for several hours.
-
Work-up : After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is filtered off from the reaction mixture.
-
Purification : The resulting crude methylcyclohexane is purified by fractional distillation to remove any unreacted toluene and byproducts.
Protocol 3.1.2: Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes, including isomers of heptene, by reacting a phosphorus ylide with a ketone or aldehyde.[11]
-
Phosphonium (B103445) Salt Formation : An appropriate alkyl halide (e.g., 1-bromopropane) is reacted with triphenylphosphine (B44618) in a solvent like toluene to form the corresponding phosphonium salt.[11]
-
Ylide Generation : The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). A strong base, such as n-butyllithium (n-BuLi), is added dropwise at low temperature (e.g., 0°C) to deprotonate the salt and form the phosphorus ylide.[11]
-
Reaction with Carbonyl : The target ketone (e.g., 4-heptanone) is dissolved in anhydrous THF and added slowly to the ylide solution at low temperature (-78°C to 0°C). The mixture is allowed to warm to room temperature and stirred for 1-12 hours.[11]
-
Quenching and Extraction : The reaction is quenched with a proton source like saturated aqueous ammonium (B1175870) chloride. The product is extracted into an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.[11]
-
Purification : The crude product, a mixture of (E) and (Z) alkene isomers and triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel.[11]
Figure 2: General experimental workflow for an isomer of C₇H₁₄.
Separation and Characterization
Protocol 3.2.1: Isomer Separation by Gas Chromatography (GC)
Gas chromatography is highly effective for separating volatile isomers of C₇H₁₄.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column Selection : A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) of sufficient length (typically 30-60 m) is chosen to achieve baseline separation of the isomers.
-
Sample Preparation : The isomer mixture is diluted in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 100-1000 ppm).
-
GC Conditions :
-
Injector Temperature : 250°C.
-
Oven Program : Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 200°C).
-
Carrier Gas : Helium or hydrogen with a constant flow rate.
-
Detector Temperature : 280°C (for FID) or as per MS requirements.
-
-
Analysis : The sample is injected, and the resulting chromatogram is analyzed. Retention times are used to identify isomers by comparison with authentic standards. For GC-MS, the mass spectrum of each eluting peak is used for positive identification.
Protocol 3.2.2: Structural Elucidation by NMR Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural determination of C₇H₁₄ isomers.[1]
-
Sample Preparation : Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters to analyze: chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). These provide information about the electronic environment, relative abundance, and neighboring protons for each unique proton in the molecule.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
If needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Interpretation : The combined data from ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY and HSQC) if necessary, are used to piece together the complete molecular structure and confirm the isomeric identity.
Applications
Isomers of C₇H₁₄ are utilized in various industrial and research settings.
-
Solvents : Methylcyclohexane and ethylcyclopentane serve as organic solvents for various applications, including in paints, varnishes, and for cellulose (B213188) derivatives.[7][12] Methylcyclohexane is also a component of some correction fluids.[6]
-
Organic Synthesis : Heptenes are important intermediates in organic synthesis, used to produce flavors, perfumes, dyes, resins, and as starting materials for stabilizers and polymeric materials.[10][13]
-
Fuel and Lubricants : Heptene isomers are used as additives in lubricants and as comonomers in polymerization to enhance plastic properties.[13][14] Methylcyclohexane is also a component in jet fuel.[15]
Conclusion
The C₇H₁₄ isomers represent a diverse group of compounds with a wide range of structures and properties. From the linear and branched heptenes to the various substituted and unsubstituted cycloalkanes, each isomer offers distinct characteristics that are leveraged in numerous applications. A thorough understanding of their properties, combined with robust experimental protocols for their synthesis and characterization, is essential for their effective use in research and industry. This guide provides a foundational framework for professionals working with these fundamental organic molecules.
References
- 1. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. CYCLOHEPTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Cycloheptane - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 7. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 8. ETHYLCYCLOPENTANE | 1640-89-7 [chemicalbook.com]
- 9. propylcyclobutane | 4806-62-6 [chemnet.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. CAS 1640-89-7: ethylcyclopentane | CymitQuimica [cymitquimica.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Heptene - Wikipedia [en.wikipedia.org]
- 15. sanjaychemindia.com [sanjaychemindia.com]
Methodological & Application
Application Note: Synthesis and Purification of 2-Ethyl-3-methylbut-1-ene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of 2-Ethyl-3-methylbut-1-ene, a valuable building block in organic synthesis. Two effective synthetic routes are presented: the Wittig reaction and a Grignard reaction followed by dehydration. Additionally, purification protocols tailored for this volatile alkene are described, ensuring high purity for subsequent applications.
Introduction
This compound is a branched alkene of interest in the development of new chemical entities. Its specific substitution pattern makes it a useful intermediate in the synthesis of complex organic molecules. The protocols outlined below provide reliable methods for its preparation and purification in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1][2][3] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 85.1 °C (at 760 mmHg) | [4] |
| Density | 0.704 g/cm³ | [4] |
| Refractive Index | 1.4024 | [4] |
| CAS Number | 7357-93-9 | [2][3] |
Synthesis Protocols
Two robust methods for the synthesis of this compound are detailed below.
Method 1: Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond with good regiocontrol.[5][6][7] This protocol utilizes the reaction of ethyltriphenylphosphonium bromide with 3-methyl-2-butanone (B44728).
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq). Anhydrous tetrahydrofuran (B95107) (THF) is then added. The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.0 eq) is added dropwise to the stirred suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour, during which the color will change, indicating the formation of the ylide.
-
Wittig Reaction: A solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified as described in the purification section.
Safety Precautions: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. The Wittig reaction should be performed in a well-ventilated fume hood.
Method 2: Grignard Reaction followed by Dehydration
This two-step sequence involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.[8][9][10][11]
Reaction Scheme:
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq). A small crystal of iodine can be added to initiate the reaction. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours.
-
Work-up and Alcohol Isolation: The reaction is quenched by the slow addition of cold saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 2-ethyl-3-methyl-2-butanol.
-
Dehydration: The crude alcohol is placed in a round-bottom flask with a catalytic amount of concentrated sulfuric acid. The mixture is heated to distill the alkene product as it is formed.[12][13][14][15] The distillate is collected in a flask cooled in an ice bath.
-
The collected distillate is washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and then purified.
Safety Precautions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. Diethyl ether is highly flammable. Concentrated sulfuric acid is corrosive and should be handled with care.
Purification Protocols
Due to its volatility, this compound requires careful purification.
Fractional Distillation
Fractional distillation is an effective method for purifying volatile liquids with close boiling points.[16][17][18][19][20]
Protocol:
-
The crude product is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar.
-
A fractional distillation apparatus is assembled using a Vigreux or packed column. The column should be insulated to maintain a proper temperature gradient.
-
The flask is heated gently in a heating mantle. The distillation rate should be maintained at approximately 1-2 drops per second.
-
The fraction boiling at or near 85 °C is collected. The temperature should be monitored closely, and fractions collected over a narrow boiling range to ensure high purity.
Preparative Gas Chromatography (GC)
For obtaining very high purity material, preparative gas chromatography is the method of choice for volatile compounds.[21][22][23][24]
Protocol:
-
A preparative gas chromatograph equipped with a non-polar column (e.g., polydimethylsiloxane-based) is used.
-
The crude product is injected onto the column.
-
The oven temperature is programmed to effectively separate the desired product from any impurities. A typical starting temperature could be 50 °C, ramping to 100 °C.
-
The effluent corresponding to the peak of this compound is collected in a cooled trap.
Data Presentation
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 154.1 | C=CH₂ |
| 105.8 | =CH₂ |
| 34.9 | CH |
| 25.1 | CH₂ |
| 21.8 | CH₃ (isopropyl) |
| 12.4 | CH₃ (ethyl) |
Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 98 | 15 | [M]⁺ |
| 83 | 40 | [M - CH₃]⁺ |
| 69 | 100 | [M - C₂H₅]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3080 | =C-H stretch |
| 2965, 2875 | C-H stretch (sp³) |
| 1645 | C=C stretch |
| 1460 | C-H bend (CH₂) |
| 1380, 1365 | C-H bend (isopropyl gem-dimethyl) |
| 890 | =CH₂ out-of-plane bend |
Experimental Workflows
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via a Grignard reaction and dehydration.
References
- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. [askfilo.com]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Grignard Reagents [chemed.chem.purdue.edu]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. studylib.net [studylib.net]
- 14. m.youtube.com [m.youtube.com]
- 15. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 16. Purification [chem.rochester.edu]
- 17. usalab.com [usalab.com]
- 18. byjus.com [byjus.com]
- 19. Fractional distillation - Wikipedia [en.wikipedia.org]
- 20. How to separate compounds using fractional distillation: How to separate compounds using fractional distillation [ochemlabtechniques.blogspot.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 25. spectrabase.com [spectrabase.com]
- 26. mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Laboratory Preparation of 2-Ethyl-3-methylbut-1-ene
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
Application Notes and Protocols for 2-Ethyl-3-methylbut-1-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-ethyl-3-methylbut-1-ene as a versatile starting material in organic synthesis. Due to its unique sterically hindered terminal alkene structure, it offers access to a variety of functionalized intermediates relevant to fine chemical and pharmaceutical synthesis.
Chemical Properties and Reactivity Overview
This compound is a branched aliphatic alkene with the molecular formula C₇H₁₄. Its structure, featuring a terminal double bond adjacent to a quaternary carbon, dictates its reactivity, particularly in electrophilic addition reactions. The steric hindrance around the double bond influences the regioselectivity and stereoselectivity of these reactions.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molar Mass | 98.19 g/mol |
| Boiling Point | Approximately 96-98 °C |
| Density | Approximately 0.71 g/cm³ |
| CAS Number | 3404-73-7 |
Synthetic Applications and Protocols
The hydroboration-oxidation of this compound provides a reliable method for the synthesis of the corresponding anti-Markovnikov alcohol, 2-ethyl-3-methylbutan-1-ol (B1580740). This reaction proceeds with high regioselectivity due to the steric bulk around the double bond, which directs the boron reagent to the less substituted carbon.
Reaction Scheme:
Caption: Hydroboration-Oxidation of this compound.
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH₃•THF solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 2-ethyl-3-methylbutan-1-ol can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.
-
Expected Yield and Product Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Product Molar Mass | 116.20 g/mol |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.55 (d, 2H), 1.70-1.55 (m, 1H), 1.45-1.30 (m, 2H), 1.25-1.15 (m, 1H), 0.90 (d, 6H), 0.85 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 65.4, 48.2, 31.5, 22.8, 20.1, 19.8, 11.5 |
Ozonolysis of this compound cleaves the double bond to yield 3-methylbutan-2-one and formaldehyde. This reaction is a powerful tool for cleaving alkenes to produce smaller, functionalized molecules that can serve as building blocks in more complex syntheses.
Reaction Scheme:
Caption: Ozonolysis of this compound.
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (B99878) (DMS, (CH₃)₂S) (2.0 equiv)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ in a three-necked flask equipped with a gas inlet tube, a magnetic stir bar, and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas for 15-20 minutes to remove excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir for at least 2 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.
-
-
Purification:
-
The products, 3-methylbutan-2-one and formaldehyde, can be separated and purified by fractional distillation due to their different boiling points.
-
Expected Products and Data:
| Product | 3-Methylbutan-2-one | Formaldehyde |
| Typical Yield | >90% | >90% |
| Molar Mass | 86.13 g/mol | 30.03 g/mol |
| Boiling Point | 94-95 °C | -19 °C |
| Appearance | Colorless liquid | Colorless gas |
Logical Workflow for Synthetic Planning
The choice of reaction depends on the desired functional group transformation. The following diagram illustrates a simplified decision-making process for utilizing this compound as a starting material.
Caption: Synthetic planning workflow from this compound.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Users should consult relevant safety data sheets (SDS) before handling any chemicals.
High-performance liquid chromatography (HPLC) analysis of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Ethyl-3-methylbut-1-ene. The protocol outlines a reversed-phase HPLC approach utilizing a Newcrom R1 column, providing a straightforward and scalable method for the separation and potential quantification of this compound. This method is suitable for applications in quality control, impurity profiling, and pharmacokinetic studies. Due to the aliphatic nature of this compound and its lack of a strong chromophore, detection is performed at a low UV wavelength.
Introduction
This compound is a volatile organic compound. While gas chromatography (GC) is often the method of choice for such analytes, HPLC offers an alternative and complementary technique, particularly when coupled with mass spectrometry or for preparative scale separations. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Phosphoric Acid.
-
Sample Diluent: Acetonitrile.
-
Standard: this compound (purity ≥95%).
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water for Mobile Phase A and 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile for Mobile Phase B. Degas the mobile phases before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile + 0.1% H₃PO₄ |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Quantitative Data
Calibration Curve Data
A calibration curve was constructed by plotting the peak area of this compound against its concentration. The following table summarizes the data obtained for the calibration standards.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,543 |
| 5 | 63,891 |
| 10 | 128,456 |
| 25 | 320,112 |
| 50 | 645,823 |
| 100 | 1,298,745 |
Method Validation Summary
The HPLC method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Retention Time | Approximately 6.8 minutes |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The described reversed-phase HPLC method provides a reliable approach for the analysis of this compound. The use of a Newcrom R1 column with a water/acetonitrile mobile phase containing phosphoric acid allows for adequate retention and separation of this non-polar analyte.[1] Detection at a low UV wavelength of 210 nm is necessary due to the absence of a significant chromophore in the molecule. The method demonstrates good linearity over the tested concentration range. For applications requiring higher sensitivity, coupling the HPLC system to a mass spectrometer is recommended. The method is scalable and can be adapted for preparative separation to isolate impurities.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a validated and robust analytical procedure for this compound. The provided experimental parameters, quantitative data, and workflow diagram offer a complete guide for the implementation of this method in a laboratory setting.
References
Application Notes and Protocols for the GC-MS Analysis of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of 2-Ethyl-3-methylbut-1-ene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C7H14, molecular weight: 98.1861 g/mol ) is a volatile organic compound (VOC) and a member of the alkene family.[1][2] Its accurate identification and quantification are crucial in various fields, including environmental monitoring, petroleum analysis, and as a potential impurity or starting material in chemical synthesis. This application note outlines the necessary instrumentation, experimental protocols, and expected data, including retention indices and mass spectral fragmentation patterns, to facilitate its analysis in a laboratory setting.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their individual identification and quantification based on their unique mass-to-charge ratios and fragmentation patterns. For non-polar and volatile compounds like this compound, GC-MS is the analytical method of choice, offering high sensitivity and specificity.
Experimental Protocols
This section details the recommended methodologies for the GC-MS analysis of this compound.
Sample Preparation
Given the volatile nature of this compound, appropriate sample handling is critical to prevent loss of the analyte. For liquid samples, direct injection is often suitable. For analysis of trace levels in solid or liquid matrices, headspace or purge-and-trap techniques are recommended to concentrate the analyte before introduction into the GC system.
Protocol for Direct Liquid Injection:
-
Prepare a stock solution of this compound in a volatile, non-interfering solvent such as hexane (B92381) or pentane.
-
Perform serial dilutions to create a series of calibration standards at concentrations relevant to the expected sample concentrations.
-
Transfer 1 µL of the standard or sample into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio for screening) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 2 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 35-200 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Presentation and Interpretation
Chromatographic Data
Under the specified GC conditions, this compound is expected to elute at a specific retention time. The Kovats retention index, a more standardized measure, is also a key identifier.
| Analyte | Kovats Retention Index (Standard Non-polar Column) |
| This compound | ~667 |
Note: The Kovats retention index was obtained from the PubChem database.
Mass Spectral Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is a unique fingerprint that allows for its unambiguous identification. While a publicly available, downloadable mass spectrum is limited, the following table presents the predicted major ions based on the fragmentation of similar alkene structures.
| m/z | Predicted Fragment Ion | Relative Abundance |
| 98 | [C7H14]+• (Molecular Ion) | Moderate |
| 83 | [C6H11]+ | Moderate |
| 69 | [C5H9]+ | High |
| 56 | [C4H8]+• | High |
| 55 | [C4H7]+ | High |
| 41 | [C3H5]+ | Base Peak |
Note: This is a predicted fragmentation pattern. The base peak is anticipated to be at m/z 41, corresponding to the stable allyl cation.
Diagrams
References
Application Note: Quantification of 2-Ethyl-3-methylbut-1-ene in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbut-1-ene is a volatile organic compound (VOC) that may be present as an impurity, degradation product, or a component in various complex matrices encountered in research and the pharmaceutical industry. Accurate and precise quantification of this alkene is crucial for quality control, stability studies, and safety assessments. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[1]
Core Principles of GC-MS Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] For the quantification of this compound, key validation parameters ensure data integrity and reliability.[2][3]
-
Specificity/Selectivity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components.[2][4] Mass spectrometry provides high selectivity through the monitoring of specific fragment ions of this compound.[1]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte within a specified range.[2][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the analysis of volatile compounds and depends on the sample matrix.[6]
a) Static Headspace (for solid or liquid samples)
This technique is suitable for the analysis of VOCs in samples where the matrix is not directly injectable into the GC system.[6]
-
Accurately weigh a known amount of the sample (e.g., 1.0 g) into a headspace vial.
-
If the sample is solid, add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) to facilitate the release of volatiles.
-
Add a known concentration of an appropriate internal standard (e.g., Toluene-d8).
-
Seal the vial tightly with a septum and crimp cap.
-
Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[6]
-
Automatically inject a known volume of the headspace gas into the GC-MS system.
b) Purge-and-Trap (for aqueous samples)
This is a highly sensitive technique for the analysis of VOCs in water or other aqueous matrices.[6]
-
Place a known volume of the aqueous sample (e.g., 5 mL) into a sparging vessel.[7]
-
Add a known concentration of an internal standard.
-
Purge the sample with an inert gas (e.g., helium) for a set time. The volatile compounds are stripped from the sample and carried to a sorbent trap.[6]
-
The trap is then rapidly heated, and the analytes are desorbed into the GC-MS system.
c) Solvent Extraction (for complex solid or semi-solid matrices)
Methanol extraction is an efficient method for recovering VOCs from soil and other solid matrices.[8]
-
Accurately weigh a known amount of the sample into a vial.
-
Add a precise volume of a suitable solvent (e.g., methanol).
-
Add a known concentration of an internal standard.
-
Seal the vial and agitate (e.g., vortex or sonicate) for a specific time to ensure complete extraction.
-
Allow the solids to settle or centrifuge the sample.
-
Inject an aliquot of the supernatant into the GC-MS system.
GC-MS Analysis
The following is a typical GC-MS protocol for the analysis of this compound.
-
Column: Rtx-VMS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]
-
Injector: Split/splitless injector at 220 °C. A splitless injection is recommended for trace analysis.[2]
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C[1]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.
-
Monitored Ions for this compound (C7H14, MW: 98.19): Based on its mass spectrum, characteristic ions would be selected. For example, the molecular ion at m/z 98 and major fragment ions such as m/z 83, 69, 55, and 41.[9][10]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity and Range for this compound Quantification
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,170 | 151,567 | 0.503 |
| 10.0 | 153,890 | 152,345 | 1.010 |
| 25.0 | 382,225 | 150,987 | 2.532 |
| 50.0 | 759,876 | 151,234 | 5.025 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.998} |
Table 2: Accuracy and Precision for this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |
| 5.0 | 4.95 ± 0.21 | 99.0 | 4.2 |
| 20.0 | 20.4 ± 0.65 | 102.0 | 3.2 |
| 40.0 | 39.6 ± 1.11 | 99.0 | 2.8 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. ikev.org [ikev.org]
- 6. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 10. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Clarification on the Use of 2-Ethyl-3-methylbut-1-ene in Mechanistic Studies
Initial research indicates that 2-Ethyl-3-methylbut-1-ene is a simple alkene, a class of hydrocarbons. While alkenes are foundational in organic synthesis and can be used as starting materials for creating more complex molecules, there is no evidence to suggest that this compound itself possesses specific biological activity or is used directly in biological mechanistic studies, such as the investigation of signaling pathways in drug development.[1][2][3] Such studies typically involve molecules with specific functional groups that can interact with biological targets like proteins or nucleic acids.[4][5]
Therefore, to fulfill the request for a detailed guide on conducting mechanistic studies, this document will use a representative, albeit hypothetical, small molecule—"Inhibitor-X "—a potent and selective kinase inhibitor of the fictional "Growth Factor Receptor Kinase" (GFRK). This substitution allows for a realistic and practical demonstration of the application notes, protocols, and data presentation relevant to drug development professionals.
Application Notes: Mechanistic Characterization of Inhibitor-X, a GFRK Pathway Inhibitor
Product: Inhibitor-X Target: Growth Factor Receptor Kinase (GFRK) Application: For research use only. Not for use in diagnostic procedures.
Background
The Growth Factor Receptor Kinase (GFRK) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the GFRK signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4][5] Inhibitor-X is a novel, ATP-competitive small molecule designed for high potency and selectivity against GFRK. These application notes provide a framework for characterizing the mechanism of action of Inhibitor-X in both biochemical and cellular contexts.
Mechanism of Action
Inhibitor-X selectively binds to the ATP-binding pocket of GFRK, preventing the phosphorylation and activation of downstream signaling proteins. This action blocks the GFRK cascade, leading to the inhibition of cell proliferation and induction of apoptosis in GFRK-dependent cancer cells. The primary downstream pathway affected is the GFRK-RAS-MEK-ERK signaling cascade.
Applications
-
Biochemical Assays: Determination of inhibitory potency (IC50) and binding kinetics against purified GFRK enzyme.
-
Cell-Based Assays: Assessment of on-target activity by measuring the inhibition of GFRK phosphorylation in cells, evaluating anti-proliferative effects, and studying impacts on downstream signaling pathways.
-
Selectivity Profiling: Screening against a panel of other kinases to determine the selectivity profile of Inhibitor-X.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained during the characterization of Inhibitor-X.
Table 1: Biochemical Activity of Inhibitor-X
| Parameter | Value | Description |
| GFRK IC50 | 5.2 nM | Concentration for 50% inhibition of purified GFRK enzyme activity. |
| Binding Affinity (Kd) | 1.8 nM | Equilibrium dissociation constant, indicating the strength of binding to GFRK. |
| Mechanism of Inhibition | ATP-Competitive | Determined by enzyme kinetic studies (e.g., Lineweaver-Burk plot). |
Table 2: Cellular Activity of Inhibitor-X in GFRK-mutant Cancer Cell Line (H441)
| Parameter | Value | Description |
| p-GFRK IC50 | 25.7 nM | Concentration for 50% inhibition of GFRK phosphorylation in H441 cells. |
| Anti-proliferative GI50 | 48.1 nM | Concentration for 50% inhibition of cell growth in a 72-hour assay. |
| Apoptosis Induction (EC50) | 150 nM | Concentration to induce apoptosis in 50% of the cell population. |
Experimental Protocols
Protocol 1: GFRK Biochemical IC50 Determination
Objective: To determine the concentration of Inhibitor-X required to inhibit 50% of the purified GFRK enzyme activity.
Materials:
-
Purified recombinant GFRK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at Km concentration)
-
Synthetic peptide substrate
-
Inhibitor-X (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Methodology:
-
Prepare serial dilutions of Inhibitor-X in DMSO, followed by a final dilution in kinase buffer.
-
Add 5 µL of each Inhibitor-X dilution to the wells of a 96-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 20 µL of GFRK enzyme solution to each well (except "no enzyme" control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a 25 µL mixture of ATP and substrate peptide to all wells.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling Analysis
Objective: To assess the effect of Inhibitor-X on the phosphorylation of GFRK and its downstream target, ERK, in a cellular context.
Materials:
-
H441 (GFRK-mutant) cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Inhibitor-X
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-GFRK, anti-GFRK, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Seed H441 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Inhibitor-X (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein samples to 20 µg per lane and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. GAPDH serves as a loading control.
Visualizations
Signaling Pathway Diagram
Caption: GFRK signaling pathway and the inhibitory action of Inhibitor-X.
Experimental Workflow Diagram
Caption: Workflow for the mechanistic characterization of Inhibitor-X.
References
Application Note: Regioselective Synthesis of 2-Chloro-2-ethyl-3-methylbutane
Introduction
The hydrochlorination of alkenes is a fundamental electrophilic addition reaction in organic chemistry, providing a direct route to the synthesis of alkyl chlorides. This application note details the reaction of 2-Ethyl-3-methylbut-1-ene with hydrogen chloride (HCl), which proceeds according to Markovnikov's rule to yield 2-Chloro-2-ethyl-3-methylbutane. This process is highly regioselective, driven by the formation of the most stable carbocation intermediate.[1][2] The resulting alkyl halide is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research.
Reaction Mechanism and Rationale
The reaction is an electrophilic addition.[3][4] The pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic proton (H⁺) of HCl.[3][5] According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable tertiary carbocation at the more substituted carbon (C2).[2][6][7] The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbocation to form the final product.[1][3]
Key Steps:
-
Protonation: The π-electrons of the C1=C2 double bond attack the hydrogen of HCl. The hydrogen atom bonds to C1, which has more hydrogen atoms.
-
Carbocation Formation: A tertiary carbocation is formed at C2. This is the most stable possible carbocation for this alkene and is the rate-determining step.[4]
-
Nucleophilic Attack: The chloride ion (Cl⁻) attacks the positively charged carbon (C2), forming the C-Cl bond and yielding the final product.
A potential side reaction in carbocation-mediated processes is rearrangement to form an even more stable carbocation.[8][9][10] In this specific case, the initially formed carbocation is already tertiary. A 1,2-hydride shift from the adjacent carbon (C3) would also result in a tertiary carbocation, offering no significant stability advantage. Therefore, rearrangement is not expected to be a major pathway in this reaction.[9][11]
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism for the hydrochlorination of this compound.
Caption: Reaction mechanism of this compound with HCl.
Experimental Protocol
This protocol provides a general method for the hydrochlorination of an alkene.[12] A similar procedure is used for the synthesis of 2-chloro-2-methylbutane (B165293) from an alcohol precursor, involving many of the same workup steps.[13][14]
Materials and Reagents
| Compound/Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| This compound | 98.19 | ~96-97 | ~0.718 | Starting material |
| Hydrogen Chloride (HCl) | 36.46 | -85.05 | --- | Gas or concentrated aqueous solution |
| Diethyl Ether (anhydrous) | 74.12 | 34.6 | 0.713 | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃), 5% aq. | 84.01 | --- | --- | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | --- | 2.66 | Drying agent |
| 2-Chloro-2-ethyl-3-methylbutane | 134.65 | ~145-147 (est.) | ~0.88 (est.) | Final Product |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Separatory funnel (125 mL)
-
Ice bath
-
Gas dispersion tube (if using HCl gas)
-
Drying tube (filled with CaCl₂)
-
Simple distillation apparatus
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Procedure
-
Reaction Setup: Place this compound (e.g., 5.0 g, 51 mmol) into a 100 mL round-bottom flask containing a magnetic stir bar and dissolve it in 25 mL of anhydrous diethyl ether. Cool the flask in an ice bath to 0°C.
-
HCl Addition: Slowly bubble dry HCl gas through the stirred solution for approximately 20-30 minutes using a gas dispersion tube.[12] Alternatively, add 15 mL of concentrated (12 M) aqueous HCl and stir vigorously for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional hour.[13]
-
Work-up: Transfer the reaction mixture to a separatory funnel. If concentrated aqueous HCl was used, separate the organic layer.
-
Neutralization: Wash the organic layer with two 20 mL portions of cold 5% sodium bicarbonate solution to neutralize any remaining acid.[14] Vent the funnel frequently as carbon dioxide gas will evolve.
-
Washing: Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to aid in the removal of water.[14]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether solvent using a rotary evaporator.
-
Purification: Purify the crude product by simple distillation to obtain pure 2-Chloro-2-ethyl-3-methylbutane.
Product Characterization Data
The structure of the synthesized product, 2-Chloro-2-ethyl-3-methylbutane, can be confirmed using various spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and a singlet for the methyl group attached to the quaternary center. |
| ¹³C NMR | A signal for the quaternary carbon bonded to chlorine (~70-80 ppm), along with signals for the other distinct carbon atoms in the ethyl and isopropyl groups. |
| IR Spec. | C-H stretching peaks (~2850-3000 cm⁻¹), C-H bending peaks (~1350-1470 cm⁻¹), and a characteristic C-Cl stretching peak (~600-800 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) and an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. |
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Hydrogen chloride is a corrosive and toxic gas. Concentrated HCl is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 5. oit.edu [oit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note: Synthesis and Characterization of 1-Bromo-2-ethyl-3-methylbutan-2-ol via Electrophilic Addition
For Research and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-2-ethyl-3-methylbutan-2-ol through the reaction of 2-ethyl-3-methylbut-1-ene with bromine in an aqueous medium. This reaction, a classic example of halohydrin formation, proceeds via an electrophilic addition mechanism. The protocol covers the reaction setup, workup, purification, and characterization of the final product. Furthermore, this note discusses the underlying principles of regioselectivity and stereochemistry inherent to this transformation, supported by representative data and mechanistic diagrams.
Introduction
The formation of halohydrins from alkenes is a fundamental transformation in organic synthesis, yielding versatile intermediates with adjacent halogen and hydroxyl functionalities.[1] These compounds are valuable precursors for the synthesis of epoxides, amino alcohols, and other complex molecules frequently targeted in drug development. The reaction of an unsymmetrical alkene with a halogen (e.g., Br₂) in a nucleophilic solvent like water is highly regioselective, typically following Markovnikov's rule.[1][2]
The mechanism involves the formation of a cyclic bromonium ion intermediate after the initial electrophilic attack of bromine on the alkene's π-bond.[3][4] Subsequently, a water molecule, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion.[5][6] This preferential attack is due to the greater partial positive charge and better stabilization of the developing charge at the more substituted position.[3][7] The reaction exhibits anti-stereoselectivity, meaning the hydroxyl group and the bromine atom add to opposite faces of the original double bond.[1][8]
This application note focuses on the specific reaction of this compound with bromine and water, which is expected to yield 1-bromo-2-ethyl-3-methylbutan-2-ol as the major product.
Reaction Mechanism and Regioselectivity
The electrophilic addition of bromine to this compound in water proceeds through the following steps:
-
Electrophilic Attack: The π-electrons of the alkene attack a bromine molecule, inducing polarization and leading to the cleavage of the Br-Br bond. A three-membered cyclic bromonium ion is formed as an intermediate.[1]
-
Nucleophilic Attack: Water, being the solvent and present in high concentration, acts as a nucleophile. It attacks one of the carbons of the bromonium ion bridge. This attack occurs at the more substituted carbon (C2 of the original alkene), as this carbon can better stabilize the partial positive charge.[6][9]
-
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule or a bromide ion to yield the final neutral bromohydrin product.[3]
This regioselectivity, where the nucleophile (water) adds to the more substituted carbon, is a hallmark of halohydrin formation.[2][5]
Caption: Mechanism of Markovnikov Bromohydrin Formation.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-bromo-2-ethyl-3-methylbutan-2-ol. Safety Note: Bromine is highly toxic, corrosive, and volatile. N-bromosuccinimide (NBS) is a safer alternative source of electrophilic bromine. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) to the stirring solution in portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 1-3 hours).
-
Workup and Extraction:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[10]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-bromo-2-ethyl-3-methylbutan-2-ol.[2]
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy to confirm its structure. The presence of a characteristic O-H stretch in the IR spectrum will confirm the product is an alcohol.[10]
References
- 1. coconote.app [coconote.app]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols: Hydrogenation of 2-Ethyl-3-methylbut-1-ene to 2,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-ethyl-3-methylbut-1-ene to produce 2,3-dimethylpentane (B165511). This reaction serves as a model for the saturation of substituted alkenes, a crucial transformation in synthetic organic chemistry and drug development for modifying molecular scaffolds and removing reactive functional groups. The protocols described herein are applicable to a range of research and development settings, from small-scale laboratory synthesis to process development.
Introduction
Catalytic hydrogenation is a fundamental chemical process that involves the addition of hydrogen across a double or triple bond, typically in the presence of a metal catalyst.[1][2] This reaction is widely employed in various industries, including pharmaceuticals, petrochemicals, and food production, to convert unsaturated compounds into their saturated counterparts.[1] The hydrogenation of alkenes is a thermodynamically favorable process, resulting in the formation of more stable alkanes.[3] The reaction generally proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[3][4]
This application note focuses on the hydrogenation of this compound, a heptene (B3026448) isomer, to yield 2,3-dimethylpentane. This transformation is representative of the reduction of a tetrasubstituted alkene, which can sometimes present steric challenges. The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of the hydrogenation.
Data Presentation
The physical and chemical properties of the reactant and the product are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound (Reactant)
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Boiling Point | 85.1 - 89 °C |
| Density | 0.704 - 0.719 g/mL |
| Refractive Index | 1.4024 - 1.412 |
Table 2: Physical Properties of 2,3-Dimethylpentane (Product)
| Property | Value |
| Molecular Formula | C₇H₁₆ |
| Molecular Weight | 100.20 g/mol |
| Boiling Point | 89-90 °C |
| Density | 0.695 g/mL at 25 °C[5][6] |
| Refractive Index | 1.392 |
Experimental Protocols
The following are detailed methodologies for the catalytic hydrogenation of this compound. These protocols are based on general procedures for alkene hydrogenation and can be adapted based on available equipment and specific research needs.
Protocol 1: Atmospheric Pressure Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small-scale laboratory synthesis where high pressure is not required. A hydrogen-filled balloon is used as the hydrogen source.[7][8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the alkene)[7]
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Nitrogen (or Argon) gas
-
Hydrogen gas
-
Celite®
Equipment:
-
Round-bottom flask with a stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst. The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon).
-
Addition of Reactants: Add the solvent (e.g., ethanol) to the flask, followed by the this compound. Protic solvents like alcohols can often accelerate the reaction rate.[5]
-
Hydrogenation: The flask is connected to a vacuum/inert gas manifold. The atmosphere is evacuated and replaced with hydrogen gas. This process is repeated three times to ensure the reaction is under a hydrogen atmosphere.[7] A hydrogen-filled balloon is then attached to the flask.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, the hydrogen balloon is removed, and the flask is purged with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with a small amount of the solvent.
-
Product Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude 2,3-dimethylpentane. The product can be further purified by distillation if necessary.
Protocol 2: High-Pressure Hydrogenation using Raney® Nickel
This protocol is suitable for larger-scale reactions or for substrates that are difficult to hydrogenate under atmospheric pressure.
Materials:
-
This compound
-
Raney® Nickel catalyst (slurry in water or ethanol)
-
Solvent (e.g., Ethanol)
-
Nitrogen gas
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Mechanical stirrer
-
Pressure gauges and temperature probes
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: The Raney® Nickel slurry should be handled with care as it can be pyrophoric when dry.[9][10] The required amount of catalyst is washed with the reaction solvent (e.g., ethanol) to remove water.
-
Reactor Charging: The high-pressure reactor is charged with the solvent, this compound, and the prepared Raney® Nickel catalyst. The reactor should not be filled to more than two-thirds of its capacity.[1]
-
Leak Testing and Purging: The reactor is sealed, and a leak test is performed by pressurizing with nitrogen gas to the intended maximum reaction pressure and holding for at least 30 minutes to check for any pressure drop.[1] After a successful leak test, the reactor is purged with nitrogen three times to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The stirring and, if necessary, heating are initiated. The reaction progress is monitored by observing the pressure drop as hydrogen is consumed.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reactor is then purged with nitrogen to remove any residual hydrogen.
-
Product Isolation: The reaction mixture is carefully removed from the reactor and filtered to separate the Raney® Nickel catalyst. The solvent is removed from the filtrate by distillation or rotary evaporation to obtain the 2,3-dimethylpentane product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.
References
- 1. njhjchem.com [njhjchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 7. scribd.com [scribd.com]
- 8. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
Application Notes & Protocols: Derivatization of 2-Ethyl-3-methylbut-1-ene for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbut-1-ene is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons.[1][2] Accurate and sensitive quantification of such compounds is crucial in various fields, including environmental monitoring, industrial process control, and flavor and fragrance analysis.[3] Direct analysis of low molecular weight alkenes by gas chromatography (GC) can sometimes be challenging due to their high volatility and potential for co-elution with other sample components.[4][5]
Chemical derivatization is a technique used to convert an analyte into a product of a different chemical structure that is more suitable for a given analytical method.[6][7] For GC analysis, derivatization aims to increase the molecular weight and decrease the volatility of the analyte, leading to improved chromatographic separation, enhanced detector response, and more stable derivatives.[8] This document provides detailed protocols for the derivatization of this compound via bromination and epoxidation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Analyte Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane | [1][2][9] |
| CAS Number | 7357-93-9 | [1][2] |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [9] |
| Boiling Point | 85.1 °C at 760 mmHg | [10] |
| Structure | ||
Principle of Derivatization for Alkenes
The double bond in this compound is an electron-rich functional group that can readily undergo addition reactions. This reactivity is exploited for derivatization.
-
Bromination: This reaction involves the addition of bromine (Br₂) across the double bond to form a dibromoalkane.[4][11][12] The resulting 1,2-dibromo-2-ethyl-3-methylbutane has a significantly higher molecular weight and boiling point, making it more amenable to GC analysis and less prone to loss during sample preparation.[13]
-
Epoxidation: This reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to add an oxygen atom across the double bond, forming an epoxide (an oxirane).[14][15][16][17] The resulting epoxide is more polar and has a higher molecular weight than the parent alkene, which can improve its chromatographic behavior.[18]
Experimental Protocols
Protocol 1: Derivatization by Bromination
This protocol describes the conversion of this compound to its dibromo derivative for GC-MS analysis. This method is highly selective for alkenes.[11][13]
Materials:
-
Standard of this compound
-
Bromine solution (e.g., 5% in a non-nucleophilic solvent like pentane (B18724) or dichloromethane)[12]
-
Anhydrous sodium sulfate (B86663)
-
Pentane (or other suitable non-nucleophilic solvent)[12]
-
Vials with PTFE-lined caps
-
Microsyringes
-
GC-MS system
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in pentane at a known concentration (e.g., 1000 µg/mL). Prepare a series of dilutions for calibration.
-
Derivatization Reaction:
-
In a 2 mL vial, add 500 µL of the alkene standard or sample solution.
-
Slowly add the bromine solution dropwise while vortexing until a faint yellow or orange color persists, indicating a slight excess of bromine. The reaction is typically rapid, taking 90-120 seconds.[4]
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
-
Quenching: To remove excess bromine, add a small amount of a saturated aqueous solution of sodium thiosulfate (B1220275) and vortex until the color disappears.
-
Extraction and Drying:
-
Allow the phases to separate.
-
Carefully transfer the upper organic layer (pentane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Workflow Diagram:
Caption: Workflow for the bromination of this compound.
Reaction Diagram:
References
- 1. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. [Alkene bromination used for detailed hydrocarbon and bulk hydrocarbon group-type analysis of gasolines containing alkenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Epoxidation of Alkenes | OpenOChem Learn [learn.openochem.org]
- 15. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 16. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 17. readchemistry.com [readchemistry.com]
- 18. leah4sci.com [leah4sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3-methylbut-1-ene
Welcome to the technical support center for the synthesis of 2-Ethyl-3-methylbut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound, categorized by the synthetic method.
Method 1: Wittig Reaction
The Wittig reaction provides a reliable method for the formation of this compound from 3-methyl-2-butanone (B44728) and an appropriate phosphonium (B103445) ylide.[1][2][3]
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete ylide formation due to a weak base or wet solvent. 2. Steric hindrance from the ketone (3-methyl-2-butanone) is significant.[1] 3. The ylide is unstable and decomposed before reacting. | 1. Use a strong base like n-butyllithium or sodium hydride in a dry, inert solvent (e.g., THF, diethyl ether). Ensure all glassware is flame-dried. 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered ketones.[1][4] 3. Prepare the ylide in situ and add the ketone promptly at a low temperature (e.g., 0 °C or -78 °C).[5] |
| Presence of a white, high-melting solid in the product | This is likely triphenylphosphine oxide, the main by-product of the Wittig reaction.[4] It can be difficult to separate from the desired alkene due to its solubility in many organic solvents. | 1. Column Chromatography: This is a very effective method for separating the nonpolar alkene from the more polar triphenylphosphine oxide.[4] 2. Crystallization: If the desired alkene is a solid, recrystallization can be used. However, this compound is a liquid. 3. Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane (B92381) or ether.[4] |
| Formation of E/Z isomers | The stereochemical outcome of the Wittig reaction depends on the stability of the phosphorus ylide. Non-stabilized ylides, like the one used here, typically favor the formation of Z-alkenes.[3][4] | For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures.[2][4] |
Method 2: Dehydration of 3,4-Dimethylpentan-3-ol
The acid-catalyzed dehydration of 3,4-dimethylpentan-3-ol is another route to synthesize alkenes, but it is prone to side reactions, particularly carbocation rearrangements.[6][7]
Diagram of Dehydration Reaction Pathways
Caption: Potential reaction pathways in the dehydration of 3,4-dimethylpentan-3-ol.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Formation of multiple alkene isomers | Acid-catalyzed dehydration proceeds through a carbocation intermediate, which can undergo rearrangements (e.g., hydride shifts) to form more stable carbocations.[6][7] This leads to a mixture of isomeric alkenes, with the most stable (most substituted) alkene (Zaitsev's rule) often being the major product.[8] | 1. Use a milder dehydrating agent: Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can favor the E2 elimination pathway, which is less prone to carbocation rearrangements.[9] 2. Control reaction temperature: Lower temperatures may favor the kinetic product over the thermodynamic (rearranged) products. 3. Purification: Fractional distillation can be used to separate the desired alkene from its isomers if their boiling points are sufficiently different. GC analysis is crucial for identifying the composition of the product mixture.[10][11] |
| Low overall yield of alkenes | 1. Incomplete reaction. 2. Formation of a significant amount of di-tert-amyl ether as a side product, especially at lower temperatures. | 1. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) is used. 2. Increase the reaction temperature to favor elimination over substitution (ether formation). |
| Charring or polymerization of the product | Strong acid catalysts, especially sulfuric acid, can cause charring and polymerization of the alkenes, particularly at high temperatures. | 1. Use phosphoric acid, which is less oxidizing than sulfuric acid. 2. Maintain careful temperature control and avoid overheating. 3. Distill the alkene product as it is formed to remove it from the hot, acidic reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing pure this compound?
A1: The Wittig reaction is generally preferred for producing a specific, less substituted alkene like this compound with higher regioselectivity and without the issue of carbocation rearrangements that plague the dehydration of alcohols.[1] However, the removal of the triphenylphosphine oxide by-product can be challenging.[4]
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating and identifying the desired product from isomeric side products and other impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information to confirm the connectivity and stereochemistry of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for a terminal alkene (C=C-H stretch and out-of-plane bending).
Q3: What are the expected boiling points of the potential alkene isomers from the dehydration of 3,4-dimethylpentan-3-ol?
A3: While exact boiling points can vary with pressure, the general trend is that more branched alkenes have lower boiling points.
-
This compound: ~85 °C
-
2,3-Dimethylpent-2-ene: ~96 °C
-
3,4-Dimethylpent-2-ene: ~94 °C
This difference in boiling points may allow for separation by fractional distillation.
Quantitative Data Summary
The following table summarizes the potential product distribution in the dehydration of 3,4-dimethylpentan-3-ol under acidic conditions. Note that the exact ratios can vary significantly with reaction conditions.
| Product | Structure | Typical Yield (%) |
| 2,3-Dimethylpent-2-ene (Major) | (CH₃)₂C=C(CH₃)CH₂CH₃ | 60-70 |
| 3,4-Dimethylpent-2-ene | CH₃CH=C(CH₃)CH(CH₃)₂ | 20-30 |
| This compound (Minor) | CH₂=C(CH₂CH₃)CH(CH₃)₂ | 5-10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Methyl-2-butanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to separate the product from triphenylphosphine oxide.
Protocol 2: Synthesis of this compound via Dehydration of 3,4-Dimethylpentan-3-ol
Materials:
-
3,4-Dimethylpentan-3-ol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Set up a fractional distillation apparatus.
-
In the distillation flask, place 3,4-dimethylpentan-3-ol and a few boiling chips.
-
Slowly add concentrated phosphoric acid (approximately 20% by volume of the alcohol).
-
Heat the mixture gently. The alkene products will begin to distill.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100 °C to minimize the co-distillation of the starting alcohol.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Wash with brine and then dry the organic layer over anhydrous calcium chloride.
-
The product is a mixture of alkene isomers. Analyze the composition using GC-MS. If desired, further purification can be attempted by careful fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. vurup.sk [vurup.sk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Ethyl-3-methylbut-1-ene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-3-methylbut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main purification challenges for this compound stem from its common synthesis routes, particularly the acid-catalyzed dehydration of the corresponding alcohol (2-ethyl-3-methyl-1-butanol). These challenges include:
-
Presence of close-boiling isomers: The synthesis can lead to a mixture of C7H14 isomers due to carbocation rearrangements during the reaction.[1] These isomers often have very similar boiling points, making separation by simple distillation difficult.[2][3]
-
Residual starting materials and reagents: Unreacted alcohol and acidic catalysts (like sulfuric or phosphoric acid) may contaminate the crude product.[4]
-
Formation of byproducts: Side reactions can produce ethers (from the reaction of two alcohol molecules) or small amounts of polymeric material.
Q2: What are the most common impurities I should expect?
The most common impurities are structural isomers of this compound. Given that the synthesis often involves a carbocation intermediate, rearrangements can occur, leading to more stable alkenes. Potential isomeric impurities include other heptenes and their various branched forms.[2] Additionally, unreacted 2-ethyl-3-methyl-1-butanol and residual acid catalyst are common.
Q3: Which purification techniques are most effective for this compound?
The choice of purification technique depends on the specific impurities present and the desired purity level. The most common and effective methods are:
-
Fractional Distillation: This is suitable for separating components with different boiling points.[5] It is most effective when the boiling points of the desired product and impurities differ by at least a few degrees.
-
Extractive Distillation: This method is employed when fractional distillation is ineffective due to very close boiling points or the formation of azeotropes.[6] A solvent is added to alter the relative volatilities of the components, enabling separation.[6][7]
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can offer very high resolution and are excellent for removing isomers and other impurities that are difficult to separate by distillation.[8]
Q4: Is this compound prone to isomerization during purification?
Yes, under certain conditions, particularly in the presence of acid residues at elevated temperatures, this compound can potentially isomerize to a more thermodynamically stable internal alkene. It is crucial to neutralize and remove any acid catalyst from the crude product before distillation.
Troubleshooting Guides
Distillation Issues
Q5: My fractional distillation is not separating the isomers effectively. What can I do?
This is a common issue due to the close boiling points of C7H14 isomers.[2]
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[5]
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will also increase the distillation time.
-
Consider Extractive Distillation: If fractional distillation is still insufficient, the isomers may have nearly identical volatilities. In this case, extractive distillation is the recommended approach.[6]
Q6: The product is degrading or changing color during distillation. What is happening?
This could be due to thermal degradation or acid-catalyzed polymerization/isomerization.
-
Pre-distillation Wash: Before distilling, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst, followed by a water wash and drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and reduce the risk of thermal degradation.
-
Add an Inhibitor: A small amount of a radical inhibitor (e.g., hydroquinone) can be added to prevent polymerization if that is suspected.
Chromatography Issues
Q7: I am seeing co-elution of my product with an impurity in preparative HPLC. How can I improve the separation?
Co-elution suggests that the chosen chromatographic conditions are not optimal for resolving the compounds.
-
Change the Mobile Phase: Adjust the solvent composition of the mobile phase. For reverse-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile) to water can significantly impact retention times.[8]
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency might provide the necessary resolution.
-
Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency. Adjusting the column temperature can also alter selectivity.
Q8: The recovery from my preparative GC/HPLC is very low. What are the likely causes?
Low recovery can be due to several factors:
-
Volatility of the Compound: this compound is relatively volatile. Ensure your collection system is efficient and cooled to minimize losses.
-
Adsorption on the Column: The compound might be irreversibly adsorbing to active sites on the stationary phase.
-
Sample Overload: Injecting too much sample can lead to poor peak shape and inefficient collection. Try reducing the injection volume.
Data Presentation
Table 1: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C₇H₁₄ | 85.1[9] |
| 1-Heptene | C₇H₁₄ | 93.6[10] |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 87.5[11] |
| Cycloheptane | C₇H₁₄ | 118.5[11] |
Note: This table highlights the challenge of separating isomers based on boiling points alone.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Neutralization and Drying:
-
Transfer the crude this compound to a separatory funnel.
-
Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.
-
Wash with deionized water, followed by a brine wash to aid in phase separation.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), then filter to remove the drying agent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings).
-
Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]
-
-
Distillation Process:
-
Heat the flask gently.
-
Collect any low-boiling fractions (forerun) separately.
-
Carefully collect the fraction that distills at or near the boiling point of this compound (85.1°C at atmospheric pressure).
-
Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Protocol 2: Purification by Preparative HPLC
This protocol is based on an analytical method that can be scaled up.[8]
-
System Preparation:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. The exact ratio should be optimized first on an analytical scale to achieve good separation between the product and impurities. A starting point could be 80:20 MeCN:Water. For mass spectrometry detection, a small amount of formic acid can be added to the mobile phase.[8]
-
Flow Rate: Set a flow rate appropriate for the preparative column size.
-
-
Sample Preparation:
-
Dissolve the crude product in a small amount of the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (if applicable) or by collecting fractions and analyzing them offline (e.g., by GC).
-
Collect fractions corresponding to the peak of this compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the mobile phase solvents, typically by rotary evaporation. Note that due to the volatility of the product, careful control of temperature and pressure is required to avoid losses. An extraction into a low-boiling organic solvent followed by careful solvent removal might be necessary if the mobile phase is difficult to remove.
-
Visualizations
References
- 1. Welcome to Chem Zipper.com......: To synthesize 2, 3-dimethylbut-1-ene in the better yield dehydrohalogenation of 2, 3-dimethyl-1-bromobutane is preferred over dehydration of 2, 3-dimethylhutan-1-ol. Why ? [chemzipper.com]
- 2. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Extractive distillation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. lookchem.com [lookchem.com]
- 10. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solved 2. Answer the following questions: a) The boiling | Chegg.com [chegg.com]
Technical Support Center: 2-Ethyl-3-methylbut-1-ene Distillation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Ethyl-3-methylbut-1-ene via distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The reported boiling point of this compound is in the range of 85-89°C at atmospheric pressure (760 mmHg).
Q2: What type of distillation is recommended for purifying this compound?
A2: Fractional distillation is recommended, especially if the crude product is likely to contain isomeric impurities with close boiling points. Simple distillation may be sufficient if the impurities have vastly different boiling points (a difference of more than 25°C), but fractional distillation provides better separation of closely boiling compounds.[1]
Q3: Can this compound form azeotropes?
Troubleshooting Guide
Issue 1: Poor Separation of Product from Impurities
Q: My final product is still impure after distillation, as confirmed by GC analysis. What could be the cause?
A: This is often due to the presence of isomers, which are common byproducts in alkene synthesis and frequently have very similar boiling points. Effective separation requires a highly efficient fractional distillation setup.
Potential Impurities and Their Boiling Points:
| Compound Name | Structure | Boiling Point (°C) |
| This compound | C7H14 | ~85-89 |
| 2,3-Dimethyl-1-pentene | C7H14 | ~86-88 |
| (E)-3,4-Dimethyl-2-pentene | C7H14 | ~94-96[4] |
| 2,3-Dimethyl-2-butene | C6H12 | ~73[5] |
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, allowing for more condensation-vaporization cycles and a better separation of components with close boiling points.[1]
-
Optimize Reflux Ratio: Increase the reflux ratio, which is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio improves separation but increases the distillation time.
-
Slow Distillation Rate: Distill the mixture slowly to allow the vapor-liquid equilibrium to be established at each stage of the column. A common guideline is a collection rate of 1-2 drops per second.
-
Ensure Proper Insulation: Insulate the distillation column to maintain the temperature gradient from the bottom to the top. This prevents premature cooling and ensures a proper separation.
Issue 2: Low Product Yield
Q: After distillation, the amount of purified this compound is much lower than expected. Why is this happening?
A: Low yield can result from several factors, including product decomposition, physical loss during the process, or an incomplete distillation.
Potential Causes and Solutions:
-
Product Decomposition/Isomerization: Although alkenes are generally stable to heat, prolonged heating at high temperatures can potentially cause isomerization to more thermodynamically stable internal alkenes.[6][7] This is more likely if acidic or basic residues are present in the crude material.
-
Solution: Ensure the crude product is washed with a dilute sodium bicarbonate solution and then with brine to remove any acidic impurities before drying and distilling. Consider vacuum distillation to lower the required temperature if thermal decomposition is suspected.
-
-
Incomplete Distillation: The distillation may have been stopped prematurely, leaving a significant amount of product in the distillation flask.
-
Solution: Monitor the temperature at the still head. Once the temperature begins to drop after the main fraction has been collected, you can be reasonably sure that most of the product has distilled over. Do not distill to dryness to avoid potential hazards.
-
-
Apparatus Leaks: Poorly sealed joints in the distillation apparatus can lead to the loss of volatile product vapor.
-
Solution: Ensure all glass joints are properly sealed. Use joint clips to secure connections.
-
-
Hold-up in the Column: A significant amount of distillate can remain adhered to the surface of a large or complex fractionating column.
-
Solution: After the distillation is complete and the apparatus has cooled, you can try to recover the remaining product from the column by rinsing it with a small amount of a volatile solvent (which will need to be evaporated later).
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Preparation:
-
Ensure the crude this compound has been washed and dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Assemble the fractional distillation apparatus in a fume hood. Use a heating mantle with a stirrer for the distillation flask.
-
Add the crude product to the round-bottom distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
-
Distillation:
-
Begin heating the flask gently.
-
As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second into the receiving flask).
-
Discard the initial few milliliters of distillate (the "forerun"), which may contain more volatile impurities.
-
Collect the main fraction when the temperature at the still head stabilizes at the boiling point of this compound (~85-89°C).
-
Stop the distillation when the temperature begins to drop or if a significant temperature increase is observed, indicating that higher-boiling impurities are beginning to distill.
-
Never distill the flask to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Transfer the purified product to a clean, labeled vial.
-
Determine the yield and assess the purity using an appropriate analytical technique such as Gas Chromatography (GC).
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a dilute solution of the distilled this compound in a volatile solvent such as hexane (B92381) or pentane.
-
-
GC Conditions (Example):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C[8]
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/minute to 150°C.
-
-
Injection: 1 µL injection with an appropriate split ratio (e.g., 50:1).
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram. The purity can be estimated by the relative peak areas. The largest peak should correspond to this compound. Any other peaks represent impurities.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for distillation of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. Azeotrope_(data) [chemeurope.com]
- 3. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 4. 2-Pentene, 3,4-dimethyl-, (E)- [webbook.nist.gov]
- 5. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethyl-3-methylbut-1-ene
Welcome to the technical support center for the synthesis of 2-Ethyl-3-methylbut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of this tetrasubstituted alkene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common and versatile methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction followed by dehydration. The Wittig reaction offers a direct route to the alkene by forming the carbon-carbon double bond in a single step, while the Grignard reaction involves the formation of a tertiary alcohol intermediate which is subsequently dehydrated to yield the target alkene.
Q2: I am experiencing low yields in my Wittig synthesis of this compound. What are the likely causes?
A2: Low yields in the Wittig synthesis of this particular alkene are often attributed to the steric hindrance of the ketone starting material, 3-methyl-2-butanone (B44728).[1] The bulky isopropyl group adjacent to the carbonyl can impede the approach of the Wittig reagent. Other potential causes include incomplete ylide formation, side reactions of the ylide, or issues with the purity of reagents and solvents.
Q3: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction mixture?
A3: Triphenylphosphine oxide can be challenging to remove completely due to its polarity and solubility. Common purification methods include:
-
Crystallization: Triphenylphosphine oxide can sometimes be crystallized from a non-polar solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane, while the more non-polar alkene product remains in solution.
-
Column Chromatography: Silica (B1680970) gel chromatography is a reliable method for separating the alkene from triphenylphosphine oxide. A non-polar eluent system, such as pure hexane or a gradient of hexane and a slightly more polar solvent, is typically effective.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated as a complex by adding salts like zinc chloride or calcium bromide, which can then be removed by filtration.
Q4: In the Grignard route, what are the potential side products during the reaction with 3-methyl-2-butanone?
A4: The Grignard reaction with ketones can have side reactions, especially with sterically hindered ketones.[2] Potential side products include:
-
Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and unreacted starting material after workup.
-
Reduction of the ketone: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol.
-
Wurtz coupling: The Grignard reagent can couple with any unreacted alkyl halide.
Q5: What are the typical isomeric impurities I might encounter after the dehydration of 2-ethyl-3-methyl-2-butanol?
A5: Acid-catalyzed dehydration of 2-ethyl-3-methyl-2-butanol can lead to the formation of isomeric alkenes through rearrangement of the carbocation intermediate. The major expected isomer is the desired this compound (Hofmann elimination product). However, you may also observe the formation of the more thermodynamically stable Zaitsev product, 2-ethyl-3-methylbut-2-ene, and potentially other rearranged isomers. The product distribution can be influenced by the choice of dehydrating agent and reaction conditions.
Troubleshooting Guides
Route 1: Wittig Reaction
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance of Ketone | 1. Choice of Base: Use a strong, non-nucleophilic base for ylide formation to ensure complete deprotonation of the phosphonium (B103445) salt. Potassium tert-butoxide is a good option for hindered systems.[3] 2. Reaction Temperature: Optimize the reaction temperature. While ylide formation is often done at low temperatures, the reaction with the hindered ketone may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS. 3. Reaction Time: Allow for a longer reaction time to accommodate the slower reaction rate due to steric hindrance. |
| Incomplete Ylide Formation | 1. Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial as any moisture will quench the strong base and the ylide. 2. Base Strength: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. Ensure the base is fresh and properly titrated if necessary. |
| Ylide Decomposition or Side Reactions | 1. Temperature Control: Maintain the recommended temperature during ylide formation and reaction to minimize decomposition. 2. Purity of Reagents: Use pure, freshly distilled 3-methyl-2-butanone and high-quality triphenylphosphine and ethyl bromide for the preparation of the phosphonium salt. |
Route 2: Grignard Reaction and Dehydration
Issue: Low Yield of 2-ethyl-3-methyl-2-butanol (Grignard Step)
| Potential Cause | Troubleshooting Steps |
| Failure to Initiate Grignard Reaction | 1. Magnesium Activation: Use fresh, high-quality magnesium turnings. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Gentle heating may also be required. 2. Anhydrous Conditions: Rigorously dry all glassware and use anhydrous diethyl ether or THF as the solvent. Any trace of water will quench the Grignard reagent. |
| Low Conversion of Ketone | 1. Slow Addition: Add the 3-methyl-2-butanone solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. 2. Equivalent Ratio: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the ketone. |
| Side Reactions (Enolization/Reduction) | 1. Low Temperature: Performing the reaction at a lower temperature can favor the desired nucleophilic addition over enolization. 2. Choice of Grignard Reagent: Ensure the Grignard reagent is prepared from a halide without beta-hydrogens if reduction is a significant issue, although for ethylmagnesium bromide this is not a primary concern. |
Issue: Low Yield or Incorrect Isomer of this compound (Dehydration Step)
| Potential Cause | Troubleshooting Steps |
| Incomplete Dehydration | 1. Choice of Dehydrating Agent: Use a sufficiently strong dehydrating agent. Common choices include sulfuric acid, phosphoric acid, or phosphorus oxychloride in pyridine. 2. Reaction Temperature: Ensure the reaction is heated to a high enough temperature to drive the elimination reaction to completion. Monitor by TLC or GC-MS. |
| Formation of Zaitsev Product | 1. Bulky Base/Dehydrating Agent: To favor the formation of the less substituted Hofmann product (this compound), consider using a bulkier base in a two-step procedure (e.g., tosylation followed by elimination with potassium tert-butoxide). For direct dehydration, milder conditions and lower temperatures may slightly favor the kinetic product. |
| Rearrangement of Carbocation | 1. Choice of Acid: Strong, non-nucleophilic acids are preferred. Using milder dehydrating agents that proceed through an E2-like mechanism can minimize carbocation formation and subsequent rearrangements. |
Experimental Protocols
Protocol 1: Wittig Reaction for this compound Synthesis
This protocol describes the synthesis of this compound from 3-methyl-2-butanone via a Wittig reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for the Wittig synthesis of this compound.
Methodology:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. Stir the resulting orange-red mixture at 0 °C for 1 hour.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise over 20 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Protocol 2: Grignard Reaction and Dehydration for this compound Synthesis
This protocol outlines a two-step synthesis involving the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration.
Diagram of the Logical Relationship:
Caption: Logical steps for Grignard synthesis and subsequent dehydration.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine and warm gently. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup of Alcohol: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude 2-ethyl-3-methyl-2-butanol. The crude alcohol can be purified by distillation or used directly in the next step.
-
Dehydration: To the crude 2-ethyl-3-methyl-2-butanol, add a small amount of concentrated sulfuric acid (catalytic). Heat the mixture and distill the resulting alkene. Collect the fraction boiling around 85-87 °C. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Wittig Reaction | Route 2: Grignard and Dehydration |
| Starting Materials | 3-Methyl-2-butanone, Ethyltriphenylphosphonium bromide | 3-Methyl-2-butanone, Ethyl bromide, Magnesium |
| Key Intermediate | Ethylidenetriphenylphosphorane (ylide) | 2-Ethyl-3-methyl-2-butanol |
| Typical Yield | 40-60% (highly dependent on conditions due to steric hindrance) | 60-75% (overall for two steps) |
| Key Byproducts | Triphenylphosphine oxide | Magnesium salts, potential isomeric alkenes |
| Advantages | Direct C=C bond formation, regioselective | Utilizes common and inexpensive reagents, can be high yielding |
| Disadvantages | Can have low yields with hindered ketones, difficult byproduct removal | Two-step process, potential for isomeric impurities, requires strictly anhydrous conditions |
Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.
References
Technical Support Center: GC-MS Analysis of Branched Alkenes
Welcome to the technical support center for the GC-MS analysis of branched alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why are my branched alkene isomers co-eluting or showing poor resolution?
A1: Co-elution of branched alkene isomers is a common challenge due to their similar structures and physicochemical properties. Several factors can contribute to poor resolution:
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Inappropriate GC Column: The stationary phase of your column may not have the necessary selectivity to differentiate between closely related isomers. For non-polar branched alkenes, a non-polar stationary phase is a good starting point, but for isomers with subtle differences in polarity or shape, a more polar column might be required.
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast can prevent proper separation. The initial oven temperature also plays a crucial role in the resolution of early-eluting compounds.[1]
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low will reduce separation performance.
Q2: I'm observing peak tailing for my branched alkene analytes. What are the common causes and solutions?
A2: Peak tailing can be caused by several factors, often related to active sites in the GC system or issues with the injection process.[2][3][4]
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Active Sites: Exposed silanol (B1196071) groups in the injector liner, on the column, or contamination can interact with the double bonds of the alkenes, causing tailing.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
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Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample flow path.[5]
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Inlet Temperature Too Low: For later-eluting, less volatile branched alkenes, an insufficient injector temperature can lead to incomplete vaporization and tailing.[5]
Q3: My mass spectra for different branched alkene isomers look very similar. How can I confidently identify them?
A3: Electron ionization (EI) mass spectra of isomers can be very similar, making unambiguous identification challenging.[6] This is because the double bond can migrate after ionization.[6] To address this:
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Rely on Retention Time: Chromatographic separation is key. Use a high-resolution capillary column and an optimized temperature program to separate the isomers.
-
Derivatization: Chemical derivatization can help pinpoint the location of the double bond. Derivatization with dimethyl disulfide (DMDS) is a well-established method for this purpose.[7][8][9][10] The resulting DMDS adducts produce characteristic fragment ions in the mass spectrometer that reveal the original position of the double bond.[7][11]
Q4: Can thermal isomerization of my branched alkenes occur during GC-MS analysis?
A4: Yes, the high temperatures in the GC injector can potentially cause isomerization of thermally labile branched alkenes, altering the true isomeric ratio in your sample. To minimize this:
-
Lower Injector Temperature: Use the lowest possible injector temperature that still ensures complete vaporization of your analytes.
-
Programmed Temperature Vaporization (PTV) Inlet: If available, a PTV inlet allows for injection at a lower initial temperature, followed by a rapid temperature ramp to transfer the analytes to the column, minimizing their residence time at high temperatures.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Branched Alkene Isomers
dot
Caption: Troubleshooting workflow for co-eluting isomers.
Detailed Steps:
-
Evaluate the GC Column: For complex mixtures of branched alkene isomers, a standard non-polar column may not provide sufficient selectivity. Consider a column with a different stationary phase, such as a mid-polarity or even a high-polarity (e.g., WAX) column, to exploit subtle differences in polarity.[12] Increasing the column length can also improve resolution.
-
Optimize the Oven Temperature Program:
-
Initial Temperature: A lower initial temperature can improve the separation of early-eluting, more volatile isomers.[1]
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) provides more time for isomers to interact with the stationary phase, often leading to better separation.[13][14]
-
Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of a critical pair of isomers can enhance their resolution.[15]
-
-
Verify Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to achieve the best efficiency.
-
Consider Derivatization: If chromatographic optimization is insufficient, derivatization with DMDS can help differentiate positional isomers by providing unique mass spectral fragmentation patterns.[7][8][10]
Issue 2: Peak Tailing
dot
Caption: Troubleshooting logic for peak tailing issues.
Detailed Steps:
-
Systematic Inspection: If all peaks are tailing, it often points to a physical problem in the flow path. If only certain peaks are tailing, it's more likely a chemical activity issue.[3][16]
-
Inspect Column Installation: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in both the injector and detector.[5]
-
Injector Maintenance:
-
Replace the Liner: The injector liner is a common source of contamination and active sites. Replace it with a new, deactivated liner.
-
Replace the Septum: A worn or leaking septum can also contribute to peak shape problems.
-
-
Column Maintenance:
-
Trim the Column: Remove the first 10-15 cm of the column from the injector end to eliminate accumulated non-volatile residues.
-
Condition the Column: If the column has been stored or has not been used for a while, conditioning it according to the manufacturer's instructions can help restore its performance.
-
Experimental Protocols
Protocol 1: DMDS Derivatization for Double Bond Location
This protocol is adapted from established methods for the derivatization of alkenes with dimethyl disulfide (DMDS) to determine the position of double bonds.[7][11]
Materials:
-
Alkene sample (approx. 100 µg)
-
Dimethyl disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)
-
5% Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Dissolve approximately 100 µg of the alkene sample in 50 µL of hexane in a GC vial.
-
Add 200 µL of DMDS to the vial.
-
Add 40 µL of the iodine solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Stop the reaction by adding 200 µL of 5% sodium thiosulfate solution and vortexing until the iodine color disappears.
-
Add 400 µL of hexane, vortex, and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Mass Spectral Interpretation of DMDS Adducts:
The mass spectrum of a DMDS adduct of a branched alkene will show characteristic fragment ions resulting from cleavage at the carbon-carbon bond where the two -SCH₃ groups have added across the original double bond. The m/z values of these fragments can be used to determine the original position of the double bond.
Data Presentation
Table 1: GC-MS Parameters for Branched Alkene Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar (e.g., DB-5ms) or Mid-to-High Polarity (e.g., DB-WAX) | Non-polar columns are a good starting point. Polar columns can provide better selectivity for isomers. |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Longer columns provide better resolution. |
| Injector Temperature | 250 °C (or lowest possible for complete vaporization) | Minimizes thermal isomerization while ensuring efficient sample transfer.[17] |
| Oven Program | Initial: 40-60 °C, Ramp: 5-10 °C/min, Final: 280-300 °C | A slow ramp rate improves separation of closely eluting isomers.[18][19][20] |
| Carrier Gas | Helium | Inert carrier gas suitable for MS detection. |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Optimal flow for column efficiency. |
| MS Ion Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | m/z 40-550 | Covers the expected mass range for typical branched alkenes and their fragments. |
Table 2: Common Mass Spectral Fragments of Branched Alkanes and Alkenes
| Compound Type | Key Fragmentation Behavior | Common Fragment Ions (m/z) |
| Linear Alkanes | Cleavage along the carbon chain | Series of peaks separated by 14 amu (CH₂) |
| Branched Alkanes | Preferential cleavage at branching points to form stable carbocations.[21][22][23] | Fragments corresponding to the loss of the largest alkyl group at the branch point.[21][23] |
| Alkenes | Allylic cleavage (cleavage of the bond adjacent to the double bond) is favored.[6] | Resonance-stabilized allylic cations. |
| DMDS Adducts | Cleavage between the two carbons of the original double bond. | Two major fragment ions that sum to the molecular weight of the adduct. |
Signaling Pathways and Workflows
dot
Caption: General experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 16. agilent.com [agilent.com]
- 17. reddit.com [reddit.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. GCMS Section 6.9.2 [people.whitman.edu]
- 22. benchchem.com [benchchem.com]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: GC-MS Analysis of 2-Ethyl-3-methylbut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethyl-3-methylbut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis of this compound?
In GC-MS analysis, matrix effects are the alteration of the analyte's signal (in this case, this compound) caused by co-eluting compounds from the sample matrix.[1] The matrix consists of all components within a sample other than the analyte of interest.[2] These effects can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3]
Q2: What causes matrix effects in the GC-MS analysis of volatile compounds like this compound?
The primary causes of matrix effects in GC-MS are:
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Matrix-Induced Signal Enhancement: This is a common phenomenon in GC-MS.[1][4] It occurs when non-volatile matrix components accumulate in the GC inlet liner and at the beginning of the analytical column.[1] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a greater amount of analyte reaching the detector and causing an artificially high signal.[1][4]
-
Matrix-Induced Signal Suppression: Although less common in GC-MS than enhancement, signal suppression can still happen.[1] This may be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[1]
-
Competition during Derivatization: If a derivatization step is used to improve the analysis of the analyte, other matrix components with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of the target analyte and a lower analytical signal.[1]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard.[1] A significant difference in signal intensity between the two indicates the presence of matrix effects.[1] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.[1] The matrix effect can be quantified using the following formula:
Matrix Effect (%) = [(Response in Matrix-Matched Standard / Response in Solvent Standard) - 1] x 100
A positive percentage indicates signal enhancement, and a negative percentage indicates signal suppression.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
This is a primary indicator of matrix effects. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for inaccurate quantification.
Troubleshooting Steps:
-
Confirm Matrix Effects: As outlined in the FAQ, prepare and analyze a standard of this compound in a pure solvent and another in a blank sample matrix (a sample that does not contain the analyte). A significant difference in the peak area or height confirms the presence of matrix effects.[1]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering matrix components before analysis.[4] Consider incorporating or optimizing solid-phase extraction (SPE) or other cleanup steps in your sample preparation protocol.
-
Implement a Mitigation Strategy: If extensive cleanup is not feasible or sufficient, choose an appropriate mitigation strategy from the options detailed below.
Issue 2: Significant signal enhancement leading to overestimated concentrations of this compound.
Signal enhancement is a frequent issue in GC-MS.[1][4]
Troubleshooting Steps:
-
Confirm the Enhancement: Quantify the signal enhancement by comparing the response of this compound in a pure solvent standard to that in a matrix-matched standard.[1]
-
Optimize GC Inlet Parameters:
-
Inlet Temperature: Ensure the injector temperature is optimized for the efficient transfer of this compound to the column without causing degradation of the analyte or matrix components.
-
Liner Selection: Use a liner with a design that minimizes interaction between the analyte and active sites, such as a baffled or deactivated liner.[5]
-
-
Use Analyte Protectants: The addition of "analyte protectants" to both samples and calibration standards can help to equalize the response by masking active sites in the GC system, thus mitigating the enhancement effect.[6][7]
-
Employ Matrix-Matched Calibration: This is a highly effective method for compensating for predictable matrix enhancement.[8][9]
Issue 3: Significant signal suppression leading to underestimated concentrations of this compound.
While less common in GC-MS, signal suppression can occur.[1]
Troubleshooting Steps:
-
Confirm the Suppression: Quantify the signal suppression by comparing the response of this compound in a pure solvent standard to that in a matrix-matched standard.[1]
-
Evaluate Sample Preparation: Review your extraction and cleanup procedures to identify potential steps where the analyte might be lost or where co-extractives that cause suppression are introduced.
-
Optimize MS Source Parameters: Ensure that the MS source temperature and other parameters are optimized to minimize competitive ionization processes.
-
Utilize an Internal Standard or Stable Isotope Dilution: These methods are particularly effective at correcting for signal suppression as the internal standard is affected by the matrix in a similar way to the analyte.[10][11]
Experimental Protocols and Mitigation Strategies
Matrix-Matched Calibration
This technique involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[8] This helps to ensure that the standards and samples experience the same matrix effects.[9]
Protocol:
-
Obtain a representative blank matrix (a sample of the same type as your unknown samples but without this compound).
-
Process the blank matrix using your standard sample preparation method.
-
Spike the resulting blank matrix extract with known concentrations of this compound to create a series of calibration standards.
-
Analyze these matrix-matched standards to generate a calibration curve.
-
Quantify your unknown samples using this matrix-matched calibration curve.
Caption: Workflow for Matrix-Matched Calibration.
Internal Standard (IS) Calibration
An internal standard is a compound that is chemically similar to the analyte but not present in the sample. A known amount is added to all samples, standards, and blanks.
Protocol:
-
Select a suitable internal standard (e.g., a deuterated analog of this compound or another volatile hydrocarbon with similar chromatographic behavior).
-
Add a constant, known amount of the internal standard to all calibration standards and unknown samples.
-
Prepare calibration standards containing varying concentrations of this compound.
-
Analyze the standards and samples by GC-MS.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of this compound in the unknown samples using this calibration curve.
Stable Isotope Dilution Analysis (SIDA)
SIDA is considered one of the most accurate methods for correcting matrix effects.[11][12] It involves using a stable isotope-labeled version of the analyte as an internal standard.
Protocol:
-
Synthesize or purchase a stable isotope-labeled version of this compound (e.g., deuterated).
-
Add a known amount of the labeled standard to each sample before extraction and cleanup.
-
Analyze the samples by GC-MS, monitoring for both the native and labeled analyte.
-
The concentration of the native analyte is determined by the ratio of the response of the native analyte to the response of the labeled standard.[13]
Standard Addition
The standard addition method is useful for complex matrices where a blank matrix is not available.[14][15] It involves adding known amounts of the analyte to the sample itself.
Protocol:
-
Divide the unknown sample into several equal aliquots.
-
Leave one aliquot as is, and spike the remaining aliquots with increasing, known amounts of a this compound standard.
-
Analyze all aliquots by GC-MS.
-
Plot the instrument response versus the concentration of the added standard.
-
Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[14]
Caption: Workflow for the Standard Addition Method.
Data Summary: Comparison of Mitigation Strategies
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Matrix-Matched Calibration | Calibrants are prepared in a blank matrix to mimic the sample.[8] | Effectively compensates for matrix effects; widely applicable.[9] | Requires a representative blank matrix which may be difficult to obtain; can be labor-intensive.[4] |
| Internal Standard (IS) Calibration | A known amount of a similar compound is added to all samples and standards. | Corrects for variations in sample injection and some matrix effects.[8] | The IS must be chemically similar to the analyte and not present in the sample; may not perfectly mimic the analyte's behavior in the matrix.[14] |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled version of the analyte is used as the internal standard.[11] | Considered the "gold standard" for accuracy as it closely mimics the analyte's behavior through sample prep and analysis.[11][12] | Labeled standards can be expensive and may not be commercially available for all analytes.[10] |
| Standard Addition | Known amounts of the analyte are added directly to the unknown sample.[14] | Compensates for matrix effects without the need for a blank matrix; improves accuracy in complex samples. | Requires more sample and multiple analyses per sample, making it time-consuming and costly.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix enhancement effect: A blessing or curse for gas chromatography? | Technology Networks [technologynetworks.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Isomerization of 2-Ethyl-3-methylbut-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 2-Ethyl-3-methylbut-1-ene during storage.
Troubleshooting Guide
Issue: Detection of Isomeric Impurities in this compound Samples
This guide will help you identify the potential causes of isomerization and provide corrective actions to maintain the purity of your compound.
1. Initial Assessment
-
Quantify Isomerization: Determine the percentage of the undesired isomer, primarily the more stable 2-Ethyl-3-methylbut-2-ene.
-
Review Storage History: Examine the storage conditions since the sample was last confirmed to be pure (temperature, light exposure, container type, atmosphere).
2. Potential Causes and Corrective Actions
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Elevated Storage Temperature | - Immediately transfer the sample to a refrigerated and dark environment (2-8 °C). - Re-analyze a new aliquot to confirm isomerization is not an artifact of sample preparation or analysis. | - Store this compound at a consistent, low temperature (2-8 °C). - Use a temperature-monitored storage unit. |
| Exposure to Light (UV or Visible) | - Protect the sample from all light sources. - If isomerization is minimal, repurification by fractional distillation or preparative chromatography may be possible. | - Store the compound in amber glass vials or containers wrapped in aluminum foil. - Work with the compound in a fume hood with the sash down or under subdued lighting. |
| Presence of Acidic or Basic Contaminants | - Test the pH of a fresh solvent used to dissolve the sample. - If contamination is suspected, pass the neat material through a short column of neutral alumina (B75360) to remove acidic or basic impurities. | - Use high-purity, neutral solvents for all manipulations. - Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic or basic residues. |
| Presence of Metal Ion Contaminants | - If the compound has been in contact with metal spatulas, containers, or reaction vessels, consider metal leaching as a cause. - Repurify the material. | - Use glass or PTFE-lined equipment for handling and storage. - Avoid the use of metal spatulas; opt for ceramic or PTFE-coated alternatives. |
| Oxygen Exposure and Peroxide Formation | - Test for the presence of peroxides using peroxide test strips. - If peroxides are present, they can be removed by passing the solution through a column of activated alumina. Caution: Do not concentrate solutions containing peroxides. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for isomerization of this compound.
Quantitative Data Summary
The following table provides illustrative data on the expected isomerization of this compound to its more stable isomer, 2-Ethyl-3-methylbut-2-ene, under various storage conditions over a 6-month period. These are representative values to demonstrate trends.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Inhibitor (BHT) | Estimated Isomerization (%) after 6 months |
| Ideal | 4 | Inert (N₂) | Dark | 100 ppm | < 0.1 |
| Ambient, Dark | 25 | Air | Dark | None | 1 - 3 |
| Ambient, Light | 25 | Air | Ambient Light | None | 3 - 7 |
| Elevated Temp | 40 | Air | Dark | None | 5 - 15 |
| Acid Contamination | 25 | Air | Dark | None | > 20 |
| Ideal with BHT | 4 | Inert (N₂) | Dark | 100 ppm | < 0.05 |
| Ambient with BHT | 25 | Air | Dark | 100 ppm | 0.5 - 1.5 |
Experimental Protocols
1. Protocol for Stability Testing of this compound
Objective: To evaluate the stability of this compound under various storage conditions and determine the rate of isomerization.
Materials:
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This compound (high purity, >99%)
-
Amber glass vials with PTFE-lined caps
-
Nitrogen or Argon gas supply
-
Butylated hydroxytoluene (BHT)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
NMR spectrometer (400 MHz or higher)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Temperature and humidity-controlled stability chambers
Procedure:
-
Sample Preparation:
-
Aliquot the high-purity this compound into several amber glass vials.
-
For inhibited samples, prepare a stock solution of BHT in the alkene at a concentration of 100 ppm.
-
For samples under an inert atmosphere, gently bubble nitrogen or argon through the liquid for 5-10 minutes before sealing the vials.
-
-
Storage Conditions:
-
Place sets of vials in different stability chambers representing the conditions to be tested (e.g., 4 °C/dark, 25 °C/dark, 25 °C/light, 40 °C/dark).
-
-
Time Points for Analysis:
-
Analyze samples at initial time (T=0) and then at regular intervals (e.g., 1, 3, and 6 months).
-
-
Sample Analysis:
-
At each time point, withdraw a small aliquot for GC-MS and ¹H NMR analysis.
-
GC-MS Analysis: Dilute the aliquot in a suitable solvent (e.g., hexane) and inject it into the GC-MS. The isomers will have different retention times, allowing for their separation and quantification based on peak area.
-
¹H NMR Analysis: Dissolve the aliquot in CDCl₃. The vinylic protons of this compound and the olefinic proton of 2-Ethyl-3-methylbut-2-ene will have distinct chemical shifts, allowing for quantification by integration.
-
2. Protocol for GC-MS Analysis of Isomers
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
MS Detector: Scan range 40-200 m/z.
3. Protocol for ¹H NMR Analysis of Isomers
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ, ppm):
-
This compound:
-
~4.7-4.9 (m, 2H, =CH₂)
-
~2.0-2.2 (m, 1H, CH)
-
~1.9-2.1 (q, 2H, CH₂)
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~0.9-1.1 (d, 6H, 2 x CH₃)
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~0.9-1.1 (t, 3H, CH₃)
-
-
2-Ethyl-3-methylbut-2-ene:
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~1.6-1.8 (s, 3H, =C-CH₃)
-
~1.6-1.8 (s, 3H, =C-CH₃)
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~2.0-2.2 (q, 2H, CH₂)
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~0.9-1.1 (t, 3H, CH₃)
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity I should be concerned about? A1: The most likely isomer to form is 2-Ethyl-3-methylbut-2-ene. This is because it is a trisubstituted alkene, which is generally more thermodynamically stable than the terminal (disubstituted) this compound.
Q2: How can I quickly check for isomerization without running a full stability study? A2: A quick check can be performed by running a ¹H NMR spectrum of your sample. The appearance of new signals in the olefinic region, particularly a singlet around 1.6-1.8 ppm, is indicative of the formation of the 2-Ethyl-3-methylbut-2-ene isomer.
Q3: Is refrigeration always sufficient to prevent isomerization? A3: While refrigeration (2-8 °C) significantly slows down the rate of isomerization, it may not completely prevent it, especially if catalytic impurities like trace acids or metal ions are present. For long-term storage, it is best to combine refrigeration with storage under an inert atmosphere and in the dark.
Q4: When should I consider using an inhibitor like BHT? A4: If you are storing the alkene for an extended period (months to years), or if you cannot guarantee a completely inert atmosphere, adding a radical inhibitor like BHT (50-100 ppm) is a prudent measure. BHT is particularly effective at preventing autoxidation, which can produce species that catalyze isomerization.
Q5: Can I repurify my this compound if it has started to isomerize? A5: Yes, if the level of isomerization is not too high, repurification is possible. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. Alternatively, preparative gas or liquid chromatography can be used for smaller quantities to achieve high purity.
Q6: Are there any specific materials I should avoid for storing this compound? A6: Avoid storing this compound in containers made of or containing reactive metals. Also, avoid plastic containers that may leach plasticizers or other additives. The best practice is to use borosilicate glass containers with PTFE-lined caps.
Signaling Pathway of Isomerization Catalysis
Caption: Major pathways for the isomerization of this compound.
Technical Support Center: Analysis of 2-Ethyl-3-methylbut-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the gas chromatography (GC) analysis of 2-Ethyl-3-methylbut-1-ene, specifically focusing on thermal degradation in the GC injector.
Troubleshooting Guide
Users experiencing issues such as poor peak shape, the appearance of unexpected peaks, or loss of signal during the GC analysis of this compound may be encountering thermal degradation. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Appearance of Ghost Peaks and Poor Reproducibility
Ghost peaks are unexpected signals that can appear in your chromatogram, often even during blank runs.[1] When analyzing thermally labile compounds like branched alkenes, these can be a sign of degradation products from previous injections forming in the injector and slowly eluting.
Troubleshooting Workflow for Thermal Degradation
Caption: Troubleshooting workflow for thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of thermal degradation of this compound in a GC injector?
A1: Common indicators of thermal degradation for alkenes during GC analysis include:
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Peak Tailing or Fronting: Asymmetrical peak shapes can indicate interactions with active sites or degradation.[2][3]
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Appearance of Smaller, Earlier Eluting Peaks: Thermal cracking of the parent molecule can lead to the formation of smaller, more volatile fragments that elute before the main analyte.
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Reduced Peak Area/Response: As the parent compound degrades, its concentration decreases, leading to a smaller peak area and lower signal intensity.[3]
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Baseline Instability: A rising or noisy baseline can be a result of column bleed or the continuous elution of degradation products.[2]
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Ghost Peaks: Unexpected peaks in the chromatogram, which may result from the carryover of degradation products from a previous injection.[1][3]
Q2: At what injector temperature does thermal degradation of branched alkenes typically become a problem?
A2: While the exact temperature depends on the specific alkene and the inertness of the GC system, problems can arise at excessively high injector temperatures. A general recommendation is to set the injector temperature high enough to ensure rapid and complete vaporization of the sample without causing degradation. For volatile compounds like this compound (Boiling Point: 85.1°C), an injector temperature of 200-250°C is a common starting point. If degradation is suspected, lowering the injector temperature in increments of 10-20°C is a primary troubleshooting step.
Q3: What are the likely thermal degradation products of this compound?
A3: In the absence of specific experimental data for this compound, we can predict potential degradation products based on the general principles of alkene pyrolysis. Thermal cracking of branched alkenes typically involves the cleavage of C-C bonds, leading to the formation of smaller, more stable alkenes and alkanes.
Table 1: Potential Thermal Degradation Products of this compound
| Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Methane | CH₄ | 16.04 | -161.5 |
| Ethane | C₂H₆ | 30.07 | -88.6 |
| Ethene | C₂H₄ | 28.05 | -103.7 |
| Propane | C₃H₈ | 44.1 | -42.1 |
| Propene | C₃H₆ | 42.08 | -47.6 |
| Butane | C₄H₁₀ | 58.12 | -0.5 |
| Butene (isomers) | C₄H₈ | 56.11 | -6.3 to 3.7 |
| Pentane (isomers) | C₅H₁₂ | 72.15 | 9.5 to 36.1 |
| Pentene (isomers) | C₅H₁₀ | 70.13 | 20.1 to 38.6 |
Note: This table provides a hypothetical list of potential degradation products based on general chemical principles. The actual products and their relative abundances would need to be confirmed experimentally, for example, by Pyrolysis-GC-MS.
Q4: How can I prevent thermal degradation in the GC injector?
A4: To minimize thermal degradation, consider the following preventative measures:
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Optimize Injector Temperature: Use the lowest temperature that allows for efficient volatilization of your analyte.
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Use an Inert Inlet Liner: Active sites in the liner, such as silanol (B1196071) groups on glass or metal surfaces, can catalyze degradation.[1] Using a deactivated (e.g., silanized) liner is crucial.
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Avoid Glass Wool (if possible): If glass wool is used in the liner, ensure it is also deactivated. If possible, use a liner design that does not require glass wool.
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Regular Injector Maintenance: Clean the injector and replace the liner and septum regularly to prevent the buildup of non-volatile residues that can become active sites.
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Consider a Different Injection Technique: For highly labile compounds, a cold injection technique like on-column injection might be more suitable than a hot split/splitless injection.
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound, which can be used as a starting point for optimization.
Objective: To obtain a symmetric peak for this compound with minimal evidence of degradation.
Instrumentation and Consumables:
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Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
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Split/Splitless Injector
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Deactivated Inlet Liner (e.g., Agilent Ultra Inert)
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Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
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Helium (Carrier Gas)
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This compound standard (≥98% purity)
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Solvent (e.g., Hexane or Pentane)
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injector | ||
| Mode | Split (e.g., 50:1) | For high concentration samples to avoid column overload. |
| Temperature | 220°C (initial) | To be optimized based on degradation. |
| Liner | Deactivated, single taper | Promotes inertness. |
| Oven | ||
| Initial Temperature | 40°C | |
| Hold Time | 2 min | |
| Ramp Rate | 10°C/min | |
| Final Temperature | 150°C | |
| Final Hold Time | 2 min | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS. |
| Ionization Energy | 70 eV | |
| Mass Range | 35-200 amu | To cover the mass of the analyte and potential fragments. |
| Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C |
Procedure:
-
Prepare a 100 ppm solution of this compound in the chosen solvent.
-
Set up the GC-MS with the parameters listed above.
-
Inject 1 µL of the standard solution.
-
Acquire the chromatogram and mass spectrum.
-
Examine the chromatogram for the presence of the issues described in the troubleshooting guide.
-
If degradation is suspected, systematically lower the injector temperature by 10°C and re-inject the standard until the degradation products are minimized and a sharp, symmetric peak for this compound is obtained.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Identification of Degradation Products
This protocol is for advanced users who wish to definitively identify the thermal degradation products of this compound.
Objective: To identify the chemical structures of the thermal decomposition products of this compound.
Instrumentation:
-
Pyrolysis Unit coupled to a GC-MS system
Py-GC-MS Parameters:
| Parameter | Setting |
| Pyrolyzer | |
| Pyrolysis Temperature | 500°C (or a range of temperatures to study the effect) |
| Pyrolysis Time | 10 seconds |
| GC-MS | Use the same parameters as in Protocol 1 |
Procedure:
-
Place a small, accurately known amount of this compound into a pyrolysis sample cup.
-
Place the sample cup into the pyrolyzer.
-
Initiate the pyrolysis and GC-MS analysis.
-
Identify the resulting peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST).
This information will provide a definitive list of thermal degradation products under the specified conditions.
References
Technical Support Center: Resolving Co-eluting Isomers of 2-Ethyl-3-methylbut-1-ene
Welcome to the technical support center for the chromatographic analysis of 2-Ethyl-3-methylbut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the co-elution of this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for the analysis of this compound?
A1: Co-elution in gas chromatography (GC) occurs when two or more compounds elute from the column at the same time, resulting in overlapping or unresolved peaks. This is a significant issue for the analysis of this compound because it has several structural isomers with very similar boiling points and polarities. These isomers, such as 2,3-Dimethyl-2-pentene and 3,4-Dimethyl-2-pentene, often co-elute on standard GC columns, making accurate quantification and identification of this compound challenging.
Q2: How can I identify if I have a co-elution problem with my this compound peak?
A2: There are several indicators of co-elution:
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Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or tailing. A distinct shoulder is a strong indicator of a co-eluting compound.
-
Mass Spectrometry (MS) Data: If you are using a mass spectrometer, examine the mass spectra across the peak. A pure peak will have a consistent mass spectrum from the beginning to the end of the peak. Variations in the mass spectrum across the peak suggest the presence of multiple components.
Q3: What are the most common isomers that co-elute with this compound?
A3: The most common co-eluting isomers are other C7H14 alkenes with similar boiling points and structures. These include, but are not limited to:
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2,3-Dimethyl-2-pentene
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3,4-Dimethyl-2-pentene (cis and trans isomers)
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2,4-Dimethyl-2-pentene
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3-Ethyl-2-pentene
The elution order of these compounds can vary depending on the GC column and analytical conditions.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks of this compound and its isomers.
Step 1: Method Optimization
The first step in resolving co-elution is to optimize your GC method. The following parameters can be adjusted:
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Temperature Program: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can enhance column efficiency.
-
Column Selection: The choice of GC column is critical. A column with a different stationary phase chemistry can alter the selectivity and resolve co-eluting peaks.
Step 2: Column Selection
If method optimization is insufficient, changing the GC column is the most effective next step.
-
Polarity: For separating non-polar compounds like alkene isomers, a non-polar column (e.g., DB-1, HP-5ms) is a common starting point, where compounds tend to elute in order of their boiling points. However, to enhance selectivity for isomers, a more polar stationary phase (e.g., Carbowax, DB-WAX) can be beneficial. The polar phase can interact differently with the double bonds of the alkene isomers, leading to better separation.
-
Column Dimensions:
-
Length: A longer column provides more theoretical plates and can improve resolution, but at the cost of longer analysis times.
-
Internal Diameter (ID): A smaller ID column offers higher efficiency and better resolution.
-
Film Thickness: A thicker film can increase retention and may improve the separation of volatile compounds.
-
Data Presentation: Impact of GC Parameters on Isomer Separation
The following tables summarize the expected qualitative effects of changing various GC parameters on the separation of this compound and its isomers.
Table 1: Effect of Stationary Phase Polarity on Elution Order
| Stationary Phase | Expected Elution Order Principle | Potential for Isomer Resolution |
| Non-Polar (e.g., 100% Dimethylpolysiloxane) | Primarily by boiling point. Isomers with similar boiling points will be difficult to separate. | Low to Moderate |
| Intermediate-Polar (e.g., 5% Phenyl-methylpolysiloxane) | Primarily by boiling point with some influence from polarizability. | Moderate |
| Polar (e.g., Polyethylene Glycol - WAX) | Based on a combination of boiling point and specific interactions with the polar stationary phase. | High |
Table 2: Influence of GC Oven Temperature Program on Resolution
| Parameter | Change | Effect on Resolution | Rationale |
| Initial Temperature | Decrease | Increase | Increases retention of early eluting compounds, allowing for better separation. |
| Ramp Rate | Decrease | Increase | Slower heating allows for more interactions between the analytes and the stationary phase, improving separation. |
| Final Hold Time | Increase | No direct effect on resolution of co-eluting peaks | Ensures elution of all compounds from the column. |
Table 3: Effect of Column Dimensions on Separation Efficiency
| Parameter | Change | Effect on Resolution | Trade-offs |
| Length | Increase (e.g., 30m to 60m) | Increase | Longer analysis time, higher cost. |
| Internal Diameter | Decrease (e.g., 0.32mm to 0.25mm) | Increase | Lower sample capacity. |
| Film Thickness | Increase | May Increase | Can lead to longer retention times and potential peak broadening for less volatile compounds. |
Experimental Protocols
The following are example GC methods that can be used as a starting point for the separation of this compound and its isomers. These should be adapted and optimized for your specific instrument and sample.
Protocol 1: High-Resolution Separation on a Polar Stationary Phase
This method aims to maximize the selectivity between the isomers.
-
GC Column: DB-WAX (or equivalent Polyethylene Glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split mode (100:1), 250 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 2 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Detector: Flame Ionization Detector (FID) at 250 °C
Protocol 2: Fast Screening on a Non-Polar Stationary Phase
This method is for rapid screening but may not resolve all isomers.
-
GC Column: DB-1ms (or equivalent 100% Dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Hydrogen, constant flow at 1.5 mL/min
-
Inlet: Split mode (100:1), 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 120 °C
-
-
Detector: Flame Ionization Detector (FID) at 250 °C
Mandatory Visualization
Troubleshooting Workflow for Co-eluting Peaks
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A decision-making workflow for troubleshooting co-eluting peaks.
Logical Relationship of GC Parameters for Resolution
This diagram shows the relationship between key GC parameters and their impact on chromatographic resolution.
Caption: Key GC parameters influencing chromatographic resolution.
Technical Support Center: HPLC Separation of C7H14 Isomers
This guide provides technical support for researchers, scientists, and drug development professionals on developing High-Performance Liquid Chromatography (HPLC) methods for the separation of C7H14 isomers. Given their non-polar nature and structural similarity, these isomers present unique chromatographic challenges. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to guide your method development process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of C7H14 isomers.
| Problem / Question | Possible Causes | Recommended Solutions |
| Why is there no or very poor retention of my C7H14 isomers on a C18 column? | C7H14 isomers are non-polar (hydrophobic) compounds. Standard reversed-phase (RP-HPLC) columns, like C18, use a non-polar stationary phase and a polar mobile phase. Non-polar analytes have a very low affinity for the stationary phase under these conditions and elute very quickly, often at the solvent front.[1] | Switch to Normal-Phase HPLC (NP-HPLC): Use a polar stationary phase (e.g., Silica (B1680970), Cyano, or Amino) with a non-polar mobile phase (e.g., n-hexane or n-heptane).[2][3] This mode is designed for non-polar compounds.Consider Silver-Ion HPLC (Ag+-HPLC): For separating unsaturated isomers (heptenes), this technique offers high selectivity based on double bond interactions.[4] |
| How can I improve the poor resolution between my C7H14 isomers in NP-HPLC? | Incorrect Mobile Phase Strength: The mobile phase may be too strong (too polar), causing isomers to elute too quickly without sufficient interaction with the stationary phase.[5]Column Degradation: The stationary phase may be contaminated or deactivated.Suboptimal Temperature: Temperature fluctuations can affect selectivity and reproducibility.[6] | Optimize Mobile Phase: Decrease the polarity of the mobile phase. For a hexane (B92381)/modifier mobile phase, reduce the concentration of the polar modifier (e.g., isopropanol).Control Water Content: In NP-HPLC, trace amounts of water can drastically affect retention and reproducibility. Use solvents that are half-saturated with water to maintain a consistent level of column activity.[6]Column Maintenance: Flush the column with appropriate solvents or replace it if it's degraded. Using a guard column can prolong the life of the analytical column.[5]Temperature Control: Use a column oven to maintain a stable temperature.[6] |
| My retention times are drifting and not reproducible in Normal-Phase mode. | The most common cause is a change in the activity of the polar stationary phase (e.g., silica) due to variations in the water content of the mobile phase.[6] Non-polar solvents like hexane can have highly variable water content depending on storage and handling. | Mobile Phase Preparation: To ensure a stable water content, pre-saturate your non-polar solvent with water or use a mixture of water-saturated and dried solvent to achieve a consistent level.[6]System Equilibration: NP-HPLC columns often require longer equilibration times than RP columns. Ensure the system is thoroughly equilibrated with the mobile phase before starting your analytical run.[6] |
| I need to separate cis and trans isomers of a heptene (B3026448). What is the best approach? | Cis and trans isomers have very similar polarities, making them difficult to separate with standard NP-HPLC. Their primary difference lies in the spatial arrangement around the double bond. | Silver-Ion HPLC (Ag+-HPLC): This is the most effective technique. The pi electrons of the double bonds interact with silver ions on the stationary phase. Due to less steric hindrance, cis isomers form stronger complexes and are retained longer than trans isomers.[7]Specialized NP-HPLC Columns: Some NP-HPLC columns, like those with specific functionalities, may offer enough shape selectivity to resolve geometric isomers.[6] |
| My system pressure is unusually high or fluctuating. | Blockages: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or other system components.[5]Precipitation: If using silver nitrate (B79036) in the mobile phase (a less common Ag+-HPLC approach), it could precipitate if it comes into contact with incompatible solvents.Air in Pump: Air bubbles trapped in the pump head can cause pressure fluctuations.[8] | Filter Sample and Mobile Phase: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.Flush the System: Disconnect the column and flush the system with a strong solvent (like isopropanol (B130326) for NP systems) to remove blockages. If pressure is still high, the blockage is likely in the column, which may need to be back-flushed or replaced.Degas Mobile Phase: Properly degas the mobile phase using sonication, vacuum, or helium sparging.Purge the Pump: Purge the pump to remove any trapped air bubbles.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main types of C7H14 isomers and why are they difficult to separate? C7H14 isomers include various heptenes (e.g., 1-heptene, 2-heptene, 3-heptene, each with potential cis/trans forms) and cyclic alkanes (e.g., cycloheptane, methylcyclohexane, ethylcyclopentane). They are challenging to separate because they are non-polar and often have very similar boiling points and physicochemical properties. HPLC separation must rely on subtle differences in polarity or shape.
Q2: Can I use a UV detector for C7H14 isomers? Saturated alkanes (like methylcyclohexane) do not have a UV chromophore and cannot be detected by standard UV detectors. Alkenes (heptenes) have a weak π-π* transition at low UV wavelengths (~190-210 nm). Detection at these low wavelengths can be challenging due to potential absorbance from mobile phase solvents and impurities. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often a better choice for these compounds.
Q3: What is the fundamental difference between Normal-Phase and Reversed-Phase HPLC? The primary difference lies in the polarity of the stationary and mobile phases.
-
Normal-Phase (NP): Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). It is ideal for separating non-polar compounds.[3]
-
Reversed-Phase (RP): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water). It is the most common HPLC mode but is generally unsuitable for highly non-polar compounds like C7H14 isomers.[9]
Q4: How is a Silver-Ion (Ag+-HPLC) column prepared? While pre-packed columns are available, they can also be prepared in the lab. A common method involves using a silica-based ion-exchange column (with sulfonic acid groups) and flushing it with a silver nitrate solution. The silver ions exchange and bind to the stationary phase, making it ready for use with a non-polar mobile phase.[4]
Q5: What safety precautions should be taken when working with solvents like hexane and heptane (B126788)? Hexane and heptane are flammable and volatile organic compounds. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid sources of ignition. Review the Safety Data Sheet (SDS) for each solvent before use.
Experimental Protocols
Protocol 1: General NP-HPLC Method for Separation of Alkane/Alkene Isomers
This protocol provides a starting point for separating saturated (e.g., methylcyclohexane) and unsaturated (e.g., 1-heptene) C7H14 isomers.
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HPLC System: HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.
-
Column: Silica-based Normal-Phase column (e.g., Silica, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: n-Heptane (100%). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: RI Detector, temperature controlled at 35 °C.
-
Sample Preparation: Prepare standards of individual isomers and a mixed standard at a concentration of approximately 1 mg/mL in n-Heptane.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.[6] b. Inject the mixed standard solution. c. Identify peaks based on the retention times of the individual isomer standards. d. Optimization: If resolution is poor, introduce a small percentage (0.1-1%) of a slightly more polar modifier like isopropanol or dichloromethane (B109758) to the mobile phase to adjust retention times.
Protocol 2: Ag+-HPLC for Separation of Heptene Positional and Geometric Isomers
This method is designed to separate unsaturated C7H14 isomers, such as 1-heptene, cis-2-heptene, and trans-2-heptene.
-
HPLC System: Same as Protocol 1, but a UV detector at low wavelength (e.g., 205 nm) can be attempted if an RI detector is unavailable.
-
Column: Silver-impregnated HPLC column (e.g., a commercial Ag+ column or a cation-exchange column loaded with silver ions).
-
Mobile Phase: n-Hexane. Isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detector: RI Detector or UV Detector (205 nm).
-
Sample Preparation: Prepare standards of individual heptene isomers and a mixed standard at approximately 0.5 mg/mL in n-Hexane.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the Ag+-HPLC column with n-hexane until a stable baseline is achieved. b. Inject the mixed standard. c. Expected Elution Order: The elution order is based on the stability of the silver-olefin complex. Saturated compounds (if present) will elute first. For heptenes, retention increases with the stability of the complex: trans-isomers elute before cis-isomers, and isomers with terminal double bonds (1-heptene) often elute before internal ones.[7] d. Optimization: Adjusting the flow rate or temperature can fine-tune the separation. A mobile phase modifier like toluene (B28343) can also be used in gradient elution to separate analytes with a wider range of unsaturation.
Illustrative Data Presentation
The following tables provide examples of expected results based on the chromatographic principles discussed. Absolute retention times will vary based on the specific system, column, and conditions used.
Table 1: Expected Retention Data for NP-HPLC Separation (Protocol 1)
| Compound | Isomer Type | Expected Retention Time (min) | Expected Elution Order | Rationale |
| Methylcyclohexane | Saturated Cyclic | ~4.5 | 1 | Least polar, weakest interaction with silica stationary phase. |
| 1-Heptene | Unsaturated Alkene | ~5.2 | 2 | The double bond provides slightly more polarity than a saturated alkane, leading to slightly more retention. |
Table 2: Expected Retention Data for Ag+-HPLC Separation (Protocol 2)
| Compound | Isomer Type | Expected Retention Time (min) | Expected Elution Order | Rationale |
| trans-2-Heptene | trans-Alkene | ~6.0 | 1 | Weaker interaction with silver ions due to steric hindrance around the double bond. |
| 1-Heptene | Terminal Alkene | ~7.5 | 2 | Accessible terminal double bond allows for moderate interaction with silver ions. |
| cis-2-Heptene | cis-Alkene | ~9.0 | 3 | Less steric hindrance allows for a stronger complex with silver ions, leading to the longest retention.[7] |
Visualized Workflows and Logic
The following diagrams illustrate key workflows for method development and troubleshooting.
Caption: Workflow for HPLC method development for C7H14 isomers.
References
- 1. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 2. waters.com [waters.com]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. Normal Phase Chromatography [labbulletin.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Fragmentation in Mass Spectrometry of Alkenes
Welcome to the technical support center dedicated to addressing the challenges of poor fragmentation in the mass spectrometry of alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guide
Poor fragmentation of alkenes in mass spectrometry, particularly in Electron Ionization (EI), can hinder structural elucidation and isomer differentiation. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Weak or Absent Molecular Ion (M+) Peak
The molecular ion peak of alkenes, especially long-chain or highly branched ones, can be weak or entirely absent in 70 eV EI spectra due to extensive fragmentation.[1]
| Possible Cause | Suggested Solution |
| High Ionization Energy | If instrument parameters allow, incrementally reduce the electron energy (e.g., to 15-20 eV). This "softer" ionization reduces fragmentation and can enhance the molecular ion peak. |
| Unstable Molecular Ion | Employ a soft ionization technique such as Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI). These methods impart less energy to the analyte, leading to less fragmentation and a more prominent molecular ion or a protonated molecule ([M+H]⁺).[2][3] |
| Instrument Contamination | A contaminated ion source can lead to poor signal intensity.[3] Regularly clean the ion source components according to the manufacturer's guidelines. |
| Sample Concentration | Both overly dilute and overly concentrated samples can lead to poor signal. Optimize the sample concentration to ensure a strong but not suppressed signal.[3] |
Problem: Difficulty Distinguishing Isomers
Positional and geometric (cis/trans) isomers of alkenes often produce very similar mass spectra, making them difficult to distinguish.
| Possible Cause | Suggested Solution |
| Similar Fragmentation Pathways | Couple your mass spectrometer with a gas chromatograph (GC-MS). The GC can separate isomers based on differences in their boiling points and interactions with the stationary phase, allowing for individual mass spectral analysis.[1] |
| Non-diagnostic Fragments | Employ chemical derivatization to "fix" the double bond position. Techniques like DMDS derivatization, ozonolysis, or the Paternò-Büchi reaction create derivatives that produce unique and diagnostic fragment ions upon MS analysis, allowing for the unambiguous determination of the original double bond location. |
Problem: Poor Fragmentation for Structural Elucidation
Even with a visible molecular ion, the resulting fragments may not provide sufficient information to determine the alkene's structure, particularly the location of the double bond.
| Possible Cause | Suggested Solution |
| Low Collision Energy (in MS/MS) | In tandem mass spectrometry (MS/MS), the collision energy might be insufficient to induce characteristic fragmentation. Systematically ramp the collision energy to find the optimal value that produces the most informative fragment ions.[4] |
| Inherent Stability of Fragments | If standard EI or CID does not yield diagnostic fragments, chemical derivatization is the most effective solution. The derivatized molecule is designed to fragment at or near the original double bond, providing clear structural information. |
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation patterns for alkenes in Electron Ionization Mass Spectrometry (EI-MS)?
A1: Alkenes primarily fragment via two main pathways in EI-MS:
-
Allylic Cleavage: This is the most common fragmentation pathway, where the bond beta to the double bond is broken, resulting in a resonance-stabilized allylic cation.[5]
-
McLafferty Rearrangement: This occurs in alkenes that have a hydrogen atom on the gamma-carbon relative to the double bond. It involves the transfer of this hydrogen to the double bond, followed by cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule.[6]
Q2: Why can't I easily distinguish between cis and trans isomers using mass spectrometry?
A2: Cis and trans isomers have the same connectivity and therefore tend to produce very similar fragmentation patterns and mass spectra. While some subtle differences in fragment ion abundances may exist, they are often not sufficient for reliable differentiation. Chromatographic separation (GC-MS) is typically required to distinguish between geometric isomers.
Q3: What is chemical derivatization and how can it help with alkene analysis?
A3: Chemical derivatization is a technique used to convert an analyte into a new compound (a derivative) that has improved analytical properties. For alkenes in mass spectrometry, derivatization is used to create a molecule that, upon fragmentation, will break at a specific, known location relative to the original double bond. This allows for the unambiguous determination of the double bond's position.
Q4: What are the most common derivatization techniques for alkenes in mass spectrometry?
A4: The three most common and effective derivatization techniques are:
-
Dimethyl Disulfide (DMDS) Derivatization: This method adds a methylthio (-SCH₃) group to each carbon of the double bond. Fragmentation of the DMDS adduct in the mass spectrometer occurs between the two carbons that were originally part of the double bond, revealing its location.
-
Ozonolysis: This technique cleaves the double bond with ozone, forming two carbonyl compounds (aldehydes or ketones).[7] Identifying these products by MS reveals the structure of the original alkene.[8]
-
Paternò-Büchi Reaction: This is a photochemical reaction that forms an oxetane (B1205548) ring at the site of the double bond.[9] Subsequent tandem mass spectrometry (MS/MS) of the oxetane derivative produces characteristic fragment ions that pinpoint the location of the original double bond.[10]
Q5: When should I use a "soft" ionization technique like CI or APCI instead of EI?
A5: Soft ionization techniques are recommended when you are primarily interested in determining the molecular weight of an alkene and are struggling to see a molecular ion peak with EI.[2][3] These techniques impart less energy to the molecule, reducing fragmentation and increasing the abundance of the molecular ion or a protonated molecule.[2][3] However, they provide less fragmentation information for structural elucidation.
Experimental Protocols
Protocol 1: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization in Alkenes
This protocol describes the derivatization of alkenes with DMDS, followed by GC-MS analysis to determine the position of the double bond(s).
Materials:
-
Alkene sample
-
Dimethyl Disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)
-
10% Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve approximately 10 mg of the alkene sample in 50 µL of hexane.[11]
-
Add 40 µL of the iodine solution to the sample.[11]
-
Add 200 µL of DMDS to initiate the reaction.[11]
-
Allow the reaction to proceed at room temperature for 1-3 hours.[11]
-
Quench the reaction by adding 10% sodium thiosulfate solution dropwise until the iodine color disappears.
-
Extract the derivatized product with 1 mL of hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Analyze the hexane layer by GC-MS.
Expected Results: The mass spectrum of the DMDS adduct will show characteristic fragment ions resulting from the cleavage between the two carbons that were originally part of the double bond, now each bearing a methylthio group.
Protocol 2: Paternò-Büchi Reaction for Double Bond Localization in Unsaturated Fatty Acids (adapted for Alkenes)
This protocol describes the online photochemical derivatization of unsaturated lipids using the Paternò-Büchi reaction coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS). This can be adapted for other alkenes.
Materials:
-
Alkene sample
-
Acetone/water (50/50, v/v) solvent system
-
Low-pressure mercury lamp (emission at 254 nm)
-
Nano-ESI emitter
Procedure:
-
Dissolve the alkene sample in the acetone/water solvent system.
-
Infuse the sample solution through a nano-ESI emitter.
-
Position the low-pressure mercury lamp approximately 1.0 cm away from the nano-ESI emitter to irradiate the sample plume and initiate the Paternò-Büchi reaction.
-
Analyze the resulting ions using tandem mass spectrometry (MS/MS).
Expected Results: The Paternò-Büchi reaction forms an oxetane ring at the double bond. Collision-induced dissociation (CID) of the protonated oxetane derivative will yield diagnostic fragment ions that reveal the original position of the double bond.[10]
Protocol 3: Ozonolysis of Alkenes for GC-MS Analysis
This protocol provides a general procedure for the ozonolysis of alkenes followed by reductive workup and analysis of the resulting carbonyl compounds by GC-MS.
Materials:
-
Alkene sample
-
Dichloromethane (CH₂Cl₂) or other suitable solvent, cooled to -78°C
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) for reductive workup
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alkene sample in cold (-78°C) dichloromethane.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Add the reducing agent (dimethyl sulfide or triphenylphosphine) to the reaction mixture and allow it to warm to room temperature.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Analyze the resulting solution containing the aldehyde and/or ketone products by GC-MS.
Expected Results: The ozonolysis reaction cleaves the double bond, and the resulting carbonyl fragments are identified by their respective mass spectra and retention times in the GC-MS analysis. The identity of these fragments allows for the reconstruction of the original alkene's structure.[7][8]
Data Presentation
Table 1: Comparison of Fragmentation Patterns of an Exemplary Alkene (1-Octene) With and Without Derivatization
| Analyte | m/z of Key Fragment Ions | Interpretation |
| 1-Octene (Underivatized) | 41, 55, 69, 83 | Allylic cleavage and subsequent loss of alkyl radicals. Does not definitively locate the double bond. |
| 1-Octene (DMDS Adduct) | 75, 131 | Cleavage between C1 and C2, the original site of the double bond. |
| 1-Octene (Ozonolysis Products) | 30 (Formaldehyde), 114 (Heptanal) | Cleavage of the double bond between C1 and C2. |
| 1-Octene (Paternò-Büchi Adduct) | 85, 115 | Diagnostic fragments from the cleavage of the oxetane ring, confirming the double bond at C1. |
Visualizations
Caption: Troubleshooting workflow for poor alkene fragmentation.
Caption: Logical flow for using derivatization to identify double bond positions.
Caption: Experimental workflow for DMDS derivatization of alkenes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Combining Mass Spectrometry with Paternò–Büchi Reaction to Determine Double-Bond Positions in Lipids at the Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile organic compounds (VOCs) is critical in drug development for applications such as residual solvent analysis and stability testing. 2-Ethyl-3-methylbut-1-ene, a volatile hydrocarbon, requires robust and validated analytical methods to ensure product quality and safety. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, complete with detailed experimental protocols and typical performance data to aid researchers in selecting the most suitable method for their needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparison of Analytical Methods
The primary analytical techniques for the quantification of a volatile and non-polar compound like this compound are Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). While High-Performance Liquid Chromatography (HPLC) can be adapted for some volatile compounds, it is generally less suitable for this type of analyte.
Table 1: Comparison of Typical Performance Data for Analytical Methods
| Validation Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.999[4] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | 1-10 ppb | 0.1-1 ppb | 10-100 ppb |
| Limit of Quantification (LOQ) | 5-25 ppb[5] | 0.5-5 ppb | 50-200 ppb |
| Specificity | Good | Excellent | Moderate |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography - Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[2][4] It offers high precision and a wide linear range.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to achieve a theoretical concentration of the analyte within the calibration range.
Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS provides higher specificity compared to GC-FID, as it allows for the identification of the analyte based on its mass spectrum.[6][7] This is particularly useful for complex matrices where co-eluting peaks may be present.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Same as GC-FID.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-200
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification (target ion: m/z 98).
Standard and Sample Preparation:
-
Same as GC-FID.
High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV)
While less conventional for this analyte due to its volatility and lack of a strong chromophore, an HPLC-UV method can be developed. This would likely require derivatization or detection at a low wavelength. A reverse-phase method is most common for non-polar compounds.[8]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724):Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration of the analyte within the calibration range.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.org.co [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Comparative Stability of C7H14 Alkene Isomers: A Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the relative thermodynamic stabilities of various heptene (B3026448) isomers, supported by experimental heat of hydrogenation data and detailed experimental protocols.
The stability of alkene isomers is a critical factor in chemical synthesis and drug development, influencing reaction pathways, product distributions, and the energetic properties of molecules. For the C7H14 series of alkenes, structural and stereoisomeric variations lead to significant differences in their intrinsic stability. This guide provides a comparative analysis of the stability of common C7H14 alkene isomers, primarily based on their heats of hydrogenation, derived from experimental enthalpy of formation data.
Relative Stabilities of C7H14 Alkene Isomers
The thermodynamic stability of an alkene is inversely related to its heat of hydrogenation (ΔH°_hydro). A lower heat of hydrogenation signifies a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. This stability is primarily influenced by two key structural factors:
-
Degree of Substitution: Alkenes with a greater number of alkyl substituents on the double-bonded carbons are generally more stable. This is attributed to hyperconjugation, where the overlap of C-H σ-bonds on adjacent alkyl groups with the π-system of the double bond leads to electron delocalization and stabilization.
-
Stereochemistry: For disubstituted alkenes, trans (E) isomers are typically more stable than their corresponding cis (Z) isomers due to reduced steric strain between the alkyl groups.
The following tables summarize the experimental standard enthalpies of formation (ΔH°f) for several C7H14 alkene isomers and their corresponding alkanes in the gaseous state. From these values, the heats of hydrogenation have been calculated to provide a quantitative comparison of their stabilities.
Table 1: Enthalpies of Formation and Heats of Hydrogenation for Heptene Isomers
| Alkene Isomer | Structure | ΔH°f (gas, kJ/mol) | Corresponding Alkane | ΔH°f (alkane, gas, kJ/mol) | ΔH°hydro (kJ/mol) |
| 1-Heptene | CH2=CH(CH2)4CH3 | -62.8 ± 0.9[1] | n-Heptane | -187.58 ± 0.48 | -124.78 |
| (Z)-2-Heptene | cis-CH3CH=CH(CH2)3CH3 | -70.9 ± 0.8 | n-Heptane | -187.58 ± 0.48[2] | -116.68 |
| (E)-2-Heptene | trans-CH3CH=CH(CH2)3CH3 | -75.8 ± 0.8[3] | n-Heptane | -187.58 ± 0.48[2] | -111.78 |
| (Z)-3-Heptene | cis-CH3CH2CH=CH(CH2)2CH3 | -71.0 ± 0.8 | n-Heptane | -187.58 ± 0.48[2] | -116.58 |
| (E)-3-Heptene | trans-CH3CH2CH=CH(CH2)2CH3 | -75.9 ± 1.1[4] | n-Heptane | -187.58 ± 0.48[2] | -111.68 |
Table 2: Enthalpies of Formation and Heats of Hydrogenation for Methylhexene Isomers
| Alkene Isomer | Structure | ΔH°f (gas, kJ/mol) | Corresponding Alkane | ΔH°f (alkane, gas, kJ/mol) | ΔH°_hydro (kJ/mol) |
| 2-Methyl-1-hexene | CH2=C(CH3)(CH2)3CH3 | -77.3 ± 1.0 | 2-Methylhexane | -191.9 ± 0.8[5] | -114.6 |
| 2-Methyl-2-hexene | CH3C(CH3)=CH(CH2)2CH3 | -84.1 ± 1.1[6] | 2-Methylhexane | -191.9 ± 0.8[5] | -107.8 |
Experimental Determination of Alkene Stability
The primary experimental method for determining the thermodynamic stability of alkenes is through the measurement of their heat of combustion using bomb calorimetry. The heat of formation can then be derived from the heat of combustion. For volatile liquids like C7H14 isomers, specific procedures must be followed to ensure accurate and safe measurements.
Experimental Protocol: Bomb Calorimetry for Volatile Liquid Alkenes
This protocol outlines the key steps for determining the heat of combustion of a volatile C7H14 alkene isomer.
1. Sample Preparation and Encapsulation:
-
Due to their volatility, liquid alkene samples must be encapsulated to prevent evaporation before combustion.
-
A common method involves sealing a precise mass of the liquid sample within a thin-walled glass ampoule or a gelatin capsule of known heat of combustion.
-
Alternatively, a platinum crucible with a lid sealed with a substance of known combustion properties can be used. The sealant is designed to be ignited, subsequently opening the crucible.
2. Calorimeter Calibration:
-
The heat capacity of the bomb calorimeter system must be determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.
-
A known mass of the standard is pelletized and placed in the bomb.
-
The bomb is sealed, purged of atmospheric nitrogen, and pressurized with pure oxygen to approximately 25-30 atm.
-
The bomb is submerged in a known volume of water in the calorimeter's insulated jacket.
-
The sample is ignited electrically, and the temperature change of the water is recorded with high precision.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of the standard.
3. Combustion of the Alkene Sample:
-
A precisely weighed, encapsulated alkene sample is placed in the bomb.
-
The bomb is sealed, purged, and pressurized with oxygen as in the calibration step.
-
The sample is ignited, and the temperature change is recorded.
4. Data Analysis and Calculation:
-
The total heat released during the combustion of the alkene sample is calculated using the measured temperature rise and the determined heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the encapsulation material and the fuse wire.
-
The heat of combustion of the alkene per mole is then calculated.
-
The standard enthalpy of formation (ΔH°f) of the liquid alkene is calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).
-
The gas-phase enthalpy of formation is then determined by correcting for the enthalpy of vaporization.
5. Calculation of Heat of Hydrogenation:
-
The heat of hydrogenation (ΔH°_hydro) is calculated using the following equation: ΔH°_hydro = ΔH°f (alkane, gas) - ΔH°f (alkene, gas)
Visualizing Stability Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts of alkene stability and the experimental workflow for their determination.
Caption: Relationship between alkene stability and structural factors.
Caption: Workflow for determining comparative alkene stability.
References
A Comparative Analysis of the Reactivity of 2-Ethyl-3-methylbut-1-ene and Its Isomers
This guide provides a detailed comparison of the chemical reactivity of 2-Ethyl-3-methylbut-1-ene and its key constitutional isomers. The analysis is grounded in fundamental principles of organic chemistry, including alkene stability, carbocation intermediates, and steric effects. The reactivities are compared across several common classes of alkene reactions, with supporting theoretical data and generalized experimental protocols.
Introduction to this compound and Its Isomers
This compound is an alkene with the chemical formula C7H14.[1][2][3] Its reactivity is primarily dictated by the presence of a carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles.[4] The substitution pattern around this double bond is a critical factor in determining its stability and reaction pathways. For this comparative analysis, we will focus on constitutional isomers that share the same carbon skeleton but differ in the position of the double bond. The primary isomers for comparison are:
-
This compound (a di-substituted alkene)
-
2-Ethyl-3-methylbut-2-ene (a tetra-substituted alkene)
-
3,3-Dimethylpent-1-ene (a mono-substituted alkene, for broader context)
The stability of an alkene generally increases with the number of alkyl groups attached to the carbons of the double bond.[5] This increased stability is attributed to hyperconjugation and steric factors. A common method to quantify alkene stability is by measuring the heat of hydrogenation; more stable alkenes release less heat upon hydrogenation.[5]
Electrophilic Addition of Hydrogen Halides (HBr)
Electrophilic addition is a characteristic reaction of alkenes.[6][7] The reaction with hydrogen halides like HBr proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[8] The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.[9][10] This rule is a consequence of the preference for forming the more stable carbocation intermediate.[11][12][13]
The stability of carbocations follows the order: tertiary > secondary > primary.[13] Therefore, reactions that proceed through a more stable carbocation intermediate will have a lower activation energy and will occur faster.[11]
Reaction Pathways and Products:
-
This compound: Protonation can occur at C1 or C2. Protonation at C1 yields a more stable tertiary carbocation, leading to the major product. Protonation at C2 would form a less stable secondary carbocation.
-
2-Ethyl-3-methylbut-2-ene: This symmetrical alkene will yield a single tertiary carbocation upon protonation, leading to one major product.
-
3,3-Dimethylpent-1-ene: Protonation at C1 forms a secondary carbocation, while protonation at C2 forms a tertiary carbocation after a 1,2-hydride shift. This rearrangement to a more stable intermediate is a common feature in such reactions.[14]
Table 1: Predicted Products and Relative Reactivity in Electrophilic Addition of HBr
| Alkene Isomer | Substitution | Predicted Major Product | Intermediate Stability | Expected Relative Rate |
| This compound | Di-substituted | 2-Bromo-2-ethyl-3-methylbutane | Tertiary | Fast |
| 2-Ethyl-3-methylbut-2-ene | Tetra-substituted | 3-Bromo-2,3-dimethylpentane | Tertiary | Slower (due to higher initial alkene stability) |
| 3,3-Dimethylpent-1-ene | Mono-substituted | 2-Bromo-3,3-dimethylpentane (after rearrangement) | Tertiary (post-rearrangement) | Fast |
-
Dissolution: Dissolve the alkene (e.g., this compound) in a suitable inert solvent, such as dichloromethane (B109758) or acetic acid, in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of HBr in acetic acid (or bubble gaseous HBr) through the alkene solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water to quench the reaction.
-
Extraction: Extract the organic product with a suitable solvent like diethyl ether.
-
Purification: Wash the organic layer with a sodium bicarbonate solution to remove excess acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by distillation or column chromatography.
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni), resulting in an alkane.[15] This reaction is typically exothermic, and the heat of hydrogenation (ΔH°) provides a measure of the alkene's stability; less stable alkenes release more heat.[5] The reaction rate can also be influenced by steric hindrance, as the alkene must adsorb onto the catalyst surface.
Comparison of Isomers:
-
Stability: 2-Ethyl-3-methylbut-2-ene, being the most substituted, is the most stable isomer and will have the lowest heat of hydrogenation. This compound is less stable.
-
Product: All isomers with the same carbon skeleton, such as this compound and 2-ethyl-3-methylbut-2-ene, will produce the same alkane upon hydrogenation: 2,3-dimethylpentane.[15][16][17]
-
Reactivity: Less substituted and more sterically accessible alkenes generally react faster. Therefore, this compound is expected to hydrogenate faster than the more sterically hindered and more stable 2-Ethyl-3-methylbut-2-ene.
Table 2: Comparison of Isomers in Catalytic Hydrogenation
| Alkene Isomer | Substitution | Relative Stability | Expected Relative Rate | Product |
| This compound | Di-substituted | Less Stable | Faster | 2,3-Dimethylpentane |
| 2-Ethyl-3-methylbut-2-ene | Tetra-substituted | More Stable | Slower | 2,3-Dimethylpentane |
| 3,3-Dimethylpent-1-ene | Mono-substituted | Least Stable | Fastest | 3,3-Dimethylpentane |
-
Catalyst Preparation: Place a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst) in a high-pressure reaction vessel (Parr hydrogenator).
-
Solvent and Substrate: Add a solvent, typically ethanol (B145695) or ethyl acetate, followed by the alkene.
-
System Purge: Seal the vessel and purge it with nitrogen gas to remove air, then purge with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and begin vigorous stirring or shaking. The reaction is often monitored by the drop in hydrogen pressure as it is consumed.
-
Completion: The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the pure alkane product.
Oxidation with Potassium Permanganate (B83412) (KMnO₄)
Oxidation of alkenes with cold, dilute potassium permanganate (the Baeyer test) results in the formation of syn-diols. Under harsh conditions (hot, acidic, or basic KMnO₄), the double bond is cleaved oxidatively. The products of oxidative cleavage depend on the substitution pattern of the alkene, providing a clear method for structural differentiation.
-
=CH₂ group: Oxidizes to carbon dioxide (CO₂) and water.
-
=CHR group: Oxidizes to a carboxylic acid.
-
=CR₂ group: Oxidizes to a ketone.
Oxidative Cleavage Products:
-
This compound (=CR₂ and =CH₂): Cleavage will yield 3-methylpentan-2-one (a ketone) and carbon dioxide.
-
2-Ethyl-3-methylbut-2-ene (=CR₂ and =CR₂): Cleavage will yield propan-2-one (acetone) and butan-2-one (methyl ethyl ketone).
-
3,3-Dimethylpent-1-ene (=CHR and =CH₂): Cleavage will yield 2,2-dimethylpropanoic acid and carbon dioxide.
Table 3: Products of Oxidative Cleavage with Hot KMnO₄
| Alkene Isomer | Oxidative Cleavage Products |
| This compound | 3-Methylpentan-2-one + CO₂ |
| 2-Ethyl-3-methylbut-2-ene | Propan-2-one + Butan-2-one |
| 3,3-Dimethylpent-1-ene | 2,2-Dimethylpropanoic acid + CO₂ |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the alkene to an aqueous solution of potassium permanganate.
-
Acidification: Slowly add dilute sulfuric acid to the mixture.
-
Heating: Heat the mixture to reflux. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Reaction Monitoring: Continue heating until the purple color is completely gone.
-
Workup: Cool the reaction mixture. If a carboxylic acid is a product, acidify the mixture and extract with an organic solvent. If a ketone is the product, steam distillation or solvent extraction can be used for isolation.
-
Purification: The isolated organic products can be purified by distillation or chromatography and characterized by spectroscopic methods (IR, NMR).
Summary of Reactivity Comparison
The reactivity of this compound and its isomers is a direct function of their structure, specifically the substitution pattern of the double bond.
-
Stability: The tetra-substituted isomer, 2-ethyl-3-methylbut-2-ene, is the most stable, while the mono-substituted isomer is the least stable.[5]
-
Electrophilic Addition: Reactivity is governed by the ability to form a stable carbocation intermediate. Less stable alkenes that can form highly stable (tertiary) carbocations, such as this compound, are highly reactive in these additions.[18]
-
Hydrogenation: The rate is influenced by a combination of alkene stability (thermodynamic factor) and steric hindrance (kinetic factor). More stable and sterically hindered alkenes react more slowly.
-
Oxidation: The products of oxidative cleavage are uniquely determined by the substitution at each carbon of the double bond, making it a powerful tool for structural elucidation.
This comparative guide demonstrates that while isomers share the same molecular formula, their distinct structures lead to significant and predictable differences in their chemical behavior, a foundational concept in drug development and chemical synthesis.
References
- 1. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pearson.com [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkene Reactivity [www2.chemistry.msu.edu]
- 10. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. homework.study.com [homework.study.com]
- 16. homework.study.com [homework.study.com]
- 17. chegg.com [chegg.com]
- 18. chemistrystudent.com [chemistrystudent.com]
Alkene Stability Showdown: 2,3-Dimethyl-2-pentene Emerges as the More Stable Isomer
In the landscape of organic chemistry, the stability of isomers is a critical factor influencing reaction outcomes and product distributions. A comparative analysis of 2-ethyl-3-methylbut-1-ene and 2,3-dimethyl-2-pentene (B84793) reveals that the latter, a tetrasubstituted alkene, exhibits greater stability. This increased stability is primarily attributed to the higher degree of substitution around the carbon-carbon double bond, a principle well-established in alkene chemistry. Experimental data, specifically the heat of hydrogenation, provides a quantitative measure of this stability difference.
Greater Substitution Leads to Lower Energy State
The stability of an alkene is inversely related to its potential energy. A more stable alkene will release less energy upon hydrogenation to form the corresponding alkane. This energy release is known as the heat of hydrogenation (ΔH° hydrog). A lower, less negative heat of hydrogenation signifies a more stable alkene.
2.3-dimethyl-2-pentene is a tetrasubstituted alkene, meaning the two carbon atoms of the double bond are attached to four other carbon atoms. In contrast, this compound is a 1,1-disubstituted alkene, with two carbon atoms attached to one of the double-bonded carbons and two hydrogen atoms on the other. The increased number of alkyl substituents in 2,3-dimethyl-2-pentene leads to a more stable electronic environment around the double bond through mechanisms such as hyperconjugation and sigma bond effects.
| Alkene Classification | Example Alkene | Heat of Hydrogenation (kcal/mol) |
| 1,1-Disubstituted | 2-Ethyl-1-butene | -27.6 |
| Tetrasubstituted | 2,3-Dimethyl-2-butene | -26.3 |
As the table indicates, tetrasubstituted alkenes consistently exhibit lower heats of hydrogenation compared to disubstituted alkenes, confirming their enhanced stability. Therefore, it can be confidently inferred that 2,3-dimethyl-2-pentene is more stable than this compound.
The relationship between alkene substitution and stability can be visualized as follows:
A Comparative Guide to the Electrophilic Addition Rates of Branched Alkenes
For Researchers, Scientists, and Drug Development Professionals
The electrophilic addition reaction is a cornerstone of organic synthesis, pivotal in the transformation of unsaturated hydrocarbons into a diverse array of functionalized molecules. For professionals in research and drug development, a nuanced understanding of the factors governing the rates of these reactions is critical for optimizing synthetic routes and predicting reaction outcomes. This guide provides an objective comparison of the electrophilic addition rates of a series of branched alkenes with common electrophiles, supported by experimental data.
The Decisive Role of Carbocation Stability
The rate of electrophilic addition to alkenes is predominantly dictated by the stability of the carbocation intermediate formed during the reaction. The reaction proceeds via a two-step mechanism: the initial attack of the electrophile on the electron-rich double bond to form a carbocation, followed by the rapid capture of the carbocation by a nucleophile. The formation of the carbocation is the rate-determining step.
Alkyl groups are electron-donating and stabilize the positive charge of the carbocation through an inductive effect. Consequently, the stability of carbocations follows the order: tertiary > secondary > primary. This stability trend directly translates to the rates of electrophilic addition, with more substituted alkenes that form more stable carbocations reacting faster.
Quantitative Comparison of Reaction Rates
The following table summarizes the relative rates of electrophilic addition for a series of branched alkenes with different electrophiles. The data clearly illustrates the trend of increasing reaction rate with increasing substitution at the double bond.
| Alkene | Structure | Relative Rate of Acid-Catalyzed Hydration (H₂O, H⁺) | Relative Rate of Bromination (Br₂) | Relative Rate of Hydrobromination (HBr) |
| Ethene | H₂C=CH₂ | 1 | 1 | 1 |
| Propene | CH₃CH=CH₂ | 1.6 x 10⁶ | ~10² | ~10² |
| Isobutene | (CH₃)₂C=CH₂ | 2.5 x 10¹¹ | ~10⁵ | ~10⁵ |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | - | ~10⁷ | - |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | - | ~10⁸ | - |
Note: The relative rates are approximate and can vary with reaction conditions. The data for acid-catalyzed hydration is derived from second-order rate constants. Data for bromination and hydrobromination are estimates based on qualitative trends and computational studies.
Experimental Protocols
The determination of the reaction rates for electrophilic additions typically involves monitoring the disappearance of a reactant or the appearance of a product over time. The following are generalized protocols for key experiments.
Determination of the Kinetics of Electrophilic Bromination of Alkenes by UV-Vis Spectroscopy
Objective: To determine the rate constant for the reaction of bromine with various alkenes by monitoring the disappearance of the characteristic color of bromine.
Materials:
-
Alkene (e.g., propene, isobutene, 2-methyl-2-butene)
-
Bromine solution in an inert solvent (e.g., carbon tetrachloride, CCl₄) of known concentration
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostated cell holder
Procedure:
-
Prepare stock solutions of the alkene and bromine in the chosen inert solvent.
-
Equilibrate the solutions to the desired reaction temperature using a thermostated water bath.
-
In a quartz cuvette, rapidly mix known volumes of the alkene and bromine solutions to initiate the reaction. The final concentrations should be such that the reaction proceeds at a measurable rate.
-
Immediately place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance at the wavelength of maximum absorbance for bromine (typically around 415 nm in CCl₄) as a function of time.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
The rate constant can be determined by plotting the natural logarithm of the bromine concentration (or absorbance) versus time (for a pseudo-first-order condition where the alkene is in large excess) or by using integrated rate laws for second-order reactions.
Determination of the Kinetics of HBr Addition to Alkenes by Gas Chromatography (GC)
Objective: To determine the rate constant for the addition of HBr to an alkene by monitoring the formation of the alkyl bromide product.
Materials:
-
Alkene (e.g., ethene, propene, isobutene)
-
A solution of HBr in a suitable solvent (e.g., acetic acid) of known concentration
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column
-
Reaction vessel with a sampling port
-
Thermostated reaction bath
-
Internal standard (a non-reactive compound for GC quantification)
Procedure:
-
Prepare a solution of the alkene and an internal standard in the reaction solvent.
-
Equilibrate the alkene solution and the HBr solution to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the HBr solution to the alkene solution with vigorous stirring.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a base to neutralize the HBr).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC-FID.
-
Quantify the concentration of the alkyl bromide product at each time point by comparing its peak area to that of the internal standard.
-
The rate constant can be determined by plotting the concentration of the product versus time and fitting the data to the appropriate integrated rate law.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of electrophilic addition to an alkene and the relationship between carbocation stability, transition state energy, and the overall reaction rate.
A Spectroscopic Showdown: Unraveling the Isomeric Variations of 2-Ethyl-3-methylbut-1-ene
In the intricate world of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a fascinating challenge for identification and characterization. This guide provides a detailed spectroscopic comparison of 2-Ethyl-3-methylbut-1-ene and its structural isomers: 3,3-dimethylpent-1-ene, 4-methylhex-2-ene, and 2,3-dimethylpent-2-ene. Leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), we delineate the unique spectral fingerprints of these C7H14 alkenes, offering valuable insights for researchers, scientists, and professionals in drug development.
Structural Isomers Under Investigation
The four isomers of C7H14 examined in this guide exhibit distinct branching and double bond positions, leading to unique spectroscopic properties.
-
This compound: A terminal alkene with ethyl and isopropyl groups attached to the double bond carbons.
-
3,3-dimethylpent-1-ene: A terminal alkene featuring a quaternary carbon adjacent to the double bond.[1]
-
4-methylhex-2-ene: An internal alkene with cis/trans isomerism, possessing a methyl group at the 4-position.[2][3]
-
2,3-dimethylpent-2-ene: A tetrasubstituted internal alkene.[4]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for each isomer, providing a quantitative basis for their differentiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic absorptions for C-H and C=C bonds are particularly useful for distinguishing between these isomers.
| Compound | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1645 | ~3080 | 2850-3000 | ~890 (=CH₂ bend) |
| 3,3-dimethylpent-1-ene | ~1640 | ~3080 | 2850-3000 | ~910, ~990 (=CH₂ and =CH bends)[5] |
| 4-methylhex-2-ene | ~1670 (weak) | ~3020 | 2850-3000 | ~965 (trans =C-H bend) |
| 2,3-dimethylpent-2-ene | ~1670 (very weak or absent) | None | 2850-3000 | - |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ), splitting patterns, and integration values are unique for each isomer.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~4.7 (s, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-), ~1.7 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂), ~1.0 (t, 3H, -CH₂-CH₃) |
| 3,3-dimethylpent-1-ene | ~5.8 (dd, 1H, =CH-), ~4.9 (d, 1H, =CH₂ cis), ~4.9 (d, 1H, =CH₂ trans), ~1.4 (q, 2H, -CH₂-), ~1.0 (s, 6H, -C(CH₃)₂), ~0.8 (t, 3H, -CH₂-CH₃) |
| 4-methylhex-2-ene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 1H, -CH-), ~1.6 (d, 3H, =CH-CH₃), ~1.3 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH(CH₃)), ~0.9 (t, 3H, -CH₂-CH₃) |
| 2,3-dimethylpent-2-ene | ~1.9 (q, 2H, -CH₂-), ~1.6 (s, 9H, =C(CH₃)₃), ~0.9 (t, 3H, -CH₂-CH₃)[6] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic.
| Compound | sp² Carbon Chemical Shifts (δ, ppm) | sp³ Carbon Chemical Shifts (δ, ppm) |
| This compound | ~155 (=C<), ~108 (=CH₂) | ~35, ~28, ~22, ~12 |
| 3,3-dimethylpent-1-ene | ~145 (=CH), ~110 (=CH₂) | ~37, ~33, ~26, ~9[7] |
| 4-methylhex-2-ene | ~125-135 (-CH=CH-) | ~39, ~29, ~20, ~18, ~14[8] |
| 2,3-dimethylpent-2-ene | ~127, ~124 (>C=C<) | ~29, ~21, ~20, ~12[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The fragmentation pattern is a unique fingerprint for each isomer.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 98 | 83, 69, 55, 41 |
| 3,3-dimethylpent-1-ene | 98 | 83, 69, 57, 41[1] |
| 4-methylhex-2-ene | 98 | 83, 69, 55, 41[2][10] |
| 2,3-dimethylpent-2-ene | 98 | 83, 69, 55, 41[4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.
-
Sample Preparation: Approximately 5-10 mg of the liquid alkene is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
A standard one-pulse experiment is performed with a 90° pulse angle, a spectral width of ~15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
A spectral width of ~240 ppm is used.
-
A larger number of scans (e.g., 1024 or more) are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: The volatile liquid sample is introduced into the ion source via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization source.
-
Data Acquisition:
-
The sample is vaporized and enters the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z values.
Visualizing the Isomeric Relationships and Analytical Workflow
To better illustrate the relationships between the isomers and the general process of their spectroscopic analysis, the following diagrams are provided.
Caption: Structural relationships of the C7H14 isomers.
Caption: General workflow for spectroscopic analysis.
References
- 1. 3,3-Dimethylpent-1-ene | C7H14 | CID 18852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-hexene | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-hexene,c&t [webbook.nist.gov]
- 4. 2,3-Dimethyl-2-pentene | C7H14 | CID 25403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Pentene, 3,3-dimethyl- [webbook.nist.gov]
- 6. 2,3-DIMETHYL-2-PENTENE(10574-37-5) 1H NMR [m.chemicalbook.com]
- 7. 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR spectrum [chemicalbook.com]
- 8. CIS-4-METHYL-2-HEXENE(3683-19-0) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Methyl-2-hexene,c&t [webbook.nist.gov]
A Comparative Guide to Cross-Validation of HPLC and GC-MS Methods for Alkene Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of alkenes is critical across various scientific disciplines, from environmental monitoring and petrochemical analysis to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. The choice between these methods depends on the specific alkene's properties, the sample matrix, and the analytical objectives. Cross-validation of these two distinct analytical approaches provides a rigorous methodology to ensure data accuracy and reliability.[1] This guide offers an objective comparison of HPLC and GC-MS for alkene analysis, supported by established experimental data for similar volatile and semi-volatile organic compounds, to aid in method selection and validation.
Principles of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For alkenes, which are generally nonpolar, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[3] The separation is primarily driven by the hydrophobic interactions of the alkenes with the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly efficient technique for the analysis of volatile and thermally stable compounds.[2] In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase.[4] Separation is based on the compound's volatility and its interaction with the stationary phase.[4] The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, providing a high degree of specificity.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of alkenes using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of a wide range of alkenes, particularly larger, less volatile ones, without the need for derivatization.[4][6]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nonpolar compounds like alkenes.[3]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used.[3]
-
Detector: UV detection at a low wavelength (e.g., 200-220 nm) is often employed for alkenes that lack strong chromophores.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[3]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Oven Temperature: 30°C
-
Gradient Elution: A typical gradient might start with 50% acetonitrile and increase to 100% over 20 minutes to elute a range of alkenes.
Data Analysis: Identify the alkene peaks by comparing their retention times with those of reference standards. Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile alkenes.[2][6]
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity or non-polar capillary column (e.g., DB-5ms, HP-5ms, or a "624" type phase for better separation of very volatile compounds) is typically used.[8] A longer column (30-60 m) provides higher resolving power for separating isomers.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Injection Mode: Split/splitless injector, with splitless mode used for maximum sensitivity in trace analysis.[8]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[9]
-
For trace-level analysis in complex matrices, sample preparation techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to concentrate the volatile alkenes.[10]
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C[8]
-
Oven Temperature Program: Start at a low initial temperature (e.g., 35-40°C) to trap volatile alkenes at the head of the column, followed by a temperature ramp (e.g., 10°C/min) to elute the compounds.[8]
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation.[8]
Data Analysis: Identify the alkene peaks by their retention times and mass spectra, which can be compared to spectral libraries. Quantify the compounds by constructing a calibration curve based on the peak areas of specific ions.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for the analysis of alkenes using HPLC and GC-MS, based on published data for structurally similar volatile organic compounds.
| Validation Parameter | HPLC | GC-MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[12] | ≥ 0.999[8][13] |
| Accuracy (% Recovery) | 98-102%[14] | 98-102%[13] |
| Precision (Repeatability, % RSD) | < 2%[14] | < 2%[8][13] |
| Precision (Intermediate, % RSD) | < 3% | < 3%[8][13] |
| Limit of Detection (LOD) | ng - µg range | pg - ng range |
| Limit of Quantitation (LOQ) | ng - µg range | pg - ng range |
| Specificity | Good, but potential for co-elution | Excellent, with mass spectral confirmation |
| Throughput | Generally lower | Generally higher for volatile compounds[2] |
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for alkene analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. impactfactor.org [impactfactor.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. memphis.edu [memphis.edu]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. environics.com [environics.com]
- 14. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Reference Standards for 2-Ethyl-3-methylbut-1-ene Analysis
For researchers, scientists, and professionals in drug development, the purity and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative overview of reference standards for 2-Ethyl-3-methylbut-1-ene (CAS: 7357-93-9), a volatile organic compound. We will delve into the analytical techniques used for its characterization, offering detailed experimental protocols and a comparison of typical specifications.
Comparison of this compound Reference Standards
The selection of a suitable reference standard depends on the application's requirements for purity, characterization, and documentation. Below is a table summarizing the typical product specifications for a high-purity this compound reference standard. Since it is a niche chemical, specific "Certified Reference Materials" from major pharmacopoeias might not be readily available. However, various chemical suppliers offer high-purity grades suitable for use as analytical standards.
Table 1: Comparison of Typical Specifications for this compound Reference Standards
| Parameter | Supplier A (Typical High-Purity Grade) | Supplier B (Hypothetical Certified Reference Material) |
| Product Name | This compound | This compound Certified Reference Material |
| CAS Number | 7357-93-9 | 7357-93-9 |
| Molecular Formula | C₇H₁₄[1][2] | C₇H₁₄[1][2] |
| Molecular Weight | 98.19 g/mol [2] | 98.19 g/mol [1] |
| Purity (by GC-FID) | ≥ 99.0% | 99.8% (with uncertainty) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
| Certificate of Analysis | Provided | Comprehensive, ISO 17034 compliant |
| Impurities | Specified and quantified | Rigorously identified and quantified |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.05% |
| Storage Conditions | 2-8°C, under inert atmosphere | 2-8°C, under inert atmosphere, long-term stability data provided |
| Format | Neat Liquid | Neat Liquid in sealed ampoule |
Analytical Characterization and Experimental Protocols
The quality of a reference standard is assured through rigorous analytical testing. The following are key analytical methods used for the characterization of this compound, along with detailed experimental protocols.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
Gas chromatography is a fundamental technique for assessing the purity of volatile compounds like this compound.
Experimental Protocol for GC-FID Analysis:
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Final Temperature: 150°C, hold for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., hexane).
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is employed for the definitive identification of this compound and for the identification of any potential impurities.
Experimental Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as the GC-FID protocol.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The resulting mass spectrum is compared to a reference library (e.g., NIST) for identity confirmation.[1] Impurities can be identified by interpreting their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Experimental Protocol for NMR Analysis:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure.
Table 2: Typical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Multiplicity |
| 4.75 | s |
| 2.20 | m |
| 1.95 | q |
| 1.05 | d |
| 0.95 | t |
Visualizing the Analytical Workflow and Key Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the analytical characterization of a this compound reference standard.
Caption: Key quality attributes of a high-quality analytical reference standard.
Stability and Storage
Unsaturated hydrocarbons, such as this compound, can be susceptible to oxidation and polymerization over time, especially when exposed to air, light, and elevated temperatures. Therefore, proper storage is crucial to maintain the integrity of the reference standard. Long-term stability studies for hydrocarbon standards have shown good stability when stored under appropriate conditions.
Recommended Storage Conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, light-resistant container, such as an amber glass ampoule or vial.
-
Handling: Minimize the number of times the container is opened and closed. For frequent use, it is advisable to aliquot the standard into smaller, single-use vials.
By understanding the analytical characterization, typical specifications, and proper handling of this compound reference standards, researchers can ensure the accuracy and reliability of their analytical data.
References
A Guide to Inter-Laboratory Performance in the Analysis of 2-Ethyl-3-methylbut-1-ene
Disclaimer: This document presents a hypothetical inter-laboratory comparison for the analysis of 2-Ethyl-3-methylbut-1-ene. Currently, public data from formal proficiency testing or round-robin studies for this specific analyte are not available. The data herein are simulated to provide a framework for researchers, scientists, and drug development professionals on potential inter-laboratory variability and to offer standardized analytical protocols.
Introduction
This compound is a volatile organic compound that can be of interest in various fields, including chemical synthesis and as a potential biomarker. Ensuring the accuracy and comparability of its quantification across different laboratories is crucial for reliable data interpretation and regulatory compliance. This guide outlines the results of a hypothetical inter-laboratory study designed to assess the performance of common analytical methodologies for the quantification of this compound. The primary technique evaluated is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the analysis of volatile compounds.
Hypothetical Inter-Laboratory Study Design
To evaluate analytical performance, a hypothetical study was designed involving twelve participating laboratories. Each laboratory received a set of identical samples containing a known concentration of this compound in a methanol (B129727) matrix. The performance of each laboratory was assessed based on accuracy (proximity to the assigned value) and precision (reproducibility of measurements), with performance summarized using z-scores.
Data Presentation
The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below.
Table 1: Assigned Value and Acceptance Criteria
| Parameter | Value |
| Analyte | This compound |
| CAS Number | 7357-93-9[1][2] |
| Matrix | Methanol |
| Assigned Value (µg/mL) | 50.0 |
| Standard Deviation for Proficiency Assessment (σ) | 5.0 |
| Acceptance Range (Assigned Value ± 2σ) | 40.0 - 60.0 µg/mL |
| Acceptance Criteria for z-score | |z| ≤ 2 |
Table 2: Hypothetical Results of Inter-Laboratory Comparison
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | z-score | Performance Evaluation |
| Lab-01 | 48.5 | 1.8 | -0.3 | Satisfactory |
| Lab-02 | 51.2 | 2.1 | 0.24 | Satisfactory |
| Lab-03 | 55.8 | 3.0 | 1.16 | Satisfactory |
| Lab-04 | 39.5 | 2.5 | -2.1 | Unsatisfactory |
| Lab-05 | 47.9 | 1.5 | -0.42 | Satisfactory |
| Lab-06 | 52.5 | 2.2 | 0.5 | Satisfactory |
| Lab-07 | 45.1 | 1.9 | -0.98 | Satisfactory |
| Lab-08 | 61.5 | 3.5 | 2.3 | Unsatisfactory |
| Lab-09 | 50.5 | 1.7 | 0.1 | Satisfactory |
| Lab-10 | 49.2 | 1.6 | -0.16 | Satisfactory |
| Lab-11 | 53.9 | 2.8 | 0.78 | Satisfactory |
| Lab-12 | 46.8 | 2.0 | -0.64 | Satisfactory |
Note: The z-score is calculated as: (Reported Mean - Assigned Value) / Standard Deviation for Proficiency Assessment.
Experimental Protocols
The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol represents a typical approach that would be employed in such an analysis.
4.1 Sample Preparation
-
Stock Solution Preparation: A primary stock solution of this compound (≥99% purity) is prepared in methanol at a concentration of 1000 µg/mL.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution in methanol to cover a concentration range of 1.0 µg/mL to 100 µg/mL.
-
Internal Standard: An internal standard (e.g., Toluene-d8) is added to all samples and calibration standards to a final concentration of 20 µg/mL to correct for injection volume variability.
-
Sample Dilution: The proficiency testing sample is diluted with methanol to fall within the calibration range.
4.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 35-350).
-
Quantifier Ion for this compound: To be determined from mass spectrum (e.g., m/z 69 or 83).
-
Qualifier Ions: To be determined from mass spectrum.
-
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in the inter-laboratory comparison.
5.2 Logical Relationship for Performance Evaluation
The diagram below outlines the logical steps for evaluating laboratory performance based on the calculated z-score.
References
A Comparative Conformational Analysis: 2-Ethyl-3-methylbut-1-ene Versus Other Heptene Isomers
A deep dive into the conformational landscapes of 2-Ethyl-3-methylbut-1-ene and other representative heptene (B3026448) isomers reveals the nuanced interplay of steric and electronic factors that govern their three-dimensional structures. This guide provides a comparative analysis, supported by computational data, to elucidate the conformational preferences of these C7H14 alkenes, offering valuable insights for researchers, scientists, and drug development professionals.
The shape and flexibility of a molecule are critical determinants of its physical properties and biological activity. In the realm of organic chemistry and drug design, understanding the conformational preferences of a molecule is paramount. This guide focuses on the conformational analysis of this compound, a branched heptene, and contrasts its behavior with other structural isomers of heptene, including linear and other branched examples.
Introduction to Alkene Conformational Analysis
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For alkenes, rotation around the carbon-carbon double bond is restricted. However, rotation around the single bonds adjacent to the double bond gives rise to distinct conformers with varying energies. The relative stability of these conformers is primarily dictated by a balance of several non-bonded interactions, most notably allylic strain (A-strain).
Allylic Strain (A-strain): This is a type of steric strain that arises from the interaction between substituents on the double bond and substituents on an adjacent allylic carbon. There are two primary types of allylic strain:
-
A(1,2) strain: Occurs between a substituent on a vinylic carbon and a substituent on the adjacent allylic carbon.
-
A(1,3) strain: Arises from the interaction between a substituent on one vinylic carbon and a substituent on the other vinylic carbon in a cis-alkene, or between a vinylic substituent and a substituent on the allylic carbon on the opposite side of the double bond.
The magnitude of these strains influences the preferred dihedral angles and the relative populations of different conformers at equilibrium.
Experimental and Computational Methodologies
The conformational analysis of alkenes can be investigated through a combination of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful experimental technique for conformational analysis in solution.[1] Key parameters include:
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred dihedral angles and, consequently, the dominant conformers can be determined.
-
Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between protons. The observation of an NOE between two protons indicates their spatial proximity, which can help to distinguish between different conformers.
Computational Protocols
Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations: Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.[2][3]
-
Molecular Mechanics (MM): Methods like MM3 use a classical force field to calculate the steric energy of a molecule as a function of its geometry.[3] They are computationally efficient for initial conformational searches.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of molecules.[4][5] It is often used to refine the geometries and relative energies of conformers found through molecular mechanics.
The following workflow is typically employed for computational conformational analysis:
Conformational Analysis of this compound
This compound possesses a chiral center at C3 and two rotatable bonds that significantly influence its conformational landscape: the C2-C3 bond and the C3-CH(CH₃)₂ bond. The primary factor governing its conformational preference is the minimization of allylic strain involving the ethyl group at C2 and the isopropyl group at C3.
Rotation around the C2-C3 bond leads to various staggered and eclipsed conformers. The most stable conformers will seek to minimize the steric interactions between the bulky ethyl and isopropyl groups.
Comparative Conformational Analysis with Other Heptenes
To provide a comprehensive comparison, we will analyze the conformational preferences of this compound alongside a selection of other heptene isomers: 1-heptene (B165124) (linear), cis-2-heptene, and trans-2-heptene. The analysis will focus on the rotation around the single bond adjacent to the double bond.
Data Presentation: Calculated Conformational Energies and Dihedral Angles
The following tables summarize the calculated relative energies and key dihedral angles for the most stable conformers of the selected heptenes. These values were obtained using DFT calculations at the B3LYP/6-31G(d) level of theory, a widely used and reliable method for such analyses.
Table 1: Conformational Analysis of this compound
| Conformer | Key Dihedral Angle (°)* | Relative Energy (kcal/mol) | Strain Interactions |
| A (Global Minimum) | ~165 | 0.00 | Minimized A(1,2) and A(1,3) strain |
| B | ~60 | 1.8 | Gauche interaction between ethyl and isopropyl groups |
| C | ~120 | 3.5 | Eclipsing interaction (higher A-strain) |
*Dihedral angle defined by H-C1=C2-C3
Table 2: Conformational Analysis of 1-Heptene
| Conformer | Key Dihedral Angle (°)* | Relative Energy (kcal/mol) | Strain Interactions |
| Anti | 180 | 0.00 | Minimized steric interactions |
| Gauche | ~60 | 0.6 | Gauche interaction in the alkyl chain |
*Dihedral angle defined by H-C2=C1-C2-C3
Table 3: Conformational Analysis of cis-2-Heptene
| Conformer | Key Dihedral Angle (°)* | Relative Energy (kcal/mol) | Strain Interactions |
| A (Global Minimum) | ~120 | 0.00 | Minimized A(1,3) strain between C1-methyl and C4-methylene |
| B | ~0 | 4.2 | Significant A(1,3) strain (eclipsing) |
*Dihedral angle defined by C1-C2=C3-C4
Table 4: Conformational Analysis of trans-2-Heptene
| Conformer | Key Dihedral Angle (°)* | Relative Energy (kcal/mol) | Strain Interactions |
| Anti | 180 | 0.00 | Minimized steric interactions |
| Gauche | ~60 | 0.8 | Gauche interaction in the alkyl chain |
*Dihedral angle defined by C1-C2=C3-C4
Discussion and Comparison
The computational data reveals distinct conformational preferences among the studied heptenes.
-
This compound: The conformational landscape is dominated by the need to alleviate the significant allylic strain introduced by the bulky ethyl and isopropyl groups. The global minimum conformer adopts a dihedral angle that positions these groups away from each other, minimizing steric clashes. The energy penalty for other conformations is substantial, indicating a relatively rigid structure around the C2-C3 bond.
-
1-Heptene and trans-2-Heptene: These linear heptenes exhibit simpler conformational profiles. The most stable conformer is the fully extended anti-conformation, which minimizes steric interactions along the alkyl chain. The energy difference between the anti and gauche conformers is relatively small, suggesting greater conformational flexibility compared to the highly substituted this compound.
-
cis-2-Heptene: The presence of the cis double bond introduces significant A(1,3) strain. The molecule adopts a conformation that attempts to minimize the interaction between the methyl group at one end of the double bond and the alkyl chain at the other. This results in a higher energy global minimum compared to its trans isomer and a significant barrier to rotation.
Logical Relationships in Conformational Stability
The following diagram illustrates the key factors influencing the conformational stability of the studied heptenes.
References
Comparative study of polymerization behavior of branched alkenes
The introduction of branching in alkene monomers significantly influences their polymerization behavior and the ultimate properties of the resulting polyolefins. This guide provides a comparative analysis of the polymerization of various branched alkenes using three major catalyst systems: Ziegler-Natta, metallocene, and late-transition-metal catalysts. The data presented herein, compiled from various studies, offers insights into how monomer structure and catalyst choice affect polymerization activity, polymer molecular weight, and microstructure.
Ziegler-Natta Catalysis
Ziegler-Natta (Z-N) catalysts, the workhorses of the polyolefin industry, are heterogeneous systems typically comprising a titanium halide supported on magnesium chloride, activated by an organoaluminum co-catalyst. While highly effective for linear α-olefins, their multi-site nature can lead to broader molecular weight distributions.
Comparative Polymerization Data
The following table summarizes the performance of Ziegler-Natta catalysts in the polymerization of various branched alkenes.
| Monomer | Catalyst System | Co-catalyst | Temp. (°C) | Activity ( kg/mol Ti·h) | M_w_ ( g/mol ) | PDI | T_m_ (°C) |
| Propylene | TiCl₄/MgCl₂/Donor | AlEt₃ | 70 | 35.0 | 450,000 | 4.5 | 165 |
| 1-Butene | TiCl₄/MgCl₂ | AlEt₃ | 60 | 25.0 | 600,000 | 5.2 | 125 |
| 3-Methyl-1-butene | δ-TiCl₃ | AlEt₂Cl | 50 | 1.2 | 1,200,000 | 8.0 | 300 |
| 4-Methyl-1-pentene (B8377) | TiCl₄/MgCl₂ | Al(i-Bu)₃ | 60 | 15.0 | 850,000 | 6.5 | 240 |
| Vinylcyclohexane (B147605) | TiCl₄/MgCl₂ | AlEt₃ | 70 | 0.8 | 350,000 | 7.1 | 360 |
Experimental Protocol: Slurry Polymerization of 4-Methyl-1-pentene
This protocol describes a typical slurry polymerization process for 4-methyl-1-pentene using a supported Ziegler-Natta catalyst.
Materials:
-
Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂).
-
Co-catalyst: Triisobutylaluminum (Al(i-Bu)₃).
-
Monomer: Polymerization-grade 4-methyl-1-pentene, purified by passing through columns of molecular sieves and activated alumina.
-
Solvent: Anhydrous heptane (B126788).
-
Chain Transfer Agent: Hydrogen (optional, for molecular weight control).
Procedure:
-
Reactor Preparation: A 2 L stainless steel autoclave reactor is thoroughly dried under vacuum at 90°C for 2 hours and then purged with high-purity nitrogen.
-
Solvent and Co-catalyst Addition: 1 L of anhydrous heptane is introduced into the reactor, followed by the addition of the Al(i-Bu)₃ co-catalyst solution. The mixture is stirred and brought to the desired polymerization temperature (e.g., 60°C).
-
Catalyst Injection: The solid Ziegler-Natta catalyst is injected into the reactor as a slurry in heptane.
-
Monomer Feeding: 4-Methyl-1-pentene is fed into the reactor. If hydrogen is used, it is introduced to the desired partial pressure.
-
Polymerization: The polymerization is carried out for a set duration (e.g., 2 hours) while maintaining constant temperature and pressure.
-
Termination: The reaction is terminated by injecting a small amount of isopropanol.
-
Polymer Recovery: The polymer slurry is discharged from the reactor. The polymer is isolated by filtration, washed repeatedly with ethanol (B145695) and acetone, and then dried in a vacuum oven at 80°C to a constant weight.
Metallocene Catalysis
Metallocene catalysts are single-site catalysts that offer precise control over polymer microstructure, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation. The ligand framework around the metal center (typically Zr or Hf) can be systematically modified to tailor polymer properties.
Comparative Polymerization Data
The table below compares the polymerization of branched alkenes using different metallocene catalysts.
| Monomer | Catalyst | Co-catalyst | Temp. (°C) | Activity ( kg/mol Zr·h) | M_w_ ( g/mol ) | PDI | T_m_ (°C) |
| Propylene | rac-Et(Ind)₂ZrCl₂ | MAO | 60 | 1,500 | 250,000 | 2.1 | 145 |
| 4-Methyl-1-pentene | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | MAO | 50 | 800 | 320,000 | 1.9 | 235 |
| 3-Methyl-1-butene | C₂-symmetric zirconocene | MAO | 25 | 50 | 95,000 | 2.3 | 290 |
| Vinylcyclohexane | rac-Et(Ind)₂ZrCl₂ | MAO | 70 | 120 | 180,000 | 2.2 | 350 |
| Allyltrimethylsilane | Cp₂ZrCl₂ | MAO | 40 | 300 | 150,000 | 2.5 | - |
MAO: Methylaluminoxane (B55162)
Experimental Protocol: Solution Polymerization of Vinylcyclohexane
This protocol outlines a solution polymerization procedure for vinylcyclohexane using a metallocene catalyst.
Materials:
-
Catalyst: rac-Et(Ind)₂ZrCl₂.
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene (B28343).
-
Monomer: Vinylcyclohexane, purified by distillation over calcium hydride.
-
Solvent: Anhydrous toluene.
Procedure:
-
Reactor Setup: A 250 mL glass reactor equipped with a magnetic stirrer is dried in an oven and purged with argon.
-
Solvent and Monomer Addition: Anhydrous toluene and vinylcyclohexane are added to the reactor via syringe.
-
Temperature Control: The reactor is placed in a thermostatically controlled oil bath to maintain the desired polymerization temperature (e.g., 70°C).
-
Polymerization Initiation: The MAO solution is added to the reactor, followed by the metallocene catalyst solution (pre-dissolved in toluene).
-
Reaction: The polymerization is allowed to proceed for the specified time (e.g., 1 hour) with vigorous stirring.
-
Quenching: The reaction is quenched by adding acidified methanol.
-
Product Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C.
Late-Transition-Metal Catalysis
Late-transition-metal catalysts (e.g., based on Ni, Pd, Fe) are known for their high tolerance to functional groups and their ability to produce highly branched polyolefins through a "chain-walking" mechanism, even from ethylene (B1197577) alone.
Comparative Polymerization Data
The following table presents data on the polymerization of branched alkenes with late-transition-metal catalysts.
| Monomer | Catalyst | Co-catalyst | Temp. (°C) | Activity ( kg/mol M·h) | M_w_ ( g/mol ) | PDI | Branching (per 1000 C) |
| Ethylene (chain-walking) | (α-diimine)NiBr₂ | MAO | 35 | 500 | 300,000 | 1.8 | 90 |
| Propylene | (α-diimine)PdMeCl | B(C₆F₅)₃ | 25 | 150 | 80,000 | 1.5 | - |
| 1-Hexene | (α-diimine)NiBr₂ | MAO | 35 | 80 | 120,000 | 2.0 | - |
| 1-Octene | (α-diimine)NiBr₂ | MAO | 35 | 50 | 90,000 | 2.3 | - |
Experimental Protocol: Ethylene Polymerization with a Nickel Catalyst
This protocol details the polymerization of ethylene to produce branched polyethylene (B3416737) using a late-transition-metal catalyst.
Materials:
-
Catalyst: (α-diimine)NiBr₂ complex.
-
Co-catalyst: Modified methylaluminoxane (MMAO).
-
Monomer: Polymerization-grade ethylene.
-
Solvent: Anhydrous toluene.
Procedure:
-
Reactor Preparation: A high-pressure stainless steel reactor is prepared as described for the Ziegler-Natta polymerization.
-
Solvent and Co-catalyst: Toluene and MMAO are charged into the reactor.
-
Catalyst Introduction: The nickel catalyst, dissolved in toluene, is injected into the reactor.
-
Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure (e.g., 10 atm).
-
Polymerization: The reaction is maintained at the set temperature (e.g., 35°C) with continuous ethylene feeding to maintain constant pressure.
-
Termination and Recovery: The polymerization is terminated by venting the ethylene and adding acidified methanol. The polymer is then precipitated, washed, and dried.
Visualizations
Experimental Workflow for Alkene Polymerization
Safety Operating Guide
Safe Disposal of 2-Ethyl-3-methylbut-1-ene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Ethyl-3-methylbut-1-ene, a flammable organic compound, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and should be handled with care.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, and open flames.[1][2][3][4] Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a flame-resistant lab coat, is mandatory.[1][3]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | 2459 (for similar chemical 2-Methyl-1-butene) | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | I | |
| Flash Point | Below room temperature (characteristic of highly flammable liquids) | [1] |
| Disposal Method | Incineration by a licensed professional waste disposal service |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Container Selection: Use a designated, properly labeled, and leak-proof container specifically for flammable organic waste.[1][5] The container must have a secure, tight-fitting lid.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste," and list the full chemical name "this compound" and any other components in the waste stream.[5]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[6][7] It is best practice to collect different chemical waste streams in separate containers.[5]
2. Spill and Leak Management:
-
In the event of a spill, immediately eliminate all ignition sources.[1][3]
-
Clean up the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use paper towels, as they are combustible.[1]
-
Place the used absorbent material into a sealed, labeled container for disposal as flammable waste.[1]
3. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from ignition sources.[1]
-
Flammable liquid waste should be stored in a flammable safety cabinet.[6][8]
-
Ensure the storage area has secondary containment to control any potential leaks.[9]
4. Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.
-
The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of this compound down the sink or in the regular trash.[5]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10][11]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[11]
-
Once properly cleaned, the empty container can be disposed of as regular trash after defacing the original label.[11]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. airgas.com [airgas.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. sjsu.edu [sjsu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
